4-(4-Chloroquinazolin-7-yl)morpholine
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-(4-chloroquinazolin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIGWQWNINBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Chloroquinazolin-7-yl)morpholine chemical properties
An In-depth Technical Guide to 4-(4-Chloroquinazolin-7-yl)morpholine: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The quinazoline core is a cornerstone in modern medicinal chemistry, most notably for its role in the development of targeted cancer therapies. When functionalized with a morpholine moiety—a group known to enhance aqueous solubility and favorable pharmacokinetic properties—the resulting scaffold becomes a highly valuable building block for drug discovery. This guide provides a comprehensive technical overview of this compound, a key intermediate for the synthesis of advanced kinase inhibitors and other biologically active molecules. We will explore its chemical properties, a robust synthesis protocol, potential biological mechanisms of action, and the analytical methodologies required for its characterization, providing researchers with the foundational knowledge to leverage this compound in their discovery programs.
Introduction: The Convergence of Two Privileged Scaffolds
The quinazoline ring system is a bicyclic heterocycle recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its derivatives, particularly 4-anilinoquinazolines, have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to FDA-approved drugs such as gefitinib and erlotinib.[1][2] The strategic importance of the 4-chloro substituent on the quinazoline ring lies in its function as a reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functional groups.[1]
The morpholine heterocycle is another critical component in drug design. Its inclusion in a molecule often improves the overall pharmacokinetic profile, enhancing solubility, metabolic stability, and central nervous system (CNS) penetration.[3][4] The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor, contributing to target binding affinity, as seen in PI3K inhibitors.[3]
The compound this compound merges these two powerful motifs. It serves as a pre-functionalized, advanced intermediate, perfectly poised for the synthesis of compound libraries targeting kinases and other enzymes implicated in oncology and beyond. The presence of the reactive C4-chloro group allows for the introduction of various aryl amines to complete the pharmacophore required for kinase inhibition.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-chloro-7-morpholinoquinazoline, 4-Chloro-7-(morpholin-4-yl)quinazoline | [5] |
| CAS Number | 1334602-74-2 | [5] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [5] |
| Molecular Weight | 249.70 g/mol | [5] |
| Physical Form | Solid | — |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | — |
| InChI Key | GKFIGWQWNINBID-UHFFFAOYSA-N | — |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of the C4-chloro position on a suitable quinazoline precursor. The most logical starting material is 4,7-dichloroquinazoline.
Proposed Synthetic Pathway
The reaction proceeds by the displacement of the C4-chloride of 4,7-dichloroquinazoline by the secondary amine of morpholine. The C7-chloride is significantly less reactive towards nucleophilic substitution, allowing for a regioselective reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: This protocol is based on established methods for the amination of 4-chloroquinazolines and related heterocycles.[6][7] The C4 position is electron-deficient due to the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack. The use of a solvent like isopropanol or DMF facilitates the reaction, and heating provides the necessary activation energy. A base can be used to scavenge the HCl byproduct, driving the reaction to completion.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloroquinazoline (1.0 eq). Suspend the starting material in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of starting material).
-
Addition of Reagents: Add morpholine (1.5-2.0 eq) to the suspension. If desired, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent (e.g., isopropanol or diethyl ether), and dried under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Biological Activity and Putative Mechanism of Action
While specific biological data for this compound is not extensively published, its structure strongly suggests a role as an intermediate for kinase inhibitors. The 4-aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of numerous kinases.[1] The final active compound, typically a 4-anilinoquinazoline derivative, mimics the adenine portion of ATP, binding to the hinge region of the kinase catalytic domain.
The morpholine moiety at the C7 position is expected to occupy the solvent-exposed region of the ATP-binding pocket. This can be leveraged to enhance solubility and fine-tune binding interactions. Therefore, this compound is a precursor to molecules that likely inhibit signaling pathways driven by RTKs, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Putative inhibition of an RTK signaling pathway.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for both the quinazoline and morpholine moieties. The aromatic protons on the quinazoline ring will appear in the downfield region (typically 7.5-9.0 ppm). The morpholine protons will present as two distinct multiplets, typically around 3.5-4.0 ppm (for -N-CH₂-) and 3.8-4.2 ppm (for -O-CH₂-), each integrating to 4 protons.[8]
-
¹³C NMR: The spectrum will show signals for the aromatic carbons of the quinazoline core and two signals for the aliphatic carbons of the morpholine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 250.7, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible, providing definitive evidence of its presence.[6]
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reversed-phase HPLC method.[9][10]
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where the quinazoline chromophore absorbs strongly (e.g., 254 nm or 340 nm).
-
Expected Result: A pure sample should yield a single major peak.
-
Safety and Handling
Based on available safety data for this compound and related structures, the following precautions should be observed.
| Hazard Class | GHS Pictogram | H-Statement(s) | P-Statement(s) (Selected) |
| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a versatile chemical intermediate.[5] Its structure is designed for subsequent modification, making it a valuable starting point for structure-activity relationship (SAR) studies.
-
Scaffold for Kinase Inhibitors: The C4-chloro group is an excellent electrophilic site for SNAr reactions with a wide variety of anilines and other amines. This allows for the rapid synthesis of libraries of 4-aminoquinazoline derivatives to probe the ATP-binding sites of various kinases.[1]
-
Fragment-Based Drug Design: The molecule itself can be considered a high-value fragment for fragment-based screening campaigns, combining two biologically relevant pharmacophores.
-
Lead Optimization: The morpholine group can be introduced into a lead series via this intermediate to improve properties like solubility, metabolic stability, and cell permeability, which are critical for advancing a compound toward clinical development.[3]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. By providing a pre-built scaffold that combines the kinase-targeting potential of the quinazoline core with the favorable pharmacokinetic profile imparted by the morpholine moiety, it significantly streamlines the synthesis of novel therapeutic candidates. Researchers equipped with an understanding of its properties, synthesis, and potential applications are well-positioned to accelerate the development of the next generation of targeted therapies.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
4-(4-Chloroquinazolin-7-yl)morpholine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine
Abstract
This technical guide provides a comprehensive, in-depth exploration of a reliable and well-established synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and process chemists with not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern each transformation. By explaining the causality behind experimental choices, this guide aims to empower researchers to troubleshoot and adapt the methodology effectively. The synthesis is presented as a three-part sequence, beginning with the construction of the quinazolinone core, followed by nucleophilic aromatic substitution to introduce the morpholine moiety, and culminating in a deoxychlorination to yield the final product.
Introduction and Strategic Overview
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1][2] Specifically, 7-substituted 4-chloroquinazolines serve as critical intermediates for the synthesis of kinase inhibitors, where the 4-chloro group acts as a reactive handle for introducing various nucleophiles, often anilines, to modulate biological activity.[3] this compound is a valuable synthon in this context, offering a pre-functionalized core for further elaboration in drug discovery programs.
The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through readily accessible intermediates. The pathway leverages a logical sequence of well-understood organic transformations:
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Heterocyclic Ring Formation: Construction of the foundational 7-fluoroquinazolin-4(3H)-one ring system from a commercially available substituted anthranilic acid.
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Nucleophilic Aromatic Substitution (SNAr): Strategic installation of the morpholine group at the C7 position, exploiting the activating effect of the fluorine substituent as a leaving group.
-
Aromatization via Deoxychlorination: Conversion of the C4-hydroxyl (in its keto-enol tautomeric form) of the quinazolinone to the target C4-chloro group, which activates the scaffold for subsequent nucleophilic substitutions.
This approach ensures high regioselectivity and provides a robust route to the desired product.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path from the target molecule to simple, commercially available starting materials. The primary disconnections involve the two key carbon-heteroatom bonds formed during the synthesis: the C4-Cl bond and the C7-N bond.
Caption: Retrosynthetic pathway for this compound.
The Synthetic Pathway: Principles and Protocols
The synthesis is executed in three distinct stages, each building upon the last to assemble the final molecule.
Part 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one (Intermediate 1)
Principle & Mechanistic Insight: The initial step involves the construction of the quinazolinone heterocyclic system. This is achieved through the condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate.[4] 2-Amino-4-fluorobenzoic acid provides the benzene ring and the two requisite functional groups (amine and carboxylic acid). Formamidine acetate serves as a one-carbon electrophile, providing what will become the C2 carbon of the quinazoline ring. The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on the formamidine, followed by an intramolecular cyclization and dehydration to yield the stable, fused heterocyclic product. Ethanol is a common solvent for this transformation, and refluxing provides the necessary thermal energy to drive the reaction to completion.[4]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid (1.0 eq) and formamidine acetate (2.0 eq).
-
Add ethanol to the flask to create a slurry (approx. 1.1 mL per gram of benzoic acid).
-
Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, then add water (approx. 18 mL per gram of benzoic acid) to precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with a 70% ethanol/water solution to remove any remaining impurities.
-
Dry the white solid product under vacuum to yield 7-fluoroquinazolin-4(3H)-one.[4]
Quantitative Data:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Typical Quantity (Example) |
| 2-Amino-4-fluorobenzoic Acid | 155.12 | 1.0 | 13.5 g (87 mmol) |
| Formamidine Acetate | 104.11 | 2.0 | 18.1 g (174 mmol) |
| Ethanol | 46.07 | Solvent | 15 mL |
| Water | 18.02 | Work-up | 250 mL |
Yields for this step are typically high, often approaching 99%.[4]
Part 2: Synthesis of 7-Morpholinoquinazolin-4(3H)-one (Intermediate 2)
Principle & Mechanistic Insight: This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C7 position of 7-fluoroquinazolin-4(3H)-one is an effective leaving group, particularly as the ring is somewhat electron-deficient. Morpholine, a secondary amine, acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of morpholine on the carbon bearing the fluorine atom. The subsequent loss of the fluoride ion restores aromaticity and yields the desired 7-morpholino substituted product. This reaction is typically performed at elevated temperatures to overcome the activation energy barrier, and often in a polar aprotic solvent or using an excess of morpholine which can also act as the solvent and base.
Experimental Protocol:
-
In a sealed reaction vessel, combine 7-fluoroquinazolin-4(3H)-one (1.0 eq) and morpholine (5.0-10.0 eq). The excess morpholine serves as both reactant and solvent.
-
Heat the mixture to 120-140 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove excess morpholine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-morpholinoquinazolin-4(3H)-one as a solid.
Quantitative Data:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. |
| 7-Fluoroquinazolin-4(3H)-one | 164.13 | 1.0 |
| Morpholine | 87.12 | 5.0 - 10.0 |
Part 3: Synthesis of this compound (Final Product)
Principle & Mechanistic Insight: The final step is the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a deoxychlorination reaction, most commonly achieved using phosphorus oxychloride (POCl₃).[5][6] The mechanism is more complex than a simple substitution. The quinazolinone, which exists in tautomeric equilibrium with its 4-hydroxyquinazoline form, first acts as a nucleophile, attacking the phosphorus atom of POCl₃. This leads to the formation of a phosphorylated intermediate.[5][7] This intermediate is a much better leaving group than a simple hydroxide. The chloride ion (Cl⁻), present in excess from the POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphorylated group to yield the final 4-chloroquinazoline product.[5][6] The reaction is typically run in neat POCl₃ under reflux, which provides a high concentration of the reagent and the necessary temperature.
Experimental Protocol:
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add 7-morpholinoquinazolin-4(3H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~7-8. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum. If necessary, purify further by column chromatography or recrystallization to yield this compound.
Quantitative Data:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. |
| 7-Morpholinoquinazolin-4(3H)-one | 231.25 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 |
Overall Synthesis Workflow
The complete three-step synthesis is a robust and linear sequence that efficiently transforms simple starting materials into the desired complex heterocyclic product.
Caption: A three-step workflow for the synthesis of this compound.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Fluoro-4-quinazolone synthesis - chemicalbook [chemicalbook.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biological Activity of 4-(4-Chloroquinazolin-7-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Knowns and Inferred Activities of a Niche Quinazoline Derivative
This technical guide delves into the biological landscape of 4-(4-Chloroquinazolin-7-yl)morpholine, a member of the quinazoline family of heterocyclic compounds. It is crucial to establish from the outset that while the broader quinazoline scaffold is extensively studied and lauded for its diverse pharmacological activities, dedicated, in-depth biological studies on this specific derivative are not widely available in peer-reviewed literature. Therefore, this guide adopts a dual approach: it presents the established physicochemical and safety data for this compound while inferring its potential biological activities and mechanisms of action based on robust data from structurally analogous morpholine-substituted quinazolines. This document is designed to be a foundational resource, providing both a direct understanding of the core molecule and a scientifically-grounded predictive framework for its potential applications in drug discovery and development.
Compound Profile: Physicochemical and Safety Data
This compound is a solid, heterocyclic compound with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.7 g/mol .[1][2] Its structure is characterized by a quinazoline core, substituted with a chlorine atom at the 4-position and a morpholine ring at the 7-position.
| Property | Value | Source |
| CAS Number | 1334602-74-2 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃O | [1][2] |
| Molecular Weight | 249.7 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Refrigerator | [1] |
Safety Information:
According to available safety data sheets, this compound is classified as hazardous.[1]
Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthetic Pathway: A Generalized Approach
The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically deduced from established quinazoline chemistry. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination and subsequent nucleophilic substitution.
Figure 1: A plausible synthetic workflow for this compound.
Step-by-Step Protocol:
-
Cyclization: 2-Amino-4-morpholinobenzoic acid is reacted with a suitable cyclizing agent, such as formamide, under elevated temperatures to yield 7-morpholinoquinazolin-4(3H)-one.
-
Chlorination: The resulting quinazolinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding the key intermediate, 4-chloro-7-morpholinoquinazoline.
-
Final Product: The target compound, this compound, is thus obtained.
Postulated Biological Activity: An Analog-Based Perspective
A study on a series of morpholine-substituted quinazoline derivatives revealed potent cytotoxic activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines.[3] The IC₅₀ values for some of these analogs were in the low micromolar range, indicating substantial anticancer potential.
Table of Cytotoxicity Data for Analogous Morpholine-Substituted Quinazolines:
| Compound (Analog) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) | Source |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [3] |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [3] |
Data from a study on analogous compounds, not the title compound.
Predicted Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The quinazoline scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[4] Many 4-anilinoquinazoline derivatives have been developed as potent and selective EGFR tyrosine kinase inhibitors. Given its structure, this compound is likely to function as an ATP-competitive inhibitor of one or more protein kinases that are pivotal in cancer cell proliferation and survival signaling pathways.
Mechanistic studies on closely related morpholine-substituted quinazolines have shown that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, typically at the G1 phase.[3]
Figure 2: Postulated mechanism of action for this compound.
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step methodologies for key experiments that would be essential in characterizing the biological activity of this compound, based on protocols used for analogous compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, SHSY-5Y) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its GI₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its GI₅₀ concentration for 24 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
This compound is a quinazoline derivative with a structural motif strongly associated with anticancer activity, particularly as a kinase inhibitor. While direct biological data for this specific compound is currently limited, the extensive research on analogous morpholine-substituted quinazolines provides a solid foundation for predicting its potential as a cytotoxic agent that induces apoptosis and cell cycle arrest.
Future research should focus on the direct biological evaluation of this compound. Key areas of investigation include:
-
Broad-panel kinase screening to identify its specific molecular targets.
-
In vitro cytotoxicity testing against a wide range of cancer cell lines to determine its spectrum of activity.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile.
The insights provided in this guide, combining established data with reasoned extrapolation from closely related compounds, offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel quinazoline derivatives.
References
- 1. This compound | 1334602-74-2 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-Amino-4-bromobenzoic acid | CAS#:20776-50-5 | Chemsrc [chemsrc.com]
- 4. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-(4-Chloroquinazolin-7-yl)morpholine
For the attention of researchers, scientists, and drug development professionals, this guide delineates the probable mechanism of action of the novel compound 4-(4-Chloroquinazolin-7-yl)morpholine. Drawing upon established knowledge of the quinazoline scaffold's role in oncology and the structure-activity relationships of analogous compounds, we present a scientifically grounded hypothesis and a comprehensive framework for its experimental validation. Our approach is rooted in principles of scientific integrity, providing a self-validating system for inquiry.
Part 1: The Quinazoline Core - A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system is a cornerstone in the development of targeted cancer therapies.[1][2] Its rigid, bicyclic structure provides an ideal framework for designing molecules that can competitively bind to the adenosine triphosphate (ATP) pocket of various protein kinases.[3] This competitive inhibition effectively blocks the downstream signaling pathways that are often hijacked by cancer cells to promote their uncontrolled growth, proliferation, and survival.[2][3]
Prominent examples of FDA-approved drugs based on the quinazoline scaffold include gefitinib (Iressa) and erlotinib (Tarceva).[4][5][6] These first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[4][7][8] The clinical success of these agents underscores the therapeutic potential of quinazoline derivatives and provides a strong foundation for investigating novel analogues such as this compound.
Part 2: A Postulated Mechanism of Action - Targeting the EGFR Signaling Cascade
Based on its structural features—a 4-chloroquinazoline core substituted with a morpholine group at the 7-position—we hypothesize that this compound functions as a tyrosine kinase inhibitor, with a high probability of targeting the epidermal growth factor receptor (EGFR).
The EGFR Signaling Pathway: A Critical Regulator of Cellular Processes
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[10] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[10][11] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and malignant transformation.[4][7]
Hypothesized Inhibition by this compound
We propose that this compound, like gefitinib and erlotinib, acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. The 4-chloro substitution is a key feature that often contributes to the covalent or reversible binding within the kinase domain. The morpholine moiety at the 7-position can enhance solubility and pharmacokinetic properties, and may also form crucial interactions within the binding pocket.[12][13] By occupying the ATP-binding site, the compound would prevent the phosphorylation of EGFR and subsequently block the activation of downstream pro-survival and proliferative signaling pathways.[7][10] This would ultimately lead to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Gefitinib - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 11. What is Erlotinib Hydrochloride used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In vitro evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine
Executive Summary
The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of several FDA-approved anti-cancer therapeutics that primarily function as protein kinase inhibitors.[1][2] This guide presents a comprehensive, multi-phased strategy for the in vitro evaluation of this compound, a novel compound featuring this key heterocyclic system. As a senior application scientist, this document moves beyond a simple recitation of protocols; it provides the scientific rationale behind the proposed experimental workflow, ensuring that each step logically informs the next. We will progress from broad-spectrum cytotoxicity screening to specific target validation and mechanistic elucidation. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel quinazoline-based compounds for their potential as oncology therapeutics.
The Scientific Premise: Quinazoline as a Kinase-Inhibiting Pharmacophore
The development of targeted cancer therapies has been a landmark achievement in oncology, and quinazoline derivatives have been at the forefront of this revolution.[3] Compounds like Gefitinib and Erlotinib have validated the 4-anilinoquinazoline scaffold as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers.[2][4] The core mechanism involves competitive binding at the ATP pocket of the kinase domain, which blocks downstream signaling cascades responsible for cell proliferation and survival.[2]
The subject of this guide, this compound, possesses two key structural features:
-
The 4-Chloroquinazoline Core: The chlorine atom at the 4-position is a reactive site, often utilized in the synthesis of 4-anilinoquinazolines.[5] Its presence suggests the potential for covalent modification or serves as a precursor for further derivatization, but as a standalone entity, it contributes to the molecule's electrophilic character and potential interactions within a kinase ATP-binding site.
-
The 7-Morpholine Moiety: The morpholine group is a common feature in bioactive molecules, often added to improve solubility and pharmacokinetic properties.[6] Notably, 4-morpholine-quinazoline derivatives have been specifically investigated as potent inhibitors of the PI3K/Akt/mTOR pathway, another critical cancer signaling axis.[7]
Based on this structural analysis, our central hypothesis is that this compound functions as an anti-proliferative agent by inhibiting one or more protein kinases crucial for cancer cell survival, such as EGFR or PI3K.
A Multi-Phased Strategy for In Vitro Characterization
A logical, phased approach is critical to efficiently evaluate a novel compound. This ensures that resource-intensive mechanistic studies are only performed after initial efficacy has been established. The proposed workflow is designed to systematically answer key questions: Does the compound kill cancer cells? What is its primary molecular target? How does it exert its cytotoxic effects?
Caption: A logical workflow for characterizing a novel anti-cancer compound.
Phase I: Primary Anti-Proliferative Screening
The foundational step is to determine if the compound exhibits cytotoxic or cytostatic activity against a panel of human cancer cell lines.[8] A broad panel is recommended to identify potential tissue-specific sensitivities.
Recommended Cell Line Panel
The choice of cell lines should be rational, encompassing different cancer types and, where known, different genetic backgrounds (e.g., EGFR mutation status).
| Cell Line | Cancer Type | Rationale for Inclusion |
| A549 | Non-Small Cell Lung Cancer | Wild-type EGFR; commonly used benchmark.[9][10] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Carries L858R/T790M EGFR mutations, resistant to 1st gen inhibitors.[11] |
| MCF-7 | Breast Adenocarcinoma | ER-positive; standard for breast cancer studies.[10][12] |
| PC-3 | Prostate Cancer | Androgen-independent; represents advanced disease.[9] |
| HCT-116 | Colorectal Carcinoma | A standard model for gastrointestinal cancers.[13] |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous control for selectivity assessment.[10] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[15]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom plates
-
This compound (stock solution in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include wells with "vehicle control" (medium + 0.5% DMSO) and "untreated control" (medium only). A positive control like Gefitinib is also recommended.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.
Percent Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) * 100
The resulting IC₅₀ values should be tabulated for clear comparison across cell lines.
| Compound | A549 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib (Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Phase II: Target Deconvolution and Validation
If the compound shows potent cytotoxicity (typically IC₅₀ < 10 µM) in Phase I, the next step is to identify its molecular target. Based on the quinazoline scaffold, a kinase inhibition profile is the most logical starting point.[3][17]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
Cell-free enzymatic assays directly measure the ability of a compound to inhibit a purified kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction. Less ADP signifies greater inhibition.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, PI3Kα)
-
Corresponding kinase-specific substrates
-
This compound
-
Staurosporine or a relevant approved drug (e.g., Gefitinib for EGFR) as a positive control
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and serial dilutions of the test compound in a kinase reaction buffer.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure luminescence with a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.
Data Analysis and Presentation
Kinase activity is calculated relative to a no-inhibitor control. IC₅₀ values are determined by plotting percent kinase activity against the log of the compound concentration.
| Kinase Target | This compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| EGFR | Experimental Value | Gefitinib Value |
| VEGFR2 | Experimental Value | Sorafenib Value |
| PI3Kα | Experimental Value | Alpelisib Value |
| c-Src | Experimental Value | Dasatinib Value |
Phase III: Elucidating the Cellular Mechanism of Action
Once a primary molecular target is identified, it's crucial to confirm that the compound engages this target within a cellular environment and to understand the downstream consequences.
Target Engagement: Western Blot Analysis
Western blotting can visualize the phosphorylation status of the target kinase and its downstream effectors. Inhibition of the kinase should lead to a decrease in its phosphorylated (active) form.
Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.
Protocol Outline:
-
Cell Treatment: Treat a sensitive cell line (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 6-24 hours).
-
Lysate Preparation: Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.[11]
Cellular Fate: Cell Cycle and Apoptosis Analysis
Inhibition of critical survival pathways often leads to cell cycle arrest or programmed cell death (apoptosis). Flow cytometry is the standard technique for these analyses.
Cell Cycle Analysis Protocol:
-
Treat cells with the compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).
-
Analyze the DNA content of individual cells by flow cytometry. An accumulation of cells in a specific phase (e.g., G1 or G2/M) indicates cell cycle arrest.[18]
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound for a predetermined time.
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells).
-
Analyze the stained cell population by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion and Forward Outlook
This technical guide outlines a rigorous, hypothesis-driven framework for the comprehensive in vitro evaluation of this compound. By progressing from broad phenotypic screening to specific target validation and mechanistic studies, researchers can build a robust data package to support the compound's potential as a novel anti-cancer agent. Positive and compelling results from this workflow—demonstrating potent and selective cancer cell killing via a well-defined mechanism—would provide a strong rationale for advancing the compound into more complex pre-clinical models, including 3D cell culture and in vivo animal studies.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 13. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). | Semantic Scholar [semanticscholar.org]
- 14. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Chloroquinazolin-7-yl)morpholine: A Technical Guide to Its Potential as a Kinase Inhibitor
Foreword: The Quinazoline Scaffold - A Cornerstone in Kinase Inhibition
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Among the myriad of scaffolds explored in medicinal chemistry, the quinazoline nucleus has emerged as a "privileged" structure, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its rigid bicyclic system provides a versatile framework for orienting substituents to interact with the ATP-binding pocket of various kinases.[3] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all potent EGFR inhibitors, underscore the therapeutic success of the 4-anilinoquinazoline scaffold.[3][4] This guide delves into the potential of a specific quinazoline derivative, 4-(4-Chloroquinazolin-7-yl)morpholine, as a kinase inhibitor, leveraging established structure-activity relationships and proposing a comprehensive framework for its scientific evaluation.
Introduction: The Rationale for Investigating this compound
The subject of this technical guide, this compound, is a molecule that combines the well-established quinazoline core with a morpholine moiety at the 7-position. While direct, extensive research on this specific compound as a kinase inhibitor is not yet prevalent in publicly accessible literature, its structural components strongly suggest a high potential for activity, particularly against the Phosphoinositide 3-kinase (PI3K) pathway.
Substituted 4-morpholine-quinazolines have been identified as potent anticancer agents that resemble typical PI3K inhibitor scaffolds.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[5] Therefore, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. The morpholine group, a common heterocycle in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates.[6]
This guide will, therefore, explore the hypothesis that this compound acts as a PI3K inhibitor. We will dissect its synthesis, propose a mechanism of action based on its structural analogues, and provide detailed, actionable protocols for its comprehensive evaluation as a novel kinase inhibitor.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C12H12ClN3O | [7] |
| Molecular Weight | 249.7 g/mol | [7] |
| CAS Number | 1334602-74-2 | [7] |
| Appearance | Solid | Vendor Data |
| Purity | Typically >95% | Vendor Data |
| Storage | Refrigerator | Vendor Data |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for the construction of substituted quinazolines. A plausible synthetic route is outlined below, based on common organic chemistry principles and literature precedents for similar structures.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-chloro-7-fluoroquinazoline (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and a mild inorganic base like potassium carbonate (K2CO3) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product is expected to form.
-
Purification: Collect the solid by filtration, wash with water, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on the structure-activity relationships of similar 4-morpholino-quinazoline derivatives, it is hypothesized that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway.[4] Specifically, it is proposed to be a selective inhibitor of the p110α isoform of PI3K.[8][9]
Signaling Pathway Overview
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
The proposed mechanism involves the binding of this compound to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key signaling event would lead to the downstream inactivation of Akt and mTOR, ultimately resulting in the inhibition of cell growth and proliferation.
Experimental Evaluation: A Roadmap for Researchers
To rigorously validate the kinase inhibitory potential of this compound, a series of well-defined experiments are necessary.
In Vitro Kinase Inhibition Assays
The primary step is to determine the direct inhibitory effect of the compound on a panel of kinases.
Caption: Workflow for in vitro kinase inhibition assay.
-
Reagents and Materials:
-
Purified recombinant human PI3Kα enzyme.
-
PIP2 substrate.
-
ATP.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
384-well white plates.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in a suitable assay buffer.
-
In a 384-well plate, add the diluted compound, PI3Kα enzyme, and PIP2 substrate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Self-Validation:
-
Include a known PI3Kα inhibitor (e.g., Alpelisib) as a positive control.
-
Include a no-enzyme control and a no-compound (DMSO) control.
-
Run the assay in triplicate to ensure reproducibility.
-
Cell-Based Assays
To assess the compound's activity in a biological context, cell-based assays are crucial.
Protocol: MTT Assay
-
Cell Lines: Use a panel of cancer cell lines with known PIK3CA mutation status (e.g., MCF-7, HCT-116).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol: Western Blot Analysis
-
Procedure:
-
Treat cancer cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway, including phosphorylated Akt (p-Akt at Ser473) and total Akt.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Expected Outcome: A dose-dependent decrease in the levels of p-Akt would confirm that the compound is engaging its target and modulating the PI3K pathway within the cell.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of quinazoline derivatives is highly dependent on the nature and position of their substituents.[10] For 4-morpholino-quinazolines, the substitution pattern on the quinazoline core is critical for both potency and selectivity.[4] The presence of a chlorine atom at the 4-position of the quinazoline ring is a common feature in many kinase inhibitors and is often crucial for binding to the hinge region of the kinase domain. The morpholine group at the 7-position likely contributes to the compound's solubility and pharmacokinetic properties, and may also form important interactions within the ATP-binding pocket.[6]
Therapeutic Potential and Future Directions
Should this compound demonstrate potent and selective inhibition of PI3Kα in the proposed experimental framework, it would represent a promising lead compound for the development of a novel anticancer agent. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating analogues to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of the compound in xenograft models of human cancer.
-
Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
While this compound is not yet an established kinase inhibitor, its chemical structure, based on the privileged quinazoline scaffold and the favorable morpholine moiety, presents a compelling case for its investigation as a PI3K inhibitor. This technical guide provides a comprehensive, scientifically grounded roadmap for researchers and drug development professionals to explore the potential of this and similar molecules. The detailed protocols and mechanistic rationale herein are designed to facilitate a thorough and efficient evaluation, potentially uncovering a new class of targeted therapeutics for cancer treatment.
References
- 1. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4-(4-Chloroquinazolin-7-yl)morpholine: A Technical Guide to Target Identification and Validation
Abstract
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its inherent ability to interact with the ATP-binding pockets of various protein kinases has led to the successful development of several FDA-approved drugs. This technical guide focuses on the compound 4-(4-Chloroquinazolin-7-yl)morpholine, a molecule of significant therapeutic interest due to its structural similarities to established kinase inhibitors. While specific biological data for this compound is emerging, its chemical architecture strongly suggests a range of potential therapeutic targets. This document provides a comprehensive exploration of these potential targets, grounded in the established pharmacology of the quinazoline class. Furthermore, it offers detailed, field-proven experimental protocols for target validation, designed to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the mechanism of action and therapeutic utility of this promising compound.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Kinase Inhibition
The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be a highly versatile and effective scaffold for the development of potent and selective enzyme inhibitors.[1][2][3] A significant breakthrough in the therapeutic application of quinazolines came with the discovery of their ability to inhibit protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][5]
The 4-anilinoquinazoline core, in particular, has been extensively explored and has given rise to a generation of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including gefitinib and erlotinib.[5][6][7][8][9] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by selectively targeting mutated, overactive forms of EGFR.[6][10] The success of these agents underscores the therapeutic potential embedded within the quinazoline framework.
The subject of this guide, this compound, incorporates key structural features characteristic of potent kinase inhibitors. The chloroquinazoline core provides a rigid scaffold for interaction with the kinase hinge region, while the morpholine moiety can enhance solubility and pharmacokinetic properties, a common strategy in modern drug design.[11][12][13][14] Based on this structural rationale, this guide will explore the most probable therapeutic targets for this compound and outline a systematic approach to their experimental validation.
Primary Hypothesized Therapeutic Target: The EGFR Family of Receptor Tyrosine Kinases
Given the extensive precedent, the most logical and high-priority potential targets for this compound are the members of the Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases (RTKs).[6][7][10] This family comprises four members: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[10] These receptors are integral to regulating cell proliferation, survival, and differentiation.[15]
Rationale for Targeting EGFR
The quinazoline core is a well-established ATP-mimetic that binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[15] Numerous approved quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, function through this mechanism.[6][7] The structural similarity of this compound to these compounds strongly suggests a similar mode of action.
Downstream Signaling Pathways
Inhibition of EGFR would lead to the downregulation of two critical signaling cascades:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.
-
The PI3K-Akt-mTOR Pathway: Central to cell survival, growth, and apoptosis resistance.[15]
The potential modulation of these pathways is a key aspect of the therapeutic rationale for targeting EGFR.
Figure 1: Hypothesized inhibition of the EGFR signaling pathway.
Secondary and Exploratory Therapeutic Targets
While the EGFR family represents the most probable target, the quinazoline scaffold has demonstrated activity against other important protein kinases and cellular targets.[1][4] A comprehensive evaluation of this compound should, therefore, include an assessment of its potential activity against these secondary targets.
Other Receptor Tyrosine Kinases
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation.
-
FGFR (Fibroblast Growth Factor Receptor): Plays a role in cell proliferation, migration, and survival.
Intracellular Signaling Kinases
-
PI3K/Akt/mTOR Pathway Components: Some quinazoline derivatives have been shown to directly inhibit components of this pathway, such as PI3K itself.[16][17][18][19] Given the frequent dysregulation of this pathway in cancer, direct inhibition could be a valuable therapeutic mechanism.
Other Potential Targets
-
PARP-1 (Poly(ADP-ribose) polymerase-1): An enzyme involved in DNA repair. Inhibition of PARP-1 is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4][20]
-
Tubulin: The protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established anticancer mechanism.
Experimental Workflows for Target Validation
A systematic and rigorous experimental approach is essential to definitively identify the therapeutic targets of this compound. The following protocols are designed as a self-validating system, where the results of each experiment inform the next, building a cohesive and evidence-based understanding of the compound's mechanism of action.
Figure 2: A logical workflow for target identification and validation.
In Vitro Biochemical and Biophysical Assays
The initial step is to determine if this compound directly interacts with and inhibits the activity of the hypothesized kinase targets in a cell-free system.
4.1.1. Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To quantify the inhibitory effect of the compound on the enzymatic activity of purified kinases (e.g., EGFR, VEGFR2, PI3Kα).
-
Materials:
-
Purified recombinant human kinases
-
Kinase-specific substrates and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (serially diluted)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
384-well white assay plates
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase buffer.
-
Add the diluted compound or control to the wells of the 384-well plate.
-
Add the kinase and substrate mixture to each well and incubate at room temperature for 1 hour to allow for the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| EGFR (wild-type) | 15 | 25 |
| EGFR (L858R mutant) | 5 | 10 |
| VEGFR2 | >1000 | >1000 |
| PI3Kα | 500 | >1000 |
4.1.2. Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (K_D) of the compound to the target kinase.
-
Methodology:
-
Immobilize the purified kinase onto a sensor chip.
-
Flow a series of concentrations of this compound over the sensor surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase.
-
Fit the resulting sensorgrams to a suitable binding model to determine the on-rate (k_a), off-rate (k_d), and equilibrium dissociation constant (K_D).
-
Cell-Based Assays for Target Engagement and Functional Effects
Once direct inhibition and binding are established, the next crucial step is to assess the compound's activity in a cellular context.
4.2.1. Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines with known kinase dependencies (e.g., A549 or NCI-H1975 for EGFR).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.
-
4.2.2. Protocol: Western Blot Analysis of Target Phosphorylation
-
Objective: To directly visualize the inhibition of target kinase activity within the cell by measuring the phosphorylation status of the kinase and its downstream effectors.
-
Methodology:
-
Treat cancer cells with varying concentrations of the compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-Akt, p-ERK) and their total protein counterparts.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
-
Conclusion and Future Directions
This compound is a compound with significant therapeutic promise, stemming from its membership in the well-validated quinazoline class of kinase inhibitors. The primary hypothesized targets are the EGFR family of receptor tyrosine kinases, with secondary potential against other kinases such as VEGFR and PI3K. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound. Successful validation of its activity against these targets in preclinical models will be a critical step in advancing this compound towards clinical development as a novel targeted therapy.
References
- 1. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Morpholine Moiety: A Keystone in Modern Quinazoline-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinazoline core is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] However, the efficacy and drug-like properties of these compounds are often profoundly influenced by the substituents appended to this privileged scaffold. Among these, the morpholine group has emerged as a particularly impactful moiety, frequently incorporated to enhance potency, selectivity, and pharmacokinetic profiles.[3][4] This technical guide provides an in-depth analysis of the multifaceted role of the morpholine group in quinazoline-based compounds. We will explore its fundamental contributions to physicochemical properties, its influence on metabolic stability and target engagement, and its strategic application in the design of potent and selective inhibitors, particularly in the oncology space. This guide will also provide detailed experimental protocols and visual aids to facilitate a comprehensive understanding for researchers in the field of drug discovery.
Introduction: The Synergy of Quinazoline and Morpholine
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic system that has given rise to a multitude of biologically active compounds, including several FDA-approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[5][6] The strategic functionalization of the quinazoline core is paramount in achieving desired therapeutic effects.
The morpholine ring, a six-membered saturated heterocycle containing both a secondary amine and an ether linkage, is not merely a solubilizing group.[7][8] Its unique combination of features—a weakly basic nitrogen, the capacity for hydrogen bonding via its oxygen atom, and a flexible chair-like conformation—allows it to serve multiple roles in drug design.[9][10] When appended to a quinazoline core, the morpholine moiety can significantly modulate the resulting compound's properties, transforming a promising lead into a viable drug candidate. This guide will dissect the key contributions of the morpholine group, providing a rationale for its widespread use in modern drug discovery.
Physicochemical and Pharmacokinetic Implications of the Morpholine Group
The introduction of a morpholine ring onto a quinazoline scaffold directly impacts several key properties that govern a compound's behavior in vitro and in vivo.
Enhancing Aqueous Solubility and Modulating Lipophilicity
A critical challenge in drug development is achieving a balance between aqueous solubility for formulation and bioavailability, and sufficient lipophilicity for membrane permeability. The morpholine group is a valuable tool in this optimization process.
-
Increased Polarity and Hydrogen Bonding: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, capable of interacting with water molecules, thereby increasing the aqueous solubility of the parent quinazoline.[10][11][12] This is a crucial feature for achieving adequate concentrations in biological fluids and for parenteral formulations.
-
Basicity and pKa: The nitrogen atom of the morpholine ring is weakly basic. This property allows for the formation of salts with pharmaceutically acceptable acids, which can further enhance solubility and improve dissolution rates.[9][10]
Impact on Metabolic Stability
The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for toxicity. The morpholine ring is generally considered to be more metabolically stable than other cyclic amines like piperidine.[13]
-
Reduced Susceptibility to CYP450 Oxidation: The electron-withdrawing effect of the oxygen atom in the morpholine ring decreases the electron density on the adjacent carbon atoms and the nitrogen atom. This can reduce their susceptibility to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[13] This enhanced stability can lead to a longer plasma half-life and a more predictable pharmacokinetic profile.
Permeability and Blood-Brain Barrier Penetration
The ability of a drug to cross biological membranes is essential for reaching its target. The morpholine group can influence this property in a nuanced way.
-
Balanced Lipophilicity: While increasing polarity, the morpholine group does not excessively increase the hydrophilicity of a molecule, often resulting in a well-balanced lipophilic-hydrophilic profile.[9][10] This balance is often conducive to good oral absorption and cell permeability.
-
CNS Penetration: In the context of central nervous system (CNS) drug discovery, the morpholine moiety has been shown to improve brain permeability.[9][10] Its ability to engage in hydrogen bonds and its moderate pKa can facilitate passage across the blood-brain barrier.[9][10]
The Morpholine Group as a Key Pharmacophore: Driving Target Engagement
Beyond its influence on pharmacokinetics, the morpholine group frequently plays a direct role in binding to the biological target, acting as a critical component of the pharmacophore.[3][4][7] This is particularly evident in the realm of kinase inhibitors, where many quinazoline-based drugs target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
Hydrogen Bonding and Hydrophobic Interactions
The morpholine ring can engage in specific interactions within the active site of a protein:
-
Hydrogen Bond Acceptor: The oxygen atom of the morpholine can form a crucial hydrogen bond with amino acid residues in the target protein, anchoring the inhibitor in the binding pocket and contributing to high affinity.[7][10]
-
Hydrophobic Interactions: The aliphatic carbon atoms of the morpholine ring can participate in favorable van der Waals and hydrophobic interactions with nonpolar residues in the active site.[10]
Case Study: Morpholine in EGFR Inhibitors
Gefitinib, an FDA-approved EGFR inhibitor with a quinazoline core, prominently features a morpholine-containing side chain. This side chain extends into the solvent-accessible region of the EGFR kinase domain, where the morpholine's tertiary amine can form an ionic bond with Asp800.[14] This interaction contributes to the overall binding affinity and potency of the drug. Structure-activity relationship (SAR) studies on gefitinib analogues have demonstrated that modifications to the morpholine group can significantly impact EGFR inhibitory activity and cytotoxicity.[15][16]
Case Study: Morpholine in PI3K Inhibitors
The morpholine moiety is a well-established pharmacophore for inhibitors of the PI3K family of enzymes.[9] In many PI3K inhibitors, the morpholine ring is directly attached to the core heterocyclic scaffold and is involved in key binding interactions within the ATP-binding site. For instance, in the pan-Class I PI3K inhibitor ZSTK474, one of the two morpholine groups is known to be directly involved in binding interactions at the enzyme's active site.[17]
Structure-Activity Relationships (SAR) of Morpholine-Substituted Quinazolines
Systematic modification of the morpholine group and its point of attachment on the quinazoline core has yielded valuable insights into the SAR of this compound class.
-
Linker Length and Flexibility: In many quinazoline-based inhibitors, the morpholine group is attached via a linker. The length and flexibility of this linker are often critical for optimal positioning of the morpholine within the target's binding site. For example, in some 6,7-dimorpholinoalkoxy quinazoline derivatives, a three-carbon linker between the quinazoline and morpholine cores resulted in higher antiproliferative activity compared to a two-carbon linker.[14]
-
Substitution on the Morpholine Ring: Introduction of substituents on the morpholine ring can be used to probe the steric and electronic requirements of the binding pocket and to modulate physicochemical properties.[18]
-
Positional Isomers: The position of the morpholine substituent on the quinazoline ring can dramatically affect biological activity. For instance, in a series of morpholine-substituted quinazolines evaluated for anticancer activity, the substitution pattern on the quinazoline ring, in conjunction with the morpholine moiety, was found to be a key determinant of cytotoxicity.[5]
Visualizing Key Concepts
General Structure of Morpholine-Containing Quinazoline Kinase Inhibitors
Caption: General scaffold of morpholine-substituted quinazolines.
Workflow for Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for morpholine-quinazolines.
Experimental Protocols: A Practical Guide
This section provides a representative, step-by-step protocol for the synthesis and initial biological evaluation of a morpholine-substituted quinazoline derivative.
Synthesis of 4-(2-phenylquinazolin-4-yl)morpholine
This protocol is adapted from established synthetic routes for this class of compounds.[5]
Step 1: Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one (Intermediate 3)
-
To a solution of anthranilamide (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of iodine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.
Step 2: Synthesis of 4-chloro-2-phenylquinazoline (Intermediate 4)
-
To a flask containing the 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from Step 1, add thionyl chloride (5-10 eq) in excess.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 3-4 hours.
-
After cooling, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 3: Synthesis of 4-(2-phenylquinazolin-4-yl)morpholine (Target Compound 5)
-
Dissolve the 4-chloro-2-phenylquinazoline from Step 2 in a suitable solvent like acetonitrile or isopropanol.
-
Add morpholine (1.2-1.5 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure target compound.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS, HRMS) to confirm its structure and purity.[5]
In Vitro Biological Evaluation: Cytotoxicity Assay
MTT Assay for Antiproliferative Activity:
-
Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized morpholine-substituted quinazoline compound in culture medium.
-
Replace the medium in the cell plates with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The morpholine group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of quinazoline-based therapeutic agents.[7] Its ability to favorably modulate physicochemical and pharmacokinetic properties, coupled with its capacity to act as a key pharmacophoric element, has cemented its status as a privileged scaffold in drug discovery.[3][4][8] The continued exploration of novel synthetic methodologies for introducing and functionalizing the morpholine ring, along with a deeper understanding of its interactions with a broader range of biological targets, will undoubtedly lead to the development of new and improved quinazoline-based drugs with enhanced efficacy and safety profiles. The strategic incorporation of the morpholine moiety will continue to be a key strategy in overcoming the challenges of drug resistance and in the pursuit of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. jchemrev.com [jchemrev.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Discovery and Optimization of Novel 4-Aminoquinazoline Derivatives as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase signaling is a fundamental driver of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics.[2] This technical guide provides an in-depth exploration of the discovery of novel 4-aminoquinazoline derivatives, from rational design and synthesis to comprehensive biological evaluation. We will dissect the intricate structure-activity relationships (SAR) that govern potency and selectivity, detail field-proven experimental protocols, and illuminate the causal logic behind key strategic decisions in the drug discovery cascade.
The Rationale: Why Target Kinases with the 4-Aminoquinazoline Core?
Protein kinases constitute one of the largest and most functionally diverse gene families, regulating virtually every cellular process, including growth, proliferation, differentiation, and apoptosis.[3][4] In many cancers, aberrant kinase activity, often due to mutations or overexpression, leads to sustained proliferative signaling.[5][6] The ATP-binding site of kinases offers an attractive target for small molecule inhibitors.
The 4-aminoquinazoline core has emerged as a highly successful scaffold for several reasons:
-
Optimal Hinge Binding: The quinazoline nitrogen at position 1 (N-1) and the N-3 atom are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor.[5][7]
-
Synthetic Tractability: The synthesis of 4-aminoquinazoline derivatives is well-established and highly modular, allowing for systematic exploration of chemical space at key positions to optimize potency, selectivity, and pharmacokinetic properties.[3][8]
-
Proven Clinical Success: A multitude of FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are built upon this core, validating its therapeutic potential and providing a rich foundation of clinical and biological data.[1][2][8]
The following diagram illustrates a simplified signaling pathway for the Epidermal Growth Factor Receptor (EGFR), a prominent target for 4-aminoquinazoline inhibitors, and highlights the point of inhibition.
Caption: EGFR signaling pathway and the mechanism of action for 4-aminoquinazoline inhibitors.
Structure-Activity Relationship (SAR) and Medicinal Chemistry Strategy
The potency and selectivity of 4-aminoquinazoline inhibitors are profoundly influenced by the nature of substituents at three key positions: the C4 aniline ring, and the C6 and C7 positions of the quinazoline core.
The C4-Anilino Group: The Selectivity Engine
The aniline (or related aryl/heteroaryl) group at the C4 position extends into a more variable region of the ATP pocket, making it the primary determinant of kinase selectivity.
-
Substitution Pattern: For EGFR inhibitors, small, lipophilic groups at the 3-position of the aniline ring, such as bromine or chlorine, are often favored for potent activity.[9]
-
Covalent Inhibition: To overcome resistance mutations (e.g., T790M in EGFR), second-generation inhibitors like Afatinib were developed.[8] These incorporate a reactive group (e.g., an acrylamide) on the C6 or C7 position that forms a covalent bond with a nearby cysteine residue (Cys797 in EGFR), leading to irreversible inhibition.[5][10]
The C6 and C7 Positions: The Solubility and Potency Modulators
Substituents on the quinazoline core itself primarily influence potency and physicochemical properties.
-
Electron-Donating Groups: Methoxy or other electron-donating groups at the C6 and C7 positions generally enhance inhibitory potency.[9] The 6,7-dimethoxy substitution is a common feature in highly potent EGFR inhibitors.[9]
-
Solubilizing Groups: These positions are frequently modified with solubilizing moieties, such as morpholino or piperazine groups, often connected via an alkoxy linker. This strategy is crucial for improving aqueous solubility and oral bioavailability, which are essential for drug development.[11]
The following table summarizes key SAR findings for EGFR inhibitors.
| Position | Substituent Type | Effect on Activity | Example Compound | Ref |
| C4-Anilino | 3-chloro, 3-bromo | Increases potency against EGFR. | Erlotinib | [9] |
| C4-Anilino | 3-ethynyl | Potent inhibition of EGFR. | Erlotinib | [8] |
| C6, C7 | Dimethoxy | Enhances potency. | Gefitinib | [9] |
| C6 | Benzamide Moiety | Potent against mutant EGFR. | Compound 23 | [11] |
| C7 | Morpholino-propoxy | Improves solubility and potency. | Gefitinib | [12] |
| C6 | Acrylamide | Enables covalent, irreversible inhibition. | Afatinib | [5][8] |
Core Synthetic Methodology
A common and robust synthetic route to 4-aminoquinazoline derivatives begins with substituted anthranilic acids. This multi-step process offers flexibility for introducing diverse chemical functionalities.
Protocol: General Synthesis of a 4-Anilinoquinazoline Derivative
-
Step 1: Quinazolinone Formation.
-
Rationale: This step creates the core heterocyclic system. Formamide acts as both a reagent and a solvent in a cyclocondensation reaction.
-
Procedure: A suitably substituted anthranilic acid is heated at reflux in formamide for 4-6 hours. Upon cooling, the resulting quinazolin-4-one product often precipitates and can be collected by filtration.
-
-
Step 2: Chlorination at C4.
-
Rationale: The C4-hydroxyl group of the quinazolinone is a poor leaving group. Converting it to a chloride creates a reactive electrophile for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent.
-
Procedure: The quinazolin-4-one from Step 1 is suspended in thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. Excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloroquinazoline intermediate.
-
-
Step 3: Nucleophilic Aromatic Substitution (SNAr).
-
Rationale: This is the key step where the desired aniline (or other amine) is installed at the C4 position. The reaction proceeds via nucleophilic attack on the electron-deficient C4 position of the chloroquinazoline.
-
Procedure: The 4-chloroquinazoline is dissolved in a suitable solvent like isopropanol or acetonitrile. The desired substituted aniline is added, often with a mild base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct. The reaction is stirred at elevated temperature (e.g., 60-80 °C) until completion, monitored by TLC or LC-MS.
-
-
Step 4: Purification.
-
Rationale: Removal of unreacted starting materials and byproducts is essential to obtain a pure, characterizable compound for biological testing.
-
Procedure: The final product is typically purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.[3][13]
-
Biological Evaluation: A Tiered Screening Cascade
The discovery and validation of a novel kinase inhibitor require a systematic progression of assays, from initial biochemical screens to cellular and eventually in vivo models.
Caption: A typical drug discovery workflow for kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The endpoint is often the quantification of a phosphorylated substrate.
-
Procedure:
-
Reagents: Recombinant purified kinase, specific peptide substrate, ATP, and the test compound (serially diluted).
-
Reaction: In a 96- or 384-well plate, mix the kinase, substrate, and varying concentrations of the inhibitor in assay buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP (often at its Km concentration). Incubate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Termination & Detection: Stop the reaction. The amount of phosphorylated substrate is quantified, commonly using luminescence-based methods (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14]
-
Protocol: Cellular Anti-Proliferative Assay (MTT Assay)
-
Principle: This assay assesses the cytotoxic or cytostatic effect of a compound on living cells. The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.[6][8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period that allows for cell division (e.g., 48-72 hours). Include vehicle-only (negative) and a known cytotoxic drug (positive) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution on a plate reader (typically at ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).[8]
-
Protocol: Western Blot for Target Engagement
-
Principle: This technique verifies that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of the kinase and its downstream substrates.
-
Procedure:
-
Treatment and Lysis: Treat cultured cancer cells with the test compound at various concentrations for a defined period. Harvest and lyse the cells to release proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR) and its total form (anti-EGFR). Also, probe for downstream markers (e.g., p-Akt, Akt).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal upon addition of a substrate.
-
Imaging: Capture the signal on X-ray film or with a digital imager. A reduction in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.[4]
-
Future Directions: Evolving the 4-Aminoquinazoline Scaffold
While the 4-aminoquinazoline core is well-established, innovation continues. Key areas of current research include:
-
Dual-Target Inhibitors: Designing single molecules that inhibit multiple key kinases simultaneously, such as EGFR and VEGFR-2, can offer a synergistic anti-cancer effect by targeting both tumor cell proliferation and angiogenesis.[15][16][17]
-
Overcoming Resistance: The development of third- and fourth-generation inhibitors focuses on targeting specific resistance mutations that arise during treatment, such as the C797S mutation in EGFR, which renders covalent inhibitors ineffective.[10][18]
-
Targeting Other Kinase Families: The scaffold is being actively explored for inhibiting other therapeutically relevant kinases beyond EGFR, including Aurora kinases, PI3K, and G protein-coupled receptor kinases.[4][12][19][20]
Conclusion
The 4-aminoquinazoline scaffold represents a triumph of rational drug design. Its favorable binding properties and synthetic accessibility have made it a foundational element in the development of targeted kinase inhibitors. Through a deep understanding of its structure-activity relationships and the application of a rigorous biological evaluation cascade, researchers can continue to refine and adapt this privileged core to create novel, highly effective therapeutics for a range of human diseases. The ongoing evolution of this scaffold to address clinical challenges like drug resistance ensures that it will remain a vital tool in the medicinal chemist's arsenal for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 4-aminoquinazoline--urea derivatives as Aurora kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Derivatives of quinazoline exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The introduction of a morpholine moiety, particularly at the 4-position, has been shown to be a critical modification for enhancing the therapeutic potential of these molecules.[5] This document provides a comprehensive, two-step protocol for the synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine, a valuable intermediate for drug discovery. The synthesis proceeds via the chlorination of a quinazolinone precursor followed by a regioselective nucleophilic aromatic substitution (SNAr). This guide explains the causality behind the experimental choices, ensuring a reproducible and well-understood process.
Overall Synthetic Scheme
The synthesis is a two-step process starting from the commercially available 7-chloroquinazolin-4(3H)-one. The first step involves chlorination to form the highly reactive intermediate, 4,7-dichloroquinazoline. The second step is a regioselective nucleophilic aromatic substitution (SNAr) where morpholine displaces the chlorine atom at the C4 position.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 4-(4-Chloroquinazolin-7-yl)morpholine
Authored by: Your Senior Application Scientist
Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Compounds bearing this moiety are well-documented as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. The addition of a morpholine ring, as seen in 4-(4-Chloroquinazolin-7-yl)morpholine, is a common strategy to improve the pharmacological properties of kinase inhibitors, including solubility and cell permeability. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural features suggest a potential role as a modulator of key cellular signaling cascades, such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[1][2]
This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound. It outlines detailed protocols for a suite of cell-based assays designed to elucidate its mechanism of action, focusing on its potential anti-proliferative and pro-apoptotic activities, and its impact on the PI3K/Akt/mTOR signaling pathway.
I. Preliminary Compound Handling and Stock Solution Preparation
Prior to initiating any cell-based assay, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.
Protocol 1: Preparation of this compound Stock Solution
-
Compound Information:
-
Molecular Formula: C₁₂H₁₂ClN₃O
-
Molecular Weight: 249.7 g/mol
-
Appearance: Solid
-
Storage: Store at refrigerator temperature.
-
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.497 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
II. Assessment of Anti-Proliferative Activity
A fundamental first step in characterizing a potential anti-cancer agent is to determine its effect on cell proliferation. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]
Protocol 2: MTT Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of viable cells.
-
Workflow Diagram:
MTT Assay Workflow -
Materials:
-
Selected cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)[5][6]
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (10 mM)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.01, 0.1, 1, 10, and 100 µM.[8] Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[3]
-
Add 100 µL of the solubilization solution to each well.[3]
-
Incubate the plate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).[8]
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time (Treatment) | 48 - 72 hours |
| MTT Incubation Time | 2 - 4 hours |
| Wavelength for Absorbance | 570 nm |
III. Investigation of Apoptosis Induction
To determine if the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9][10]
-
Workflow Diagram:
Annexin V/PI Assay Workflow -
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.[10]
-
Treat the cells with this compound at concentrations around its IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11]
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
IV. Elucidation of Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Given the prevalence of the quinazoline and morpholine scaffolds in inhibitors of the PI3K/Akt/mTOR pathway, it is prudent to investigate the effect of this compound on this signaling cascade.[1][2][12]
Protocol 4: Western Blot Analysis of Key PI3K/Akt/mTOR Pathway Proteins
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies against the phosphorylated (activated) and total forms of key pathway proteins, the inhibitory effect of the compound can be assessed.
-
Signaling Pathway Diagram:
Simplified PI3K/Akt/mTOR Signaling Pathway -
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Expected Outcome: A decrease in the phosphorylation levels of Akt, mTOR, and S6 in a dose- and time-dependent manner upon treatment with this compound would suggest inhibition of the PI3K/Akt/mTOR pathway.
V. Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. The modular nature of these assays allows for adaptation to specific cell lines and research questions, ensuring a comprehensive understanding of the compound's cellular mechanism of action.
References
- 1. biolinkk.com [biolinkk.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. atcc.org [atcc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibitors
Introduction: The Critical Role of PI3Kα in Cellular Signaling and Disease
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of a vast array of cellular processes, including cell growth, proliferation, survival, metabolism, and migration.[1][2][3] This pathway is initiated by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), which in turn activate PI3K.[3][4] The Class I PI3K family, particularly the alpha isoform (PI3Kα), is a heterodimer composed of a p110α catalytic subunit and a p85 regulatory subunit.[5] Upon activation, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol ring to generate the critical second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which then modulates a multitude of substrates to drive cellular responses.[1][4]
Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, often driven by mutations or amplification of the PIK3CA gene, which encodes the p110α catalytic subunit.[6][7] These alterations lead to constitutive activation of the pathway, promoting tumorigenesis and conferring resistance to therapy.[1][6] Consequently, PI3Kα has emerged as a high-priority target for the development of novel anticancer therapeutics.[8][9][10] The discovery and characterization of potent and selective PI3Kα inhibitors are heavily reliant on robust and reliable screening assays. This application note provides a detailed guide to the principles, protocols, and data analysis of key biochemical assays designed for the high-throughput screening (HTS) of PI3Kα inhibitors.
The PI3K/AKT Signaling Cascade: A Visual Overview
To understand the mechanism of PI3Kα inhibitors, it is essential to visualize their position within the broader signaling network. The following diagram illustrates the canonical PI3K/AKT pathway, highlighting the central role of PI3Kα in converting PIP2 to PIP3 and initiating the downstream signaling cascade that ultimately regulates critical cellular functions.
Figure 1. The PI3K/AKT signaling pathway.
Principles of PI3Kα Inhibitor Screening Assays
The primary goal of a PI3Kα screening assay is to measure the enzymatic activity of PI3Kα, which is the ATP-dependent phosphorylation of PIP2 to produce PIP3. Inhibitors will reduce the rate of this reaction. Modern HTS assays are designed to be homogeneous (no-wash), sensitive, and robust, allowing for the rapid screening of large compound libraries.[5][8] The most common detection strategies either quantify the amount of product (PIP3) formed or the amount of a reaction byproduct (ADP) generated.
Assay Formats at a Glance
| Assay Technology | Principle | Signal Correlation with Inhibition | Key Advantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | Signal Increase or Decrease | Homogeneous, high sensitivity, low background |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay | Signal Decrease | High sensitivity, wide dynamic range |
| Luminescence | ATP depletion measurement via luciferase | Signal Increase | Simple, cost-effective, widely available |
Detailed Protocols for Key Biochemical Assays
The following sections provide detailed, step-by-step protocols for three widely used biochemical assays for screening PI3Kα inhibitors. These protocols are intended as a guide and may require optimization based on specific laboratory conditions, reagents, and instrumentation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for kinase screening due to their high sensitivity and low background interference.[11][12] These assays can be designed in two main formats: a competitive assay that detects the product (PIP3) or an assay that quantifies the byproduct (ADP).[13][14]
This format relies on the competition between enzyme-generated PIP3 and a fluorescently labeled PIP3 tracer for binding to a PIP3 detector protein, which is typically a PH domain (e.g., from GRP1) labeled with a long-lifetime fluorophore (e.g., Terbium or Europium).[14][15][16]
Workflow Diagram:
Figure 2. Competitive TR-FRET assay workflow.
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into a 384-well assay plate. Include controls for no enzyme (negative control) and no inhibitor (positive control).
-
Enzyme/Substrate Addition: Add a solution containing recombinant PI3Kα enzyme and the lipid substrate PIP2 to each well.
-
Kinase Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for ATP to ensure sensitivity to competitive inhibitors.[5]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection Reagent Addition: Stop the reaction and add the detection reagents: a mixture of a Terbium-labeled PIP3 detector protein and a fluorescently labeled PIP3 tracer.
-
Detection Incubation: Incubate the plate in the dark to allow the binding equilibrium to be reached.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor fluorophore and one for the donor). Calculate the TR-FRET ratio.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based technology that is highly sensitive and well-suited for HTS.[17][18] In the context of a PI3Kα assay, the product PIP3 is detected in a competitive format.
Principle:
The assay uses two types of beads: Donor beads and Acceptor beads.[19][20] A biotinylated PIP3 probe is captured by streptavidin-coated Donor beads. A GST-tagged PIP3 detector protein (e.g., GRP1-GST) is captured by anti-GST coated Acceptor beads. When these two beads are brought into proximity by binding to the same biotinylated PIP3 molecule, excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[17][21] PIP3 produced by the PI3Kα enzyme competes with the biotinylated PIP3 probe for binding to the detector protein, leading to a decrease in signal.[21]
Workflow Diagram:
Figure 3. Competitive AlphaLISA assay workflow.
Protocol:
-
Compound Plating: As described for the TR-FRET assay.
-
Enzyme/Substrate Addition: Add a solution of PI3Kα and PIP2 to the wells.
-
Kinase Reaction: Initiate the reaction with ATP and incubate at room temperature.
-
Detection: Add a mixture of biotinylated-PIP3, GST-tagged PIP3 detector protein, streptavidin-Donor beads, and anti-GST Acceptor beads.
-
Incubation: Incubate the plate in the dark to allow for bead-protein binding.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This is a straightforward and widely used assay format that measures the amount of ATP remaining in the reaction after the kinase has acted.[22] The principle is based on a luciferase-luciferin reaction, where the amount of light produced is directly proportional to the ATP concentration.[22] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Principle:
PI3Kα utilizes ATP to phosphorylate PIP2. The amount of ATP consumed is stoichiometric to the amount of PIP3 produced. The addition of a detection reagent containing luciferase and luciferin results in a luminescent signal that is inversely proportional to the kinase activity.[22]
Protocol:
-
Compound Plating: As previously described.
-
Enzyme/Substrate/ATP Addition: Add a solution containing PI3Kα, PIP2, and ATP to each well.
-
Kinase Reaction Incubation: Incubate at room temperature to allow the reaction to proceed.
-
Detection Reagent Addition: Add the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well. This reagent both stops the kinase reaction and initiates the luminescence reaction.
-
Incubation: Incubate briefly to stabilize the luminescent signal.
-
Signal Reading: Read the plate using a standard plate luminometer.
Data Analysis and Interpretation
For all assay formats, the raw data should be normalized to the positive (no inhibitor) and negative (no enzyme) controls. The percentage of inhibition can then be calculated for each compound concentration.
% Inhibition = 100 * (Signalinhibitor - Signalneg control) / (Signalpos control - Signalneg control)
For luminescence-based assays where the signal increases with inhibition, the formula is adjusted accordingly.
The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Ensuring Assay Quality and Robustness
To ensure the reliability of screening data, it is crucial to validate the assay performance. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.
Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where SD is the standard deviation and Mean is the average of the positive and negative controls.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS.[14]
Conclusion and Future Directions
The biochemical assays described in this application note provide robust and scalable platforms for the identification and characterization of PI3Kα inhibitors. TR-FRET, AlphaLISA, and luminescence-based assays each offer distinct advantages, and the choice of platform will depend on available instrumentation, cost considerations, and specific assay requirements. Following hit identification from these primary biochemical screens, compounds should be further characterized in secondary assays, including isoform selectivity profiling against other PI3K family members (β, δ, γ) and cell-based assays that measure the downstream effects of PI3Kα inhibition in a more physiological context.[11][23][24] This integrated screening approach is essential for advancing promising PI3Kα inhibitors through the drug discovery pipeline.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. AlphaLISA SureFire Ultra Mouse Phospho-PI3K p85 (Tyr458) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 20. revvity.com [revvity.com]
- 21. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to In Vivo Experimental Models for Quinazoline Inhibitors
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models for the evaluation of quinazoline inhibitors. It is intended to serve as a practical resource, blending foundational scientific principles with detailed, field-proven protocols.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This nitrogen-containing heterocyclic system has proven to be a versatile template for designing inhibitors that target a wide range of biological molecules, most notably protein kinases.[2] Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have been approved for cancer therapy, primarily functioning as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] The therapeutic potential of quinazoline derivatives extends beyond oncology, with compounds being investigated for antimicrobial, anti-inflammatory, and bronchodilatory effects.[4][5]
The mechanism of action for many quinazoline anticancer agents involves the competitive inhibition of ATP binding at the catalytic site of tyrosine kinases, which blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[6][7] Dysregulation of these pathways, particularly the EGFR and PI3K/Akt/mTOR cascades, is a hallmark of many cancers.[3][6] However, other mechanisms have been identified, including the inhibition of tubulin polymerization, which disrupts mitosis, and the targeting of other enzymes like histone demethylases.[8][9]
While in vitro assays are essential for initial screening and mechanistic studies, they cannot recapitulate the complex physiological environment of a whole organism. Therefore, in vivo experimental models are an indispensable step in the preclinical development pipeline to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile before it can be considered for human clinical trials.[4][10] This guide provides the strategic considerations and detailed protocols necessary for robust in vivo evaluation of novel quinazoline inhibitors.
Section 1: Foundational Strategy for In Vivo Studies
A successful in vivo study begins with a well-planned pre-clinical strategy. Hasty entry into animal models without foundational data often leads to inconclusive results and wasted resources. The following components are critical prerequisites.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
Pharmacokinetics describes what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion), while pharmacodynamics describes what the drug does to the body (the biological effect).[11] A preliminary understanding of a compound's PK/PD relationship is crucial.
-
In Silico & In Vitro ADMET: Before animal studies, computational models and cell-based assays can predict properties like solubility, permeability, metabolic stability, and potential toxicities.[12] These predictions help in selecting candidates with favorable drug-like properties and inform initial dose-range finding.[11]
-
Exposure-Response Relationship: The ultimate goal is to establish a clear link between the concentration of the inhibitor in the plasma or tumor tissue and the desired biological effect (e.g., tumor growth inhibition).[13] This requires measuring both drug levels (PK) and target engagement biomarkers (PD) within the same study.
The Preclinical Evaluation Workflow
The progression from a promising compound to a candidate for an efficacy study follows a logical sequence. Each step generates critical data that informs the design of the next, creating a self-validating system.
Caption: Preclinical workflow for evaluating quinazoline inhibitors.
Section 2: Selecting the Appropriate In Vivo Model
The choice of animal model is one of the most critical decisions in the experimental design. The model must be scientifically justified and aligned with the inhibitor's proposed mechanism of action and the human disease being studied. For quinazoline inhibitors, which are predominantly developed for oncology, rodent models are the most common.
Oncology Models: Human Tumor Xenografts
Xenograft models, which involve implanting human cancer cells or tissues into immunodeficient mice, are the workhorse for evaluating anticancer agents.[14]
-
Subcutaneous Xenograft Models: This is the most common and technically straightforward model. Human cancer cell lines are injected into the flank of an immunodeficient mouse (e.g., BALB/c nude or NOD-SCID).
-
Advantages: Easy to implant, and tumor growth can be monitored non-invasively with calipers.[7] It is ideal for initial efficacy and dose-response studies.
-
Causality: The choice of cell line is paramount. It must be sensitive to the inhibitor's mechanism. For an EGFR inhibitor, a cell line with known EGFR mutations or overexpression, such as NCI-H1975 or HCC827, would be appropriate.[15]
-
-
Orthotopic Xenograft Models: Cancer cells are implanted into the corresponding organ of origin (e.g., lung cancer cells into the lung).
-
Advantages: More accurately mimics the tumor microenvironment and metastatic progression of human cancer.
-
Disadvantages: Technically more challenging, and tumor growth often requires specialized imaging techniques (e.g., bioluminescence).
-
| Model Type | Common Use Case | Example Cell Lines for Quinazoline Inhibitors | Pros | Cons |
| Subcutaneous Xenograft | Initial efficacy, dose-response, MTD | MGC-803 (Gastric), HCT-15 (Colon), A549 (Lung), SK-BR-3 (Breast)[9][15][16] | Technically simple, reproducible, easy to monitor tumor volume.[7] | Lacks native tumor microenvironment, poor metastasis. |
| Orthotopic Xenograft | Metastasis studies, advanced efficacy | Same as above, implanted in the organ of origin. | High clinical relevance, allows study of metastasis. | Technically demanding, requires imaging, higher cost. |
| Patient-Derived Xenograft (PDX) | Evaluating efficacy in a heterogeneous, clinically relevant tumor | N/A (Direct patient tumor tissue) | Preserves original tumor architecture and heterogeneity. | High cost, slow growth, requires highly immunodeficient mice. |
Table 1: Comparison of common in vivo oncology models for quinazoline inhibitor studies.
Section 3: Core In Vivo Experimental Protocols
The following protocols are presented as a framework. Specific details such as compound formulation, animal strain, and cell line must be optimized for each unique inhibitor.
Protocol 3.1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of the quinazoline inhibitor that can be administered without causing life-threatening toxicity. This is a critical prerequisite for designing the efficacy study.[14]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., BALB/c nude mice, 6-8 weeks old).
-
Group Allocation: Randomly assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity and any available toxicology data, select a starting dose (e.g., 10 mg/kg). Subsequent dose levels can be escalated using a modified Fibonacci sequence or by doubling the dose until toxicity is observed.
-
Compound Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)) once daily for 5-14 consecutive days.[14]
-
Monitoring:
-
Record the body weight of each animal daily.
-
Perform clinical observations twice daily, looking for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Note any mortality.
-
-
MTD Definition: The MTD is typically defined as the highest dose that does not result in more than 15-20% body weight loss or significant, irreversible clinical signs of toxicity.[14]
-
Endpoint Analysis (Optional but Recommended): At the end of the study, blood can be collected for complete blood count (CBC) and clinical chemistry analysis. A gross necropsy and histopathological examination of major organs can identify target organs of toxicity.[17]
Protocol 3.2: Tumor Growth Inhibition Study in a Xenograft Model
Objective: To evaluate the antitumor efficacy of the quinazoline inhibitor at one or more doses below the MTD.
Methodology:
-
Cell Culture & Implantation:
-
Culture the selected cancer cell line (e.g., MGC-803) under standard sterile conditions.[9]
-
Harvest cells during the exponential growth phase. Ensure high viability (>95%).
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the right flank of each mouse.[14]
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to establish and grow. Monitor tumor volume 2-3 times per week using digital calipers. Tumor Volume (mm³) = (Length × Width²)/2.[7]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[16]
-
-
Treatment:
-
Begin dosing with the quinazoline inhibitor at selected doses (e.g., MTD, 1/2 MTD) and a vehicle control. A positive control group using a standard-of-care drug (e.g., gefitinib) is highly recommended.[18]
-
Administer the treatment for a defined period (e.g., 14-21 days) following the predetermined schedule (e.g., once daily, 5 days on/2 days off).[16]
-
-
Monitoring and Efficacy Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.[7]
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the vehicle control group reach a pre-specified maximum size (e.g., 1500-2000 mm³).
-
-
Data Analysis:
-
At the study endpoint, euthanize the animals, and excise and weigh the tumors.
-
Calculate the percent TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Protocol 3.3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To correlate drug exposure with target modulation and antitumor efficacy. This study can be integrated into the efficacy study (sparse sampling) or run as a separate, dedicated study.
Methodology:
-
Study Design: Use tumor-bearing mice from a satellite group of the efficacy study.
-
Dosing: Administer a single dose of the quinazoline inhibitor.
-
Sample Collection:
-
PK Samples: Collect blood (via tail vein or terminal cardiac puncture) at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours).[13] Process the blood to plasma and store at -80°C.
-
PD Samples: At corresponding time points, euthanize cohorts of mice and excise tumors. Snap-freeze a portion for protein/RNA analysis and fix the remainder for immunohistochemistry (IHC).
-
-
Sample Analysis:
-
PK Analysis: Quantify the concentration of the inhibitor in plasma samples using LC-MS/MS.[13] Calculate key PK parameters.
-
PD Analysis: Analyze tumor lysates by Western blot to measure the phosphorylation status of the target kinase (e.g., p-EGFR) and downstream effectors (e.g., p-AKT).[15] Analyze tumor sections by IHC to assess biomarkers like proliferation (Ki-67) or apoptosis (cleaved Caspase-3).
-
| PK Parameter | Definition | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Time at which peak concentration occurs. |
| AUC | Area Under the Curve (Concentration vs. Time) | Represents the total drug exposure over time.[13] |
| T½ | Half-life | The time required for the drug concentration to decrease by half. |
| Bioavailability (%F) | Fraction of the administered dose that reaches systemic circulation | Critical for comparing oral vs. intravenous routes.[4] |
Table 2: Key pharmacokinetic parameters for in vivo studies.
Section 4: Mechanism Visualization
Understanding the molecular target is key to interpreting in vivo results. Many quinazoline inhibitors target the EGFR signaling pathway.
Caption: Inhibition of EGFR signaling by a quinazoline inhibitor.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cell Proliferation with 4-(4-Chloroquinazolin-7-yl)morpholine: A Framework for Characterizing Novel Quinazoline-Based Antiproliferative Agents
Application Note & Protocol Guide
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of bioactive compounds.[1][2] In oncology, quinazoline derivatives have been particularly successful as inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).[1][3][4] The overexpression and aberrant signaling of EGFR are hallmarks of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3][5] Consequently, the development of novel quinazoline-based EGFR inhibitors remains a high-priority area in cancer drug discovery.
This guide provides a comprehensive framework for measuring the antiproliferative effects of novel quinazoline-based compounds, using the representative molecule 4-(4-Chloroquinazolin-7-yl)morpholine . While this specific molecule is used as a template for the protocols herein, the principles and methodologies are broadly applicable to the characterization of any new compound within this chemical class. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in the established mechanisms of action for quinazoline-based inhibitors.
Scientific Integrity & Logic: The Rationale Behind the Assay
Expertise & Experience: Understanding the Mechanism to Inform the Method
The foundational hypothesis for a quinazoline-based compound like this compound is its potential to inhibit the EGFR signaling pathway. This pathway, when activated by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of intracellular events that ultimately promote cell cycle progression and proliferation.[5][6] Key downstream pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6][7]
By competitively binding to the ATP-binding site within the EGFR kinase domain, quinazoline inhibitors block the autophosphorylation of the receptor, thereby abrogating all downstream signaling.[1] This blockade is expected to induce cell cycle arrest and inhibit cell proliferation.[5][8] Therefore, a cell proliferation assay is a direct and functionally relevant readout of the compound's on-target activity.
Figure 1: EGFR Signaling Pathway Inhibition. Simplified diagram illustrating the EGFR signaling cascade and the inhibitory action of a quinazoline-based compound.
Trustworthiness: A Self-Validating Protocol Design
To ensure the reliability of our findings, the experimental design must incorporate a multi-faceted approach. This includes:
-
Cell Line Selection: Utilize cell lines with known EGFR expression levels and dependency. For instance, A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are commonly used and have well-characterized responses to EGFR inhibitors.[1][2] It is also crucial to include a "normal" or non-cancerous cell line (e.g., MRC-5 or BJ fibroblasts) to assess for cancer-specific cytotoxicity.[9]
-
Dose-Response Analysis: Evaluating the compound over a wide range of concentrations is essential to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Time-Course Experiments: Assessing cell proliferation at multiple time points (e.g., 24, 48, and 72 hours) reveals the kinetics of the compound's effect.[10]
-
Appropriate Controls: The inclusion of a vehicle control (e.g., DMSO) and a positive control (a known EGFR inhibitor like Gefitinib or Erlotinib) is non-negotiable for validating the assay's performance.[11]
Experimental Protocols: A Step-by-Step Guide
This section details a robust protocol for measuring cell proliferation using a fluorescence-based assay. We will use a DNA-binding dye method, which offers high sensitivity and a direct correlation to cell number.[12][13]
Figure 2: Experimental Workflow. Flowchart of the cell proliferation assay from preparation to data analysis.
Protocol 1: Fluorescence-Based Cell Proliferation Assay
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Selected cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., MRC-5)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound, dissolved in DMSO to create a 10 mM stock solution
-
Positive Control: Gefitinib or Erlotinib (10 mM stock in DMSO)
-
Vehicle Control: DMSO
-
Cell Lysis Buffer
-
Fluorescent DNA-binding dye solution (e.g., CyQUANT™, Hoechst 33342)
-
Multimode microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).[14] d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution series of this compound in complete medium. A common starting point is a 2X concentration series ranging from 200 µM to ~1 nM. b. Prepare identical dilution series for the positive control (Gefitinib). c. Prepare a vehicle control dilution series containing the same final concentration of DMSO as the highest compound concentration. d. After 24 hours of cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the appropriate wells (in triplicate). f. Return the plates to the incubator for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Measurement (at each time point): a. Remove the plate from the incubator. b. Add cell lysis buffer according to the manufacturer's instructions and incubate to ensure complete cell lysis. c. Add the fluorescent DNA-binding dye solution to each well. d. Incubate the plate in the dark for the recommended time (typically 5-15 minutes) to allow the dye to bind to the DNA. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
Data Analysis and Presentation
-
Background Subtraction: Average the fluorescence intensity from wells containing only medium and dye (no cells) and subtract this value from all other readings.
-
Normalization: Calculate the percentage of cell proliferation for each concentration relative to the vehicle control using the following formula:
-
% Proliferation = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
-
IC50 Calculation:
-
Plot the % Proliferation against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation: Summarizing Quantitative Results
The calculated IC50 values should be presented in a clear, tabular format to facilitate comparison across different cell lines and time points.
| Compound | Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h | Selectivity Index (Normal/Cancer) at 72h |
| This compound | A549 (Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| MCF-7 (Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| MRC-5 (Normal) | [Experimental Value] | [Experimental Value] | N/A | |
| Gefitinib (Positive Control) | A549 (Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| MCF-7 (Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] | |
| MRC-5 (Normal) | [Experimental Value] | [Experimental Value] | N/A |
The Selectivity Index can be calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher value indicates greater selectivity for cancer cells.
Conclusion
This application note provides a robust and scientifically grounded methodology for assessing the antiproliferative activity of this compound and other novel quinazoline-based compounds. By understanding the underlying mechanism of action and employing a carefully controlled and validated protocol, researchers can generate reliable and reproducible data on compound potency and selectivity. This information is critical for the preclinical evaluation and advancement of new targeted cancer therapies.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Cell Proliferation Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Notes and Protocols for Crystallography Studies of Kinase-Inhibitor Complexes
Introduction: Illuminating the Kinase-Inhibitor Interface for Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes. Consequently, dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[4]
X-ray crystallography is an indispensable tool in modern drug discovery, providing high-resolution, three-dimensional structures of kinase-inhibitor complexes.[5][6] These atomic-level snapshots reveal the precise binding mode of an inhibitor, the key molecular interactions that govern its potency and selectivity, and any conformational changes induced in the kinase domain.[4][5] This structural information is the cornerstone of structure-based drug design, enabling the rational optimization of lead compounds into potent and selective drug candidates.[6][7]
This comprehensive guide provides detailed application notes and protocols for the crystallographic study of kinase-inhibitor complexes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale and field-proven insights to navigate the challenges of obtaining high-quality crystal structures.
The Kinase-Inhibitor Crystallography Workflow
The journey from a kinase target and a potential inhibitor to a high-resolution crystal structure is a multi-stage process. Each step is critical and requires careful optimization to ensure success.
Caption: A generalized workflow for the crystallographic study of kinase-inhibitor complexes.
Part 1: Protein Production: The Foundation of Success
The quality of the final crystal structure is intrinsically linked to the quality of the protein sample. Therefore, meticulous attention to protein expression and purification is paramount.[8][9]
Construct Design for Crystallization
The inherent flexibility of many protein kinases can be a major obstacle to crystallization.[6] Strategies to produce "crystallizable" kinase constructs often involve truncating the full-length protein to the catalytic domain, which is typically more rigid.[6]
Protocol 1: Kinase Construct Design
-
Domain Boundary Analysis: Utilize bioinformatics tools (e.g., SMART, Pfam) and sequence alignments with structurally characterized kinases to identify the boundaries of the catalytic domain.
-
Truncation Strategy: Design expression constructs that encompass the core kinase domain. It is often beneficial to test several constructs with slightly different N- and C-terminal boundaries.
-
Fusion Partners and Tags: Incorporate affinity tags (e.g., His6-tag, GST-tag) to facilitate purification.[10][11] Consider fusion partners like Maltose Binding Protein (MBP) which can sometimes enhance solubility and promote crystallization. A TEV protease cleavage site is often included to allow for tag removal.[10]
Expression and Purification
E. coli is the most common expression system for kinase domains due to its cost-effectiveness and rapid growth.[11][12]
Protocol 2: Expression and Purification of a His-tagged Kinase Domain
-
Transformation and Expression: Transform chemically competent E. coli (e.g., BL21(DE3)) with the expression plasmid. Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a high salt concentration to disrupt non-specific interactions, a detergent, DNase, and protease inhibitors. Lyse the cells using sonication or a microfluidizer.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively to remove unbound proteins. Elute the His-tagged kinase using a linear gradient of imidazole.[10]
-
Tag Cleavage (Optional): If a protease cleavage site is present, incubate the eluted protein with the appropriate protease (e.g., TEV protease) to remove the affinity tag.[10] A second Ni-NTA step can then be used to separate the cleaved kinase from the tag and any uncleaved protein.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, subject the kinase to SEC. This separates the protein based on size and is crucial for obtaining a monodisperse sample, which is essential for successful crystallization.[11] The elution profile from the SEC column provides a good indication of the sample's homogeneity.
Expert Insight: The presence of a high-affinity inhibitor during purification can significantly stabilize the kinase domain, prevent aggregation, and in some cases, is essential for obtaining monodisperse protein suitable for crystallization.[13]
Part 2: Crystallization of the Kinase-Inhibitor Complex
With a pure, homogenous protein sample in hand, the next challenge is to induce the formation of a well-ordered crystal lattice.
Complex Formation
The kinase-inhibitor complex can be prepared for crystallization in two primary ways:
-
Co-crystallization: The inhibitor is incubated with the purified kinase prior to setting up crystallization trials.[14] This is the most common approach.
-
Soaking: The inhibitor is introduced into a solution containing pre-existing apo-kinase crystals.[15] This method is generally quicker but can sometimes lead to crystal cracking or incomplete inhibitor occupancy.
Protocol 3: Co-crystallization
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable solvent, such as DMSO.
-
Incubation: Add the inhibitor to the purified kinase solution at a molar excess (typically 3-5 fold) to ensure saturation of the binding site.
-
Incubation Time and Temperature: Incubate the mixture for a period ranging from 30 minutes to several hours, either on ice or at 4°C, to allow for complete complex formation.[14]
Crystallization Screening and Optimization
The goal of crystallization is to slowly bring the protein-ligand complex out of solution to form a highly ordered crystal. Vapor diffusion is the most widely used method.[14]
Protocol 4: Sitting-Drop Vapor Diffusion Screening
-
Plate Setup: Use commercially available 96-well sitting-drop plates. Pipette a range of crystallization screen solutions into the reservoirs.
-
Drop Preparation: In the sitting-drop wells, mix a small volume (e.g., 0.1-0.5 µL) of the kinase-inhibitor complex with an equal volume of the corresponding reservoir solution.[16]
-
Equilibration: Seal the plates and incubate at a constant temperature (e.g., 20°C).[5] Water will slowly evaporate from the drop to the reservoir, increasing the concentration of the protein and precipitant, and hopefully leading to crystallization.
-
Crystal Identification: Regularly inspect the drops under a microscope for the appearance of crystals over several weeks.
Once initial "hits" (small, often poorly formed crystals) are identified, the conditions must be optimized to produce larger, single crystals suitable for X-ray diffraction.[14] This involves systematically varying the concentrations of the precipitant, buffer pH, and additives.
| Parameter | Typical Starting Range | Rationale for Optimization |
| Precipitant Concentration | Varies by precipitant type | Fine-tunes the rate of supersaturation. |
| pH | 5.0 - 9.0 | Affects the surface charge of the protein, influencing crystal contacts. |
| Protein Concentration | 5 - 15 mg/mL | Higher concentrations can promote nucleation but may also lead to precipitation. |
| Additives (Salts, Polymers) | Varies | Can stabilize the protein or mediate crystal contacts. |
| Temperature | 4°C or 20°C | Affects solubility and the kinetics of crystal growth. |
Table 1: Key Parameters for Crystallization Optimization.
Part 3: From Crystal to Structure: Data Collection and Refinement
Cryo-protection and X-ray Data Collection
To prevent radiation damage from the intense X-ray beams used for data collection, crystals are flash-cooled to cryogenic temperatures (around 100 K).[17] This process, known as vitrification, requires the use of a cryoprotectant to prevent the formation of damaging ice crystals.[18][19]
Protocol 5: Cryo-protection and Crystal Harvesting
-
Cryoprotectant Selection: A common strategy is to supplement the crystal's mother liquor with a cryoprotectant such as glycerol or ethylene glycol.[5][20] The concentration is gradually increased to a final concentration of 20-30%.[18]
-
Soaking: Briefly soak the crystal in the cryoprotectant solution. The soaking time should be minimized to avoid damaging the crystal.[20]
-
Harvesting and Flash-Cooling: Using a small nylon loop, carefully scoop the crystal out of the drop and immediately plunge it into liquid nitrogen.[19]
-
Data Collection: The frozen crystal is then mounted on a goniometer at a synchrotron beamline and exposed to a high-intensity X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[14][16]
Data Processing, Structure Solution, and Refinement
The collected diffraction images are the raw data from which the three-dimensional structure is derived.
Caption: The computational pipeline from raw diffraction data to a refined atomic model.
Protocol 6: Structure Determination
-
Data Processing: Software packages like XDS or HKL-2000 are used to process the raw diffraction images. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.[16][21] The output is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Phase Determination: The "phase problem" is a central challenge in crystallography.[8] For kinase-inhibitor complexes, this is almost always solved by molecular replacement, where a previously determined structure of a homologous kinase is used as a search model to calculate initial phases.[14]
-
Model Building and Refinement: An initial model of the kinase-inhibitor complex is built into the calculated electron density map using software like Coot. This model is then refined using programs such as PHENIX or REFMAC5.[5] This is an iterative process of manually adjusting the model to better fit the electron density and computationally refining the atomic coordinates and B-factors to improve the agreement with the experimental data.[14]
-
Validation: The final refined structure is rigorously validated using tools like MolProbity to check for correct stereochemistry, bond lengths, and angles before deposition in the Protein Data Bank (PDB).[5]
| Data Collection & Refinement Statistic | Typical Value for a Good Structure | Significance |
| Resolution (Å) | < 2.5 Å | A measure of the level of detail in the electron density map. |
| R-merge | < 10% | A measure of the consistency of the diffraction data. |
| Completeness (%) | > 95% | The percentage of all possible reflections that were measured. |
| R-work / R-free | < 20% / < 25% | Measures of how well the atomic model agrees with the experimental data. |
| Ramachandran Plot (Favored) | > 98% | Indicates the stereochemical quality of the protein backbone. |
Table 2: Key Data Collection and Refinement Statistics.
Conclusion: From Structure to Insight
The successful determination of a kinase-inhibitor crystal structure is a significant achievement that provides a wealth of information for drug discovery. By visualizing the intricate network of interactions at the atomic level, researchers can understand the structural basis for inhibitor potency and selectivity. This knowledge empowers medicinal chemists to design next-generation inhibitors with improved properties, ultimately accelerating the development of novel therapeutics for a wide range of diseases.
References
- 1. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. news-medical.net [news-medical.net]
- 10. Cloning, expression, purification, crystallization and preliminary crystallographic analysis of the kinase domain of AtMAP4Kalpha2 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 19. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 4-(4-Chloroquinazolin-7-yl)morpholine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide the investigation of the anticancer properties of 4-(4-Chloroquinazolin-7-yl)morpholine. As of the latest literature review, specific biological data for this compound is not publicly available. The information and methodologies presented herein are based on the well-documented activities of structurally related morpholine-substituted quinazoline derivatives, which are known to target key oncogenic signaling pathways. These protocols should be considered a starting point for research and will require optimization for the specific cell lines and experimental conditions used.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1] These compounds often function as kinase inhibitors, targeting key enzymes that drive cancer cell proliferation, survival, and metastasis.[1] The morpholine moiety is a common substitution in quinazoline-based inhibitors, often enhancing potency and modulating pharmacokinetic properties. Structurally similar compounds to this compound have demonstrated significant activity against various cancer cell lines, including those derived from breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).
This guide provides a comprehensive framework for the initial characterization of this compound in cancer cell line models, focusing on its potential mechanism of action as an inhibitor of the PI3K/Akt/mTOR and EGFR signaling pathways.
Postulated Mechanism of Action: Targeting Key Survival Pathways
Based on the established activity of related morpholine-substituted quinazolines, it is hypothesized that this compound exerts its anticancer effects through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and/or the Epidermal Growth Factor Receptor (EGFR) signaling pathways. Both pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism, growth, and survival. Its aberrant activation is a frequent event in cancer, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN. Inhibition of this pathway can lead to decreased cell proliferation, cell cycle arrest, and apoptosis.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target.
Figure 1: Postulated signaling pathways targeted by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the initial in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.25 | 100 |
| 0 (Vehicle) | 1.23 | 98.4 |
| 1 | 1.10 | 88.0 |
| 5 | 0.85 | 68.0 |
| 10 | 0.60 | 48.0 |
| 25 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
Western Blot Analysis for PI3K/Akt Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.
Workflow:
Figure 3: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at the desired concentrations for the appropriate time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Interpretation:
Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
References
Application Notes and Protocols: N-arylation of 4-Chloroquinazolines
Introduction: The Significance of N-Aryl-4-aminoquinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of bioactive compounds, including natural products and synthetic drugs.[1] Among its many derivatives, 4-anilinoquinazolines have garnered significant attention from the drug development community. This class of compounds has been extensively investigated as potent antitumor agents, primarily for their ability to inhibit receptor tyrosine kinases (RTKs) that are often overexpressed in malignant tumors.[1] Notable examples of FDA-approved drugs featuring the 4-anilinoquinazoline core include erlotinib, gefitinib, and lapatinib, which are pivotal in the treatment of various cancers.[1]
The core synthetic challenge in accessing these crucial molecules lies in the efficient formation of the C-N bond between the C4 position of the quinazoline ring and an aryl amine. The most common and direct approach is the N-arylation of 4-chloroquinazolines, which serve as versatile and readily accessible electrophilic partners. This guide provides an in-depth exploration of the methodologies for this key transformation, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Methodology I: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[2][3][4] For the N-arylation of 4-chloroquinazolines, microwave irradiation has been shown to be particularly effective, significantly reducing reaction times from hours to minutes.[2][3][4]
Scientific Rationale
The reaction between a 4-chloroquinazoline and an aniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the C4 position towards nucleophilic attack by the aniline. Microwave irradiation enhances the reaction rate by efficiently heating the polar solvent and reactants, thus overcoming the activation energy barrier more rapidly than conventional heating methods. This often allows for reactions to be conducted under milder conditions and can improve yields, especially for less reactive, electron-poor anilines.[2]
A notable advantage of some microwave-assisted protocols is the ability to proceed under base-free conditions, particularly when using a THF/H₂O solvent system.[1] This simplifies the workup procedure and avoids potential side reactions that can be promoted by strong bases.
Experimental Workflow: Microwave-Assisted N-arylation
Caption: Workflow for Microwave-Assisted N-arylation.
Detailed Protocol: Microwave-Assisted Synthesis of N-aryl-4-aminoquinazolines
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
Substituted aniline (1.0-1.2 equiv)
-
Solvent (e.g., 2-propanol or THF/H₂O 1:1)
-
Microwave vials (appropriate size for the reaction scale)
-
Microwave synthesizer
Procedure:
-
To a microwave vial, add the 4-chloroquinazoline (e.g., 0.5 mmol, 1.0 equiv) and the corresponding aniline (e.g., 0.5 mmol, 1.0 equiv).
-
Add the chosen solvent (e.g., 2-propanol, 10 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a set power (e.g., 60W) for a specified time (e.g., 20 minutes).[3][4] The reaction temperature and time may need to be optimized for different substrates.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-aryl-4-aminoquinazoline.
Data Summary: Microwave-Assisted N-arylation Scope
| Entry | 4-Chloroquinazoline | Aniline | Solvent | Conditions | Yield (%) | Reference |
| 1 | 4-chloro-6-iodo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O | MW, 10 min | 86 | [2] |
| 2 | 4-chloro-6-bromo-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H₂O | MW, 10 min | 63 | [2] |
| 3 | 4-chloro-6-iodo-2-phenylquinazoline | N-methyl-2-methoxyaniline | THF/H₂O | MW, 20 min | 87 | [2] |
| 4 | 4-chloroquinazoline | 2-aminothiazole | 2-propanol | MW, 60W, 20 min | 96.5 | [4] |
| 5 | 4-chloroquinazoline | 2-aminopyridine | 2-propanol | MW, 60W, 20 min | 92.3 | [4] |
Methodology II: Conventional Heating
While microwave assistance offers rapid synthesis, conventional heating remains a widely accessible and reliable method for N-arylation.[5] This approach typically involves refluxing the reactants in a suitable solvent, often for several hours.
Scientific Rationale
The underlying SNAr mechanism is the same as in the microwave-assisted method. However, thermal energy is supplied through conventional heating (e.g., an oil bath), which is less efficient at rapid, uniform heating compared to microwave irradiation. Consequently, longer reaction times are generally required to achieve complete conversion.[3][4] The choice of solvent is critical, with higher-boiling point solvents like isopropanol or benzene often employed to facilitate the reaction at elevated temperatures.[5][6] In some cases, a base such as triethylamine (TEA) is added to neutralize the HCl generated during the reaction, which can be particularly important when working with acid-sensitive substrates or to drive the reaction to completion.[5][6]
Detailed Protocol: N-arylation via Conventional Heating
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
Substituted aniline (1.0-1.2 equiv)
-
Solvent (e.g., isopropanol)
-
Base (optional, e.g., triethylamine, 1.2 equiv)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline (e.g., 3.0 mmol, 1.0 equiv) and the corresponding aniline (e.g., 3.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., isopropanol, 30 mL).
-
If a base is used, add triethylamine (e.g., 3.6 mmol, 1.2 equiv).[6]
-
Attach a reflux condenser and heat the mixture to reflux (e.g., 80 °C) with stirring.
-
Maintain the reaction at reflux for the required duration (e.g., 4-12 hours), monitoring the progress by TLC.[3][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to collect the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Methodology III: Transition Metal-Catalyzed N-arylation
While SNAr is the most direct route for the N-arylation of 4-chloroquinazolines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), represent powerful alternatives, especially for challenging substrates. These methods are particularly valuable for the coupling of less nucleophilic amines or when the aromatic halide is less activated.
Scientific Rationale: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide.[7] The catalytic cycle typically proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[7][8] The choice of phosphine ligand is crucial for the success of this reaction, influencing the efficiency of each step in the catalytic cycle.[8]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Scientific Rationale: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[9][10] While the exact mechanism can vary depending on the specific reaction conditions, it is generally believed to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination.[10] Copper-catalyzed methods are often advantageous due to the lower cost and toxicity of copper compared to palladium.[9]
Although less commonly reported for the direct N-arylation of 4-chloroquinazolines compared to SNAr, these metal-catalyzed methods provide a valuable expansion of the synthetic toolkit, particularly for constructing more complex quinazoline derivatives.
Troubleshooting and Key Considerations
-
Substrate Reactivity: Electron-rich anilines are generally more reactive and may require milder conditions, while electron-poor anilines may necessitate higher temperatures, longer reaction times, or the use of a catalyst.[1][2]
-
Steric Hindrance: Ortho-substituted anilines can exhibit lower reactivity due to steric hindrance, potentially requiring more forcing conditions or specialized catalytic systems.[1]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction efficiency. Protic solvents like isopropanol and water can participate in hydrogen bonding, potentially influencing the reaction mechanism.[11]
-
Base Selection: In cases where a base is required, its strength and solubility can affect the reaction outcome. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine).
Conclusion
The N-arylation of 4-chloroquinazolines is a fundamental transformation for the synthesis of a wide range of biologically active molecules. This guide has detailed the primary methodologies employed for this purpose, with a focus on microwave-assisted synthesis and conventional heating protocols, which are the most direct and commonly used approaches. By understanding the underlying scientific principles and following the detailed protocols provided, researchers can efficiently access a diverse library of N-aryl-4-aminoquinazolines for applications in drug discovery and medicinal chemistry. The exploration of transition metal-catalyzed methods further broadens the synthetic possibilities for more challenging substrates.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Accelerated Synthesis of Quinazoline Derivatives via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] The synthesis of these scaffolds has traditionally involved methods that are often time-consuming and require high temperatures.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a more efficient, rapid, and environmentally friendly alternative to conventional heating methods.[4][5][6] This approach significantly accelerates reaction rates, often leading to higher yields and purer products, which aligns with the principles of green chemistry.[7][8]
Microwave irradiation provides rapid and uniform heating of the reaction mixture by directly interacting with polar molecules, a stark contrast to the slower, conductive heating of conventional methods.[5][9] This localized and instantaneous heating can dramatically reduce reaction times from hours to mere minutes, minimize the formation of byproducts, and in many cases, allow for solvent-free reactions.[5][6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of quinazoline derivatives, detailing the underlying principles, offering a step-by-step protocol for a representative synthesis, and explaining the causality behind the experimental choices.
Core Principles of Microwave-Assisted Quinazoline Synthesis
The accelerated reaction rates observed in microwave-assisted synthesis are attributed to thermal and non-thermal effects. The primary mechanism is dielectric heating, where the energy of the microwaves is absorbed by polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This volumetric heating is highly efficient and uniform, leading to a rapid increase in temperature and subsequent acceleration of the reaction.[5][9]
A classic and widely used method for synthesizing quinazolin-4(3H)-ones is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[3][10][11] Under microwave irradiation, this reaction is significantly expedited.[3][4] The proposed mechanism involves the initial formation of an N-acyl anthranilic acid intermediate, followed by cyclization and dehydration to yield the quinazolinone ring. The high temperatures rapidly achieved with microwave heating facilitate the cyclization and dehydration steps, which are often the rate-limiting steps in conventional heating methods.
Visualizing the Reaction: The Niementowski Quinazoline Synthesis
The following diagram illustrates the key steps in the microwave-assisted Niementowski synthesis of a quinazolin-4(3H)-one derivative from anthranilic acid and formamide.
Caption: Mechanism of the Microwave-Assisted Niementowski Reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol details a general and efficient one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones under solvent-free microwave irradiation. This method offers high yields and operational simplicity.
Materials and Reagents
| Reagent | Formula | M.Wt. | Quantity (mmol) | Role |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 1.0 | Starting Material |
| Aromatic Aldehyde | Ar-CHO | - | 1.1 | Starting Material |
| Primary Amine | R-NH₂ | - | 1.2 | Starting Material |
| Catalyst (e.g., Montmorillonite K-10) | - | - | 50 mg | Solid Support/Catalyst |
Instrumentation
-
A dedicated monomode microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
-
10 mL microwave synthesis vial with a cap.
-
Standard laboratory glassware for work-up and purification.
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine anthranilic acid (1.0 eq), the aromatic aldehyde (1.1 eq), the primary amine (1.2 eq), and the catalyst (e.g., 50 mg of Montmorillonite K-10).[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor.[12] Irradiate the mixture at a constant power of 300-450 W or a set temperature of 120-150°C for a duration of 5-15 minutes.[3][12] The optimal time and temperature may vary depending on the specific substrates used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification: Upon completion, allow the reaction vial to cool to room temperature.[12] Add ethanol to the reaction mixture and stir for 5 minutes.
-
Isolation: Pour the mixture into ice-cold water to precipitate the crude product.[12]
-
Purification: Collect the solid by vacuum filtration, wash it with cold ethanol, and dry it under a vacuum to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.[12] Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Workflow for Microwave-Assisted Quinazoline Synthesis
The following diagram outlines the general workflow from reagent preparation to the final, purified product.
Caption: General workflow for microwave-assisted quinazoline synthesis.
Advantages and Trustworthiness of the Protocol
The described microwave-assisted protocol offers several distinct advantages over conventional synthetic methods:
-
Rapid Synthesis: Reaction times are significantly reduced, often from several hours to just a few minutes, which enhances productivity.[5]
-
High Yields and Purity: The uniform and controlled heating often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields and improved purity.[9]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is more energy-efficient than conventional methods that heat the entire apparatus.[7]
-
Green Chemistry: This protocol often utilizes solvent-free conditions, reducing the environmental impact and aligning with the principles of green chemistry.[6][13]
-
Reproducibility: Modern microwave reactors allow for precise control over reaction parameters, leading to highly reproducible results.[9]
The self-validating nature of this protocol lies in the consistent and expected outcomes. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the synthesis of medicinally important scaffolds like quinazolines. The protocols and principles outlined in this application note provide a robust framework for researchers to efficiently synthesize a diverse range of quinazoline derivatives. The combination of speed, efficiency, and environmental benefits makes MAOS an indispensable tool in modern drug discovery and development.
References
- 1. ujpronline.com [ujpronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine
Welcome to the dedicated technical support guide for the synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this synthetic procedure. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and supported by literature precedents.
I. Overview of the Synthesis
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This entails the displacement of the chlorine atom at the 4-position of a 7-substituted-4-chloroquinazoline precursor with morpholine. The quinazoline ring's nitrogen atoms render the C4 position electron-deficient and thus highly susceptible to nucleophilic attack.[1][2]
The overall synthetic workflow can be broken down into two key stages:
-
Preparation of the 4,7-dichloroquinazoline precursor.
-
Nucleophilic aromatic substitution with morpholine.
This guide will provide troubleshooting advice for both stages of this synthesis.
II. Troubleshooting the Synthesis of the 4,7-Dichloroquinazoline Precursor
A common precursor for the target molecule is 4,7-dichloroquinazoline. This is typically synthesized by chlorinating 7-chloroquinazolin-4(3H)-one with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]
Frequently Asked Questions (FAQs)
Q1: My chlorination of 7-chloroquinazolin-4(3H)-one with POCl₃ is giving a low yield. What are the likely causes?
A1: Low yields in this chlorination step can be attributed to several factors:
-
Incomplete Reaction: The conversion of the quinazolinone to the chloroquinazoline can be slow. Ensure you are using a sufficient excess of POCl₃ and heating at an adequate temperature (typically reflux, around 100-110°C) for a sufficient duration (often 3-4 hours).[3][4] Monitoring the reaction by TLC is crucial to determine completion.
-
Hydrolysis during Work-up: 4-Chloroquinazolines are highly susceptible to hydrolysis, which will convert your product back to the starting quinazolinone.[5] This is especially problematic during aqueous work-up. A common procedure involves pouring the reaction mixture onto crushed ice or into a cold aqueous basic solution (like sodium bicarbonate) to neutralize the acidic POCl₃ byproducts.[6] It is critical to perform this step quickly and at a low temperature.
-
Insufficient Removal of POCl₃: Residual POCl₃ can complicate purification and may lead to product degradation. After the reaction, excess POCl₃ should be removed under reduced pressure. Co-evaporation with an inert solvent like toluene can be effective in azeotropically removing the last traces of POCl₃.[3]
Q2: I am observing an unexpected side product in my chlorination reaction. What could it be?
A2: A likely side product is a phosphorylated intermediate or a pseudodimer. The reaction of quinazolones with POCl₃ proceeds through phosphorylated intermediates.[7][8] If the reaction conditions are not optimized (e.g., incorrect temperature control or stoichiometry), these intermediates can react with unreacted quinazolinone to form dimeric species.[7] To minimize this, ensure a sufficient excess of POCl₃ is used and that the reaction is heated adequately to drive the conversion to the final product.
Q3: Is it better to use POCl₃ or SOCl₂ for the chlorination step?
A3: Both reagents are effective for this transformation. POCl₃ is very commonly used and is often employed as both the reagent and the solvent.[3] SOCl₂, often with a catalytic amount of DMF, is also a viable option.[4][5] The choice may depend on the specific substrate, available laboratory equipment, and safety considerations. For quinazolinones, POCl₃ is generally very effective, though it can require higher temperatures.
III. Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Reaction
The core of the synthesis is the reaction of 4,7-dichloroquinazoline with morpholine. While this reaction is generally efficient due to the activated nature of the C4 position, several issues can arise.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction between 4,7-dichloroquinazoline and morpholine is sluggish or incomplete. How can I improve the conversion?
A1: Several factors can lead to an incomplete reaction:
-
Insufficient Activation: While the quinazoline ring is activating, the reaction often benefits from heating. If you are running the reaction at room temperature, consider increasing the temperature to 80-120°C.[1] Microwave irradiation has also been shown to accelerate these types of reactions significantly.[1]
-
Base Strength: A base is often used to scavenge the HCl generated during the reaction. If you are not using a base, or if your base is too weak (e.g., triethylamine in some cases), the reaction medium can become acidic, protonating the morpholine and reducing its nucleophilicity. Consider using an inorganic base like potassium carbonate (K₂CO₃) or a stronger non-nucleophilic organic base.[2]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally excellent for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile. Protic solvents like ethanol or isopropanol can also be used, often at reflux temperatures.
-
Steric Hindrance: While not an issue with morpholine, be aware that bulky nucleophiles can significantly slow down the reaction rate due to steric hindrance.[1]
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The most common side products in this reaction are:
-
Unreacted 4,7-dichloroquinazoline: This will be one of the major spots if the reaction is incomplete.
-
7-Chloroquinazolin-4(3H)-one: This is the hydrolysis product of the starting material. It can form if there is residual water in your reaction mixture or during work-up.[5] Ensure you are using anhydrous solvents and reagents.
-
Bis-substituted product: It is possible, though less likely due to the deactivating effect of the first morpholine substitution, that morpholine could displace the chlorine at the 7-position if the reaction conditions are too harsh (very high temperatures for extended periods). However, the chlorine at C4 is significantly more activated for nucleophilic substitution.[2]
-
Ring-opening products: Under very harsh conditions or with certain nucleophiles like hydrazine, the quinazoline ring itself can undergo transformations.[9] However, with morpholine under typical SNAr conditions, this is unlikely.
Q3: What is the best way to purify the final product, this compound?
A3: The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Crystallization: If the crude product is relatively clean, crystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be an effective method for obtaining highly pure material.
-
Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
-
Acid-Base Extraction: Since the product contains a basic morpholine nitrogen, an acid-base workup can be used to remove non-basic impurities. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent. This can be an effective preliminary purification step.
IV. Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloroquinazoline
This protocol is adapted from general procedures for the chlorination of quinazolinones.[3][10]
-
To 7-chloroquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 20 mL) to remove any remaining traces of POCl₃.
-
The crude residue can be purified by carefully quenching with ice-water and filtering the resulting precipitate, or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common SNAr conditions for 4-chloroquinazolines.[1][2]
-
In a round-bottom flask, dissolve 4,7-dichloroquinazoline (1.0 eq) in a suitable solvent such as DMF or isopropanol (5-10 mL per mmol of substrate).
-
Add morpholine (1.2-1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
V. Data Interpretation and Visualization
Table 1: Typical Reaction Parameters for SNAr on 4-Chloroquinazolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various anilines | THF/H₂O | None (Microwave) | 100-120 | 0.1-2 | 60-90 | [1] |
| Aliphatic amines | THF | iPr₂NEt | Room Temp | 16 | Varies | [11] |
| Secondary amines | DMF | K₂CO₃ | 80-120 | 4-12 | Good | General |
| Aniline | Aqueous | pH dependent | Varies | Varies | Varies | [12] |
Diagrams
VI. References
-
4,7-Dichloroquinazoline synthesis. ChemicalBook. --INVALID-LINK--
-
4,7-Dichloroquinoline. Wikipedia. --INVALID-LINK--
-
4,7-Dichloroquinoline:synthesis method and its application research. ChemicalBook. --INVALID-LINK--
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. --INVALID-LINK--
-
Synthesis of 4,7-Dichloroquinoline. Scribd. --INVALID-LINK--
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. --INVALID-LINK--
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. --INVALID-LINK--
-
Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents. --INVALID-LINK--
-
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem. --INVALID-LINK--
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. --INVALID-LINK--
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. --INVALID-LINK--
-
The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. PMC - NIH. --INVALID-LINK--
-
Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC - NIH. --INVALID-LINK--
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones. PubMed. --INVALID-LINK--
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. --INVALID-LINK--
-
Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. --INVALID-LINK--
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. --INVALID-LINK--
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. --INVALID-LINK--
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. --INVALID-LINK--
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. --INVALID-LINK--
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. --INVALID-LINK--
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. --INVALID-LINK--
-
Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. --INVALID-LINK--
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. --INVALID-LINK--
-
Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. PubMed. --INVALID-LINK--
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. --INVALID-LINK--
-
(a) General scheme for regioselective nucleophilic aromatic... ResearchGate. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution Guide. Scribd. --INVALID-LINK--
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. --INVALID-LINK--
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. --INVALID-LINK--
-
Synthesis of quinazoline‐4‐one derivatives (7 a‐e). ResearchGate. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 9. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Quinazoline Synthesis Technical Support Center
Welcome to the comprehensive technical support center for quinazoline synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic outcomes. Quinazolines are a critical class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2]
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during quinazoline synthesis, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield. Several factors can contribute to this issue in quinazoline synthesis.
Q: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I address them?
A: Low yields can stem from several factors, including suboptimal reaction conditions, poor starting material quality, or catalyst inefficiency. [3]
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: The choice of solvent is critical as its polarity can significantly influence the reaction pathway.[4] Polar solvents often favor the desired C(sp²)–N bond formation leading to quinazolines, while nonpolar solvents might promote the formation of benzimidazole byproducts.[4][5]
-
Incorrect Base Strength or Type: The base plays a crucial role in deprotonation and cyclization steps.[4] An inappropriate base may lead to an incomplete reaction.
-
Troubleshooting Step: If you suspect the base is not strong enough, consider using a more potent one. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism and reactant solubility.[4]
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses require elevated temperatures to overcome the activation energy barrier.[3]
-
Troubleshooting Step: Gradually increase the reaction temperature while carefully monitoring for product formation and any signs of decomposition. A systematic temperature screening can identify the optimal condition.[3]
-
-
Poor Quality of Starting Materials: Impurities in your reactants can lead to unwanted side reactions and a reduction in the final product yield.[3]
-
Troubleshooting Step: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point. Purification of starting materials, such as distillation of liquid aldehydes or recrystallization of solid aldehydes, may be necessary.[3]
-
-
Inactive Catalyst (for catalyzed reactions): In metal-catalyzed syntheses, the catalyst's activity is paramount.[1]
Issue 2: Formation of Significant Side Products and Purification Challenges
The formation of byproducts can complicate purification and reduce the overall yield of the desired quinazoline.
Q: My reaction is producing a complex mixture with significant side products, making purification difficult. What are these common byproducts and how can I minimize them?
A: Side product formation is a frequent challenge and is highly dependent on the synthetic route and reaction conditions. [7]
Common Side Products and Minimization Strategies:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Strategy: Re-evaluate the reaction time, temperature, and stoichiometry of reactants. Extending the reaction time or increasing the temperature might drive the reaction to completion.[7]
-
-
Acyclic Intermediates: Incomplete cyclization can leave acyclic intermediates, such as N-acylanthranilamide, in the reaction mixture.[7]
-
Strategy: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to promote the final cyclization step.
-
-
Benzimidazole Byproducts: As mentioned, the use of non-polar solvents can favor the formation of benzimidazoles.[4]
-
Strategy: Switching to a polar solvent can shift the reaction pathway toward the desired quinazoline product.[4]
-
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of either the intermediates or the final product.[7]
-
Strategy: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Visualizing the Troubleshooting Workflow
To aid in systematically addressing experimental issues, the following workflow diagram outlines a logical progression of troubleshooting steps.
Caption: A general workflow for troubleshooting quinazoline synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of quinazolines.
Q1: Why is the choice of solvent so critical in quinazoline synthesis?
The polarity of the solvent plays a significant role in determining the reaction pathway and ultimately the yield.[4] Polar solvents can favor the desired C(sp²)–N bond formation to yield quinazolines, whereas nonpolar solvents may lead to the formation of benzimidazoles through C(sp³)–C(sp²) bond formation.[4] For instance, in certain reactions, highly polar solvents like DMF and water have demonstrated excellent yields, while non-polar solvents such as toluene and THF can be ineffective.[4][6]
Q2: How does the selection of a base influence the reaction?
The base is crucial for promoting the necessary deprotonation and cyclization steps in many quinazoline synthesis protocols. The strength and type of base can significantly impact the reaction rate and yield.[4] For example, in some syntheses, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is used in combination with a polar aprotic solvent like DMSO to achieve good results.[4] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base often depends on the specific reaction mechanism and the solubility of the reactants.[4]
Q3: Are there catalyst- and solvent-free methods for quinazoline synthesis?
Yes, in the interest of green chemistry, methods that minimize or eliminate the use of catalysts and solvents are being developed. Microwave-assisted synthesis, for example, can sometimes be performed under solvent-free conditions, offering advantages like shorter reaction times and good yields.[8][9][10]
Q4: What are the main synthetic routes to quinazolines?
Several named reactions are commonly employed for the synthesis of quinazolines, each with its own advantages and limitations. These include:
-
Niementowski Synthesis: This method involves the condensation of anthranilic acid with acid amides.[2][11]
-
Friedländer Annulation: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13][14]
-
Transition-Metal-Catalyzed Syntheses: A wide range of transition metals, including palladium, copper, iron, and cobalt, have been used to catalyze the formation of the quinazoline scaffold, often offering milder reaction conditions and broader substrate scope.[1][15][16]
Visualizing Synthetic Pathways
The following diagram illustrates the general concept of different synthetic entries to the quinazoline core.
Caption: Major synthetic routes to the quinazoline core structure.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Quinazoline Synthesis via Condensation and Oxidation
This protocol describes a general method for the synthesis of 2-substituted quinazolines from 2-aminobenzylamine and an aldehyde.[3]
Materials:
-
2-Aminobenzylamine (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Manganese dioxide (5.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a solution of 2-aminobenzylamine in toluene in a round-bottom flask, add the corresponding aldehyde.
-
Add the oxidizing agent (manganese dioxide).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction as appropriate for the specific product (e.g., extraction, filtration).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[17]
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and has low solubility when cold.[17]
-
Dissolution: Place the crude quinazoline derivative in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound fully dissolves.[17]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[17]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[17]
Data Presentation
Table 1: Comparison of Solvents in a Representative Quinazoline Synthesis
The choice of solvent can dramatically impact the yield of a quinazoline synthesis. The following table generalizes the effect of solvent polarity on yield for a typical reaction.
| Solvent | Polarity | Typical Yield (%) | Reference |
| Toluene | Non-polar | Ineffective | [3][6] |
| THF | Non-polar | Ineffective | [3][6] |
| Ethanol | Polar Protic | Moderate | [3][6] |
| Water | Polar Protic | 85-91% | [3][6] |
| DMF | Polar Aprotic | 85-91% | [3][6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 16. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors
<_ _>
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to quinazoline-based inhibitors in their experiments. It provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of resistance and advance your research.
Introduction to Quinazoline-Based Inhibitors and Resistance
Quinazoline-based compounds are a cornerstone of targeted cancer therapy, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] First-generation inhibitors like gefitinib and erlotinib, and second-generation inhibitors such as afatinib and dacomitinib, have shown significant clinical efficacy in cancers with activating EGFR mutations, such as non-small cell lung cancer (NSCLC).[1][4] However, the initial positive response is often followed by the development of acquired resistance, a major clinical challenge.[4][5]
Resistance can manifest through various mechanisms, broadly categorized as on-target (alterations in the EGFR gene itself) or off-target (activation of bypass signaling pathways).[6] Understanding the specific mechanism of resistance is crucial for developing effective strategies to overcome it.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding resistance to quinazoline-based inhibitors.
Q1: What are the most common mechanisms of resistance to first-generation quinazoline-based EGFR inhibitors?
The most prevalent on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, specifically the T790M "gatekeeper" mutation.[4][7] This mutation increases the affinity of the receptor for ATP, reducing the inhibitor's ability to compete for the binding site.[8] Off-target mechanisms include the amplification of other receptor tyrosine kinases, most notably MET, which provides an alternative signaling route for cell survival and proliferation.[6][9][10]
Q2: How does resistance to second-generation inhibitors differ from first-generation inhibitors?
Second-generation inhibitors were designed to overcome T790M-mediated resistance by forming an irreversible covalent bond with the EGFR kinase domain.[11][12] While they can be effective against T790M, resistance can still emerge. Mechanisms include the development of a C797S mutation, which prevents the covalent binding of these inhibitors.[6] Additionally, off-target mechanisms like MET amplification remain a significant contributor to resistance.[6]
Q3: What is the role of third- and fourth-generation inhibitors?
Third-generation inhibitors, such as osimertinib, were specifically developed to be potent against the T790M mutation while sparing wild-type EGFR, thereby reducing toxicity.[4][11][13] However, resistance to third-generation inhibitors can occur, often through the C797S mutation or MET amplification.[14][15] This has spurred the development of fourth-generation inhibitors aimed at overcoming C797S-mediated resistance.[14][16]
Q4: What is "lineage plasticity" and how does it contribute to resistance?
Lineage plasticity refers to the ability of cancer cells to change their differentiated state.[4] In the context of EGFR inhibitor resistance, this can manifest as a histologic transformation, for example, from non-small cell lung cancer to small cell lung cancer, or through a process called epithelial-to-mesenchymal transition (EMT).[4][17] EMT involves a shift from an epithelial phenotype to a more migratory and invasive mesenchymal phenotype, which is associated with resistance to EGFR tyrosine kinase inhibitors (TKIs).[17][18][19][20][21]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common experimental challenges encountered when studying resistance to quinazoline-based inhibitors.
Problem 1: Decreased sensitivity to the inhibitor in your cell line over time.
This is a classic sign of acquired resistance. The first step is to characterize the resistance mechanism.
Workflow for Characterizing Acquired Resistance
Caption: Workflow for characterizing acquired resistance.
Experimental Protocols:
-
Cell Viability/Dose-Response Assay (e.g., MTT or ATP-based):
-
Cell Seeding: Seed your parental (sensitive) and suspected resistant cells in a 96-well plate at a predetermined optimal density.[22][23] It is crucial to allow cells to adhere and enter logarithmic growth before adding the inhibitor.
-
Inhibitor Preparation: Prepare a serial dilution of your quinazoline-based inhibitor.
-
Treatment: Treat the cells with the serially diluted inhibitor for a duration that allows for at least one to two cell doublings in the untreated control wells (typically 48-72 hours).[24]
-
Viability Measurement: Measure cell viability using a validated method such as MTT or an ATP-based luminescence assay (e.g., CellTiter-Glo®).[25][26]
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) for both parental and resistant cell lines. A significant increase in the IC50 value confirms resistance.[24]
Parameter Parental Cell Line Resistant Cell Line IC50 (nM) e.g., 10 nM e.g., 1000 nM Fold Resistance 1x 100x -
-
Western Blot for Protein Phosphorylation:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, total EGFR, p-MET, total MET, p-Akt, total Akt, p-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A significant increase in the phosphorylation of a bypass pathway protein (like MET) in the resistant cells, especially in the presence of the EGFR inhibitor, points to an off-target resistance mechanism.
-
Problem 2: Your inhibitor is effective against the T790M mutation, but resistance still develops.
This scenario is common with third-generation inhibitors. The likely culprits are the C797S mutation or activation of bypass pathways.
Strategies to Overcome T790M/C797S-Mediated Resistance
-
Combination Therapies: Combining different classes of inhibitors can be an effective strategy.[5][12][27][28] For instance, if MET amplification is detected, a combination of an EGFR inhibitor and a MET inhibitor may restore sensitivity.[9][15][29][30]
-
Fourth-Generation Inhibitors: For resistance driven by the C797S mutation, exploring novel fourth-generation EGFR inhibitors that are designed to be effective against this specific mutation is a promising approach.[14][16]
-
Targeting Downstream Pathways: Resistance can sometimes be overcome by targeting key downstream signaling nodes like the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways.[27]
Experimental Protocol: Synergy Analysis of Combination Therapies
-
Experimental Design: Use a matrix-based approach to test various concentrations of the EGFR inhibitor in combination with a second agent (e.g., a MET inhibitor).
-
Cell Treatment: Treat your resistant cells with the drug combinations for 48-72 hours.
-
Viability Assessment: Measure cell viability as described previously.
-
Synergy Calculation: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Problem 3: No on-target mutations or obvious bypass pathway activation is detected, yet cells are resistant.
In such cases, consider more nuanced mechanisms like lineage plasticity (EMT) or the role of protective autophagy.
Investigating EMT and Autophagy in Resistance
Caption: Investigating EMT and autophagy in resistance.
-
Epithelial-to-Mesenchymal Transition (EMT):
-
Morphological Assessment: Observe cell morphology under a microscope. Mesenchymal cells typically have a more elongated, spindle-like shape compared to the cobblestone appearance of epithelial cells.
-
Marker Analysis: Use Western blotting or immunofluorescence to check for the downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).[18]
-
-
Autophagy:
-
Mechanism: Autophagy is a cellular self-digestion process that can be induced by EGFR inhibitors as a survival mechanism, thereby contributing to drug resistance.[31][32][33]
-
Detection: Monitor the conversion of LC3-I to LC3-II by Western blot, which is a hallmark of autophagosome formation. A decrease in the p62/SQSTM1 protein can also indicate increased autophagic flux.
-
Functional Assay: To confirm that autophagy is protective, combine the EGFR inhibitor with an autophagy inhibitor like chloroquine or hydroxychloroquine and assess if this combination restores sensitivity in your resistant cell line.[34]
-
Developing Drug-Resistant Cell Lines: A General Protocol
For researchers wishing to generate their own resistant cell line models, the following is a generalized protocol.[24][35][36]
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for the quinazoline-based inhibitor.
-
Dose Escalation:
-
Start by continuously exposing the parental cells to the inhibitor at a concentration equal to the IC50.
-
Once the cells have adapted and are growing steadily, gradually increase the inhibitor concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[24]
-
This process can take several months.
-
-
Freezing Stocks: At each stage of increased resistance, freeze down a stock of cells. This is crucial in case the cells die at a higher concentration.[24]
-
Confirmation of Resistance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), confirm the stability of the resistant phenotype by growing the cells in drug-free media for several passages and then re-challenging them with the inhibitor.[24]
Troubleshooting Common Assay Issues
| Problem | Possible Cause | Solution |
| High variability in cell viability assays | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Use a multichannel pipette or automated dispenser for cell seeding and reagent addition.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure proper mixing of cell suspensions before plating.[23][37][38] |
| No signal or very low signal in Western blots | - Inefficient protein transfer- Inactive antibody- Insufficient protein loaded | - Verify transfer efficiency with Ponceau S staining.- Use a positive control to validate antibody activity.- Increase the amount of protein loaded per lane. |
| Difficulty in generating a resistant cell line | - Drug concentration is too high, causing excessive cell death- Cell line is inherently slow to develop resistance | - Reduce the starting concentration of the inhibitor and use smaller incremental increases.- Be patient; developing stable resistance can be a lengthy process.[24][36] |
Conclusion
Overcoming resistance to quinazoline-based inhibitors is a multifaceted challenge that requires a systematic and logical approach to troubleshooting. By understanding the underlying molecular mechanisms and employing the appropriate experimental techniques, researchers can effectively characterize resistance and develop novel therapeutic strategies to circumvent it. This guide provides a framework for these investigations, empowering you to address the specific issues encountered in your experiments.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer [mdpi.com]
- 5. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 14. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - Jakobsen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 19. mednexus.org [mednexus.org]
- 20. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer | MDPI [mdpi.com]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 27. researchgate.net [researchgate.net]
- 28. Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. m.youtube.com [m.youtube.com]
- 31. Targeting Autophagy for Overcoming Resistance to Anti-EGFR Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Combining EGFR-TKI With SAHA Overcomes EGFR-TKI-Acquired Resistance by Reducing the Protective Autophagy in Non-Small Cell Lung Cancer [frontiersin.org]
- 33. EGFR tyrosine kinase inhibition induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. EGFR Tyrosine Kinase Inhibitors Activate Autophagy as a Cytoprotective Response in Human Lung Cancer Cells | PLOS One [journals.plos.org]
- 35. Studying Drug Resistance Using Cancer Cell Lines | Cells | MDPI [mdpi.com]
- 36. blog.crownbio.com [blog.crownbio.com]
- 37. m.youtube.com [m.youtube.com]
- 38. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Minimizing Toxicity of Quinazoline Compounds In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenge of in vitro toxicity. Our goal is to equip you with the knowledge to distinguish true biological effects from experimental artifacts, ensuring the integrity and success of your research.
Section 1: Understanding the "Why" Behind Quinazoline Toxicity
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2][3][4][5] However, its rigid, often lipophilic nature presents significant challenges in vitro, primarily manifesting as cytotoxicity. Understanding the root cause is the first step toward mitigation.
Common Mechanisms of Quinazoline-Induced Cytotoxicity
Toxicity from quinazoline derivatives can arise from several sources, broadly categorized as on-target and off-target effects. Many quinazolines are designed as kinase inhibitors (e.g., targeting EGFR, VEGFR), and their potent activity can lead to toxicity even in non-cancerous cells that rely on these pathways.[4][5][6]
Key mechanisms include:
-
Induction of Programmed Cell Death: These compounds can actively trigger apoptosis, autophagy, and other regulated cell death pathways.[1][7]
-
Organ-Specific Toxicity: Even in vitro, models for hepatotoxicity and cardiotoxicity are crucial, as quinazolines have been noted to induce damage in liver and cardiac cells.[8][9][10][11][12][13]
-
Oxidative Stress: The metabolism or presence of the compound can lead to an imbalance in reactive oxygen species (ROS), causing cellular damage.[10][11]
The Critical Role of Physicochemical Properties
Often, observed toxicity is not a direct pharmacological effect but an artifact of the compound's physical properties.
-
Poor Aqueous Solubility: This is the most common pitfall. Quinazoline derivatives are frequently hydrophobic, leading to precipitation in aqueous cell culture media.[14][15] These precipitates can cause physical damage to cells or interfere with assay readouts, mimicking true cytotoxicity.
-
In Vitro Metabolism: In cell models capable of metabolism (e.g., primary hepatocytes, HepG2), cytochrome P450 enzymes can convert the parent compound into more toxic metabolites.[16][17]
Below is a diagram illustrating the potential routes leading to observed cytotoxicity in vitro.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 6. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Aminoquinazoline Derivatives
Prepared by: Senior Application Scientist, Advanced Organic Synthesis Division
Welcome to the technical support center for the synthesis of 4-aminoquinazoline derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.
Section 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common hurdles in 4-aminoquinazoline synthesis in a direct question-and-answer format.
FAQ 1: I am observing very low to no yield in my synthesis. What are the primary causes and how can I fix it?
A: Low yield is the most frequent complaint. The cause often depends on the chosen synthetic route. Let's break down the troubleshooting process based on the two most common pathways.
This is a classic and widely used method involving the reaction of a 4-chloroquinazoline with a primary or secondary amine.[2][3]
Potential Causes & Solutions:
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on an aniline nucleophile significantly decrease its reactivity, leading to slow or incomplete reactions.[3]
-
Troubleshooting:
-
Increase Thermal Energy: Switch from conventional reflux to microwave irradiation. Microwave energy can dramatically accelerate the reaction, often reducing times from hours to minutes and significantly improving yields, even for unreactive amines.[4][5]
-
Add a Catalyst: While often performed without a catalyst, stubborn cases can benefit from acid catalysis (e.g., a few drops of HCl in isopropanol) to activate the quinazoline ring.
-
Change Solvent: Ensure your solvent can reach a sufficiently high temperature. Solvents like 2-propanol, n-butanol, or DMF are common choices.[5]
-
-
-
Hydrolysis of 4-Chloroquinazoline: The 4-chloroquinazoline starting material is highly susceptible to hydrolysis, especially at elevated temperatures in the presence of trace water, which forms the unreactive quinazolin-4(3H)-one byproduct.
-
Troubleshooting:
-
Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Reagent Quality: Use freshly purchased or purified 4-chloroquinazoline. Old starting material may have already partially hydrolyzed.
-
-
-
Insufficient Temperature: The reaction simply may not have enough energy to proceed to completion.
-
Troubleshooting:
-
Optimize Temperature: If refluxing in isopropanol (~82 °C), consider switching to a higher boiling solvent like n-butanol (~118 °C).
-
Embrace Microwave Synthesis: This is the most effective solution. Reactions can be run at temperatures like 160-180 °C for short durations (10-20 min), which is highly effective.[4][5]
-
-
This route builds the pyrimidine ring, for instance, by reacting a 2-aminobenzonitrile with an amidine or guanidine, often with copper catalysis.[6][7]
Potential Causes & Solutions:
-
Catalyst Inactivation: Copper catalysts can be sensitive to air and impurities.
-
Troubleshooting:
-
Use a Ligand: Including a ligand like N,N'-dimethylethylenediamine (DMEDA) can stabilize the copper catalyst and improve its efficacy.[7]
-
Inert Atmosphere: Ensure the reaction is run under a nitrogen or argon atmosphere to prevent oxidation of the Cu(I) catalyst.
-
-
-
Inappropriate Base: The base is critical for the cyclization step. Its strength and solubility can impact the reaction.
-
Troubleshooting:
-
Base Screening: If a common base like K₂CO₃ is not working, screen other bases such as K₃PO₄ or Cs₂CO₃. The choice can be substrate-dependent.[7]
-
-
-
Substituent Effects: Electron-withdrawing groups on the 2-aminobenzonitrile ring can increase the reaction rate, while electron-donating groups may slow it down.[7]
-
Troubleshooting:
-
Adjust Conditions: For less reactive substrates with electron-donating groups, you may need to increase the reaction temperature or prolong the reaction time.
-
-
Workflow: Troubleshooting Low Product Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Decision workflow for diagnosing low-yield problems.
FAQ 2: My reaction is messy, with multiple side products. How do I identify and prevent them?
A: Side product formation is a common challenge that complicates purification. The most prevalent unwanted product is the corresponding quinazolin-4(3H)-one.
Cause: Hydrolysis
-
Mechanism: As mentioned, the 4-chloroquinazoline intermediate is electrophilic and can be attacked by water, leading to the formation of a 4-hydroxyquinazoline, which tautomerizes to the more stable quinazolin-4(3H)-one. This can happen to your starting material or even the 4-aminoquinazoline product under harsh acidic or basic workup conditions.
-
Prevention:
-
Strict Anhydrous Conditions: This is the most critical preventative measure. Use freshly distilled anhydrous solvents and ensure all glassware is oven-dried.
-
Inert Atmosphere: Running the reaction under nitrogen or argon minimizes atmospheric moisture.
-
Controlled Work-up: During work-up, avoid prolonged exposure to strong aqueous acids or bases. Neutralize carefully and extract the product promptly.
-
Cause: Self-Condensation or Polymerization
-
Mechanism: Highly reactive starting materials, such as 2-aminobenzonitriles, can sometimes undergo self-condensation under harsh conditions, leading to oligomeric side products.
-
Prevention:
-
Control Stoichiometry: Ensure the stoichiometry of your reactants is accurate. Do not use a large excess of the benzonitrile starting material.
-
Temperature Management: Avoid excessively high temperatures, which can promote unwanted side reactions. A gradual increase to the target temperature is often beneficial.
-
FAQ 3: My product seems to be pure by TLC and NMR, but I'm having trouble with purification and getting a low isolated yield. What's happening?
A: This often points to issues with the work-up and purification strategy rather than the reaction itself.
Potential Causes & Solutions:
-
Product Solubility: 4-Aminoquinazolines, especially those with polar functional groups, can have high polarity and may be partially soluble in the aqueous phase during extraction, leading to loss of material.
-
Troubleshooting:
-
Back-Extraction: After your initial extraction with an organic solvent (e.g., EtOAc, DCM), re-extract the aqueous layer several more times to recover dissolved product.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water and force polar organic compounds into the organic layer.
-
-
-
Product Adsorption on Silica Gel: The basic nitrogen atoms on the quinazoline ring can cause the product to streak or irreversibly bind to standard silica gel during column chromatography.
-
Troubleshooting:
-
Deactivate Silica: Add a small amount of triethylamine (~1%) to your eluent system. This will occupy the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Avoid Column Chromatography: If possible, purify the product by recrystallization. This is often the most effective method for obtaining highly pure crystalline material and avoids losses on silica gel. A common solvent system for recrystallization is ethanol/water or isopropanol.
-
-
Section 2: Core Experimental Protocols
Here we provide detailed, field-proven protocols for the synthesis of 4-aminoquinazoline derivatives.
Protocol 1: Microwave-Assisted SNAr Synthesis
This protocol is optimized for speed and efficiency, particularly for less reactive amines.[5]
-
Reaction: Synthesis of N-(2-methylphenyl)quinazolin-4-amine
-
Procedure:
-
To a 10 mL microwave vial, add 4-chloroquinazoline (1.0 mmol, 164.6 mg).
-
Add 2-propanol (5 mL) and o-toluidine (1.1 mmol, 117.9 mg, 1.1 equiv).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 160 °C for 15 minutes.[4]
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from ethanol to afford the pure product.
-
| Parameter | Conventional Heating [5] | Microwave Irradiation [5] |
| Reaction Time | 12 hours | 20 minutes |
| Temperature | 82 °C (Reflux) | 100-160 °C |
| Typical Yield | 30-60% | 90-99% |
| Caption: Comparison of conventional vs. microwave heating for SNAr. |
Protocol 2: Copper-Catalyzed Cyclocondensation
This protocol is an excellent method starting from readily available 2-bromobenzonitriles.[7]
-
Reaction: Synthesis of N-phenylquinazolin-4-amine
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol, 19.0 mg, 10 mol%), 2-bromobenzonitrile (1.0 mmol, 182.0 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add benzamidine hydrochloride (1.2 mmol, 187.9 mg), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 21 µL), and anhydrous DMF (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
After concentration, the crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, with 1% Et₃N added to the eluent).
-
Section 3: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Mechanism: SNAr and the Competing Hydrolysis Pathway
The desired SNAr pathway involves the nucleophilic attack of the amine at the C4 position, followed by the elimination of the chloride leaving group. The competing hydrolysis pathway involves water acting as the nucleophile.
Caption: SNAr mechanism and the competing hydrolysis side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating ADMET Prediction for Novel Quinazoline Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of novel quinazoline inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows. As a class of compounds, quinazolines, particularly kinase inhibitors, often present unique challenges such as poor aqueous solubility, which can confound in vitro assays and complicate the correlation between in silico predictions and experimental outcomes. This resource aims to equip you with the knowledge to anticipate these challenges, troubleshoot effectively, and generate high-quality, reliable ADMET data.
Section 1: Solubility-Related Issues in Early ADMET Screening
Poor aqueous solubility is a hallmark of many quinazoline-based kinase inhibitors, stemming from their rigid, lipophilic structures. This is a critical hurdle to overcome as it can impact data quality across multiple ADMET assays.
Frequently Asked Questions (FAQs)
Q1: My quinazoline inhibitor precipitates from its DMSO stock when diluted into aqueous assay buffer. What are the immediate troubleshooting steps?
A1: This is a very common issue known as "precipitation upon dilution." The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to fall out of solution. Here’s a systematic approach to address this:
-
Decrease the Final Assay Concentration: The most straightforward solution is to lower the final concentration of your inhibitor in the assay to stay below its kinetic solubility limit in the final buffer.[1][2]
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (typically ≤0.5%) that your compound's solubility allows, as higher concentrations can affect biological assay components. However, if solubility is a major issue, you may need to cautiously increase the DMSO concentration, ensuring you run appropriate vehicle controls.[3]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of hydrophobic compounds.[1][4] Always verify that the chosen co-solvent at the final concentration does not interfere with your assay.
-
Utilize Solubilizing Excipients:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 20, Tween 80, or Triton X-100 (e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[2][3][4][5]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, increasing its aqueous solubility.[2][3][4] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.
-
Q2: How do I determine the kinetic solubility of my quinazoline inhibitor?
A2: A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound under specific aqueous conditions, which is crucial for designing subsequent in vitro assays. The following protocol outlines a common method using nephelometry.
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
Objective: To determine the highest concentration at which a compound remains in solution after being diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear-bottom microplates
-
Nephelometer or a plate reader capable of measuring light scattering
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the 10 mM compound stock in 100% DMSO.
-
Add Buffer: To a new 96-well plate, add the aqueous assay buffer to each well.
-
Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells containing the buffer. Ensure rapid mixing to minimize localized high concentrations. The final DMSO concentration should be kept consistent (e.g., 1%).[6]
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.[6][7]
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Interpretation: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[7]
Section 2: Troubleshooting Permeability and Efflux Assays
Assessing the intestinal permeability and potential for P-glycoprotein (P-gp) mediated efflux is critical for predicting oral bioavailability. Quinazoline inhibitors, due to their lipophilicity, can present specific challenges in these assays.
Frequently Asked Questions (FAQs)
Q1: My lipophilic quinazoline inhibitor shows low apparent permeability (Papp) and poor recovery in the Caco-2 assay. What could be the cause and how can I improve the assay?
A1: Low Papp values and poor mass balance for lipophilic compounds in Caco-2 assays are often due to non-specific binding to the plasticware of the transwell plates or significant retention within the cell monolayer itself.[8][9] This can lead to an underestimation of the compound's true permeability.
Troubleshooting Steps:
-
Include a "Sink" Condition: Add Bovine Serum Albumin (BSA), typically at 4%, to the basolateral (receiver) compartment.[8][9] BSA binds to the compound that has permeated, maintaining a concentration gradient and mimicking in vivo sink conditions, which can improve both recovery and Papp values.[9]
-
Use Simulated Intestinal Fluid (FaSSIF): For the apical (donor) compartment, consider using FaSSIF instead of a simple buffer like HBSS. FaSSIF contains bile salts and phospholipids that can improve the solubility of lipophilic drugs, providing a more physiologically relevant assessment.[10][11]
-
Account for Cell Retention: After the permeability experiment, lyse the Caco-2 cells and quantify the amount of compound retained within the cells. This will help in achieving a better mass balance calculation.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay for P-gp Substrate Identification
Objective: To determine if a compound is a substrate of P-gp by measuring its permeability across a Caco-2 cell monolayer in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on transwell inserts until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
For A-to-B permeability, add the test compound to the apical side and fresh buffer to the basolateral side.
-
For B-to-A permeability, add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, take samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 is generally considered indicative of active efflux.
-
-
Confirmation with P-gp Inhibitor: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction in the efflux ratio confirms that the compound is a P-gp substrate.[12]
Section 3: Metabolic Stability and CYP Inhibition Assays
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).
Troubleshooting Guide: Human Liver Microsome (HLM) Stability Assay
| Issue | Potential Causes | Suggested Solutions |
| High Variability in Results | - Inconsistent pipetting of microsomes or compound.- Degradation of compound in the stock solution.- Instability of the compound in the assay buffer. | - Use automated liquid handlers for better precision.- Prepare fresh stock solutions and store them appropriately.- Test the stability of the compound in the buffer without microsomes as a control. |
| Compound is Too Stable (No Disappearance) | - Compound is not a substrate for CYP enzymes.- Low intrinsic clearance below the limit of quantification of the assay.- Insufficient enzyme activity. | - Confirm the activity of the microsomal batch with positive control substrates.- Consider using hepatocytes which contain both Phase I and Phase II enzymes.[13]- Increase incubation time or microsomal protein concentration, ensuring linearity. |
| Compound is Too Unstable (Disappears Instantly) | - High intrinsic clearance.- Non-enzymatic degradation. | - Reduce the incubation time and/or microsomal protein concentration.- Run a control incubation without the NADPH regenerating system to check for non-CYP mediated or non-enzymatic degradation.[14] |
Frequently Asked Questions (FAQs)
Q1: How do I interpret the results from a CYP inhibition IC50 shift assay?
A1: The IC50 shift assay is used to distinguish between reversible and time-dependent inhibition (TDI) of CYP enzymes.[15] The assay compares the IC50 value of your inhibitor under three conditions: 0-minute pre-incubation, 30-minute pre-incubation without NADPH, and 30-minute pre-incubation with NADPH.[16]
-
Reversible Inhibition: If the IC50 values are similar across all three conditions, the inhibition is primarily reversible.[16]
-
Time-Dependent Inhibition (TDI): If there is a significant decrease in the IC50 value (a "shift to the left") only in the 30-minute pre-incubation with NADPH, it indicates TDI.[16] This suggests your compound or a metabolite is forming a more potent inhibitory complex with the enzyme over time.
-
Mixed Inhibition: A compound can exhibit both reversible and time-dependent inhibition.[16]
If a significant IC50 shift is observed, further characterization to determine the kinetic constants KI and kinact is recommended to assess the clinical risk of DDIs.[16]
Section 4: Cardiovascular Safety - hERG Assay Troubleshooting
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[17] Therefore, early assessment of hERG liability is critical.
Troubleshooting Guide: Automated Patch Clamp hERG Assay
| Issue | Potential Causes | Suggested Solutions |
| False Positive (hERG Inhibition Observed) | - Compound instability leading to a degradant that is a hERG inhibitor.- Non-specific effects on the cell membrane at high concentrations. | - Verify the stability of the compound in the assay buffer over the experiment's duration.- Ensure the highest tested concentration is below the limit of aqueous solubility to avoid precipitation artifacts. |
| False Negative (No hERG Inhibition Observed) | - Poor solubility of the compound in the assay buffer.- Significant binding of the compound to the tubing of the automated patch clamp system. | - Confirm the solubility of the compound at the tested concentrations.- Use analytical methods to verify the actual concentration of the compound delivered to the cells.[18] |
| High Variability in IC50 Values | - Run-down of the hERG current during the experiment.- Instability of the giga-seal.[19]- Temperature fluctuations. | - Use appropriate voltage protocols and ensure the health of the cells.- Monitor seal resistance throughout the experiment.- Maintain a consistent and physiologically relevant temperature (e.g., 37°C). |
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Compound Precipitation in Aqueous Assays
Caption: A step-by-step decision tree for troubleshooting compound precipitation.
Diagram 2: Logic for P-gp Substrate Identification
Caption: Decision workflow for confirming P-gp substrate liability.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Quinazoline Kinase Inhibitors
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for enhancing the selectivity of quinazoline-based kinase inhibitors. Given that the human kinome consists of over 500 members with highly conserved ATP-binding sites, achieving inhibitor selectivity is a paramount challenge in modern drug discovery.[1] Poor selectivity can lead to off-target effects, cellular toxicity, and ambiguous experimental outcomes, confounding target validation studies.[1][2]
This resource is designed to be a dynamic, field-level guide. It moves beyond theoretical knowledge to address the specific, practical issues encountered during the experimental workflow, from initial hit validation to lead optimization. Our goal is to empower you with the strategies and methodologies needed to rationally design and validate highly selective quinazoline kinase inhibitors.
Troubleshooting Guide & Methodologies
This section is structured in a question-and-answer format to directly address common challenges. Each answer provides not only a solution but also the underlying scientific rationale and a validated experimental workflow.
Q1: My initial screen identified a potent quinazoline inhibitor, but a broad kinase panel shows it hits several related kinases. How do I confirm these off-targets and prioritize them for elimination?
A1: This is a common and critical stage. Initial high-throughput screens often yield potent but promiscuous compounds. The first step is to rigorously validate these off-target hits and quantify their activity before initiating medicinal chemistry efforts.
Causality: Broad-panel screens are often single-concentration assays, which are excellent for flagging potential interactions but can produce false positives or exaggerate the potency of off-target effects. It's essential to confirm these interactions with dose-response experiments and orthogonal assays to ensure you're chasing genuine off-targets.[3]
Workflow for Off-Target Validation
Caption: Workflow for validating and prioritizing off-target kinases.
Step-by-Step Protocol: Off-Target Validation Cascade
-
Quantitative Biochemical Profiling:
-
From your initial screen (e.g., a single-point, high-concentration assay), identify all kinases inhibited above a set threshold (e.g., >80% inhibition).
-
For these kinases, perform 10-point dose-response assays to determine accurate IC50 values.[3] This immediately distinguishes potent off-targets from weak binders.
-
-
Orthogonal Biochemical Confirmation:
-
It is critical to rule out assay-specific artifacts. If your primary screen used a fluorescence-based method (like TR-FRET), validate the key off-targets using a different technology, such as a radiometric [³³P]-ATP filter binding assay or a Caliper mobility shift assay.[4][5] These assays measure substrate phosphorylation more directly.
-
-
Cellular Target Engagement:
-
Biochemical affinity does not always translate to cellular activity due to factors like cell permeability and intracellular ATP concentrations.[5][6]
-
Use a cellular target engagement assay to confirm that your inhibitor binds to the off-target kinase in a live-cell environment. Key technologies include:
-
-
Analyze Downstream Signaling:
-
Assess the phosphorylation of a known downstream substrate of the validated off-target kinase via Western Blotting. A dose-dependent reduction in substrate phosphorylation provides strong evidence of functional off-target inhibition in a cellular context.[3]
-
By the end of this cascade, you will have a validated, rank-ordered list of off-targets to guide your medicinal chemistry strategy.
Q2: I've confirmed my quinazoline inhibitor has significant off-target activity against a closely related kinase (e.g., EGFR vs. HER2). What are the most effective medicinal chemistry strategies to engineer selectivity?
A2: This is a classic selectivity challenge driven by the high structural homology in the ATP-binding pockets of related kinases. Improving selectivity requires exploiting the subtle differences that do exist.
Causality: Selectivity is achieved by designing modifications that introduce favorable interactions with the primary target or steric clashes with the off-target(s).[1] Key areas of differentiation often lie in the "gatekeeper" residue, the solvent front, and the back pocket of the ATP-binding site.[9][10]
Key Medicinal Chemistry Strategies
| Strategy | Rationale & Approach | Target Area on Quinazoline Scaffold |
| 1. Exploit the Gatekeeper Residue | The gatekeeper residue controls access to a hydrophobic back pocket. Kinases with a small gatekeeper (e.g., Threonine) can accommodate bulky substituents, while those with a large gatekeeper (e.g., Methionine, Phenylalanine) cannot.[1] Design analogs with bulky groups directed toward this pocket. | C6, C7 positions |
| 2. Target Non-Conserved Residues | Utilize computational modeling or existing crystal structures to identify non-conserved amino acids in the active site.[11] Design modifications that form specific hydrogen bonds or hydrophobic interactions with residues unique to your primary target. | C4-Anilino substituent |
| 3. Covalent Inhibition | If your target kinase has a non-conserved cysteine near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that forms a covalent bond.[1] This provides a significant boost in both potency and selectivity. | C6, C7 positions (often attached via a linker) |
| 4. Target Inactive Conformations (Type II) | Most quinazolines are Type I inhibitors, binding the active "DFG-in" conformation. Designing inhibitors that bind the inactive "DFG-out" conformation can improve selectivity, as this conformation is more structurally diverse among kinases.[12] This often requires larger, more flexible molecules. | C4-Anilino substituent (extended) |
Logical Decision Flow for Improving Selectivity
Caption: Decision tree for selecting a medicinal chemistry strategy.
Q3: How do I set up a robust biochemical assay to reliably compare the potency of my new analogs against the target and key off-targets?
A3: A well-designed biochemical assay is the cornerstone of your optimization campaign. Consistency, accuracy, and relevance are key. The goal is to generate reproducible IC50 values that reflect the inhibitor's true potency.
Causality: For ATP-competitive inhibitors like quinazolines, the measured IC50 value is highly dependent on the ATP concentration in the assay.[5] To make meaningful comparisons across different kinases, which have different affinities for ATP (Km,ATP), it is best practice to run assays at an ATP concentration equal to the Km,ATP for each specific kinase.[2]
Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Format)
This protocol describes a robust, non-radiometric method for determining IC50 values.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a base buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme: Dilute the target kinase and off-target kinases to a 2X working concentration in kinase buffer. The final concentration should be in the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 4X mix containing the fluorescently labeled peptide substrate and ATP. The final ATP concentration should be equal to the Km,ATP of the specific kinase being tested.
-
Inhibitor: Perform serial dilutions of your quinazoline compounds in 100% DMSO. Then, create intermediate dilutions in kinase buffer to create a 4X final concentration stock. This minimizes the final DMSO concentration in the assay (aim for ≤1%).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X inhibitor solution to the appropriate wells.
-
Add 5 µL of kinase buffer with 100% DMSO to control wells (0% inhibition) and 5 µL of a known potent inhibitor to other controls (100% inhibition).
-
Add 10 µL of the 2X enzyme solution to all wells except the 100% inhibition controls.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix to all wells.
-
Incubate for 60-120 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear phase (typically <30% substrate turnover).
-
Stop the reaction by adding 25 µL of a stop buffer (containing EDTA to chelate Mg²⁺).
-
-
Data Acquisition & Analysis:
-
Read the plate on a Caliper LabChip EZ Reader (or similar microfluidics device). The instrument measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobility.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 0% and 100% controls.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Q: What is a good "selectivity index" and how do I calculate it? A: The selectivity index (SI) is a quantitative measure of how selective an inhibitor is for its intended target versus an off-target. It is calculated by dividing the IC50 of the off-target by the IC50 of the on-target (SI = IC50_off-target / IC50_on-target). A higher SI value indicates greater selectivity. While there is no universal standard, a selectivity index of >100-fold is often considered a good benchmark for a high-quality chemical probe.[13]
Q: My inhibitor is selective in biochemical assays, but shows off-target effects in cells. Why? A: This discrepancy is common and highlights the importance of cellular assays.[6] Several factors can cause this:
-
Intracellular ATP Concentration: Cellular ATP levels (1-10 mM) are much higher than the ATP concentrations used in most biochemical assays. This provides more competition for ATP-competitive inhibitors, potentially altering their effective potency and selectivity profile.[5]
-
Cell Permeability & Efflux: The compound may not be equally available to all kinases within the cell due to differences in subcellular localization, membrane permeability, or active transport by efflux pumps.
-
Protein Abundance: The relative abundance of the on-target versus off-target kinases in the cell can influence the overall cellular effect.
Q: What is the difference between a Type I and Type II kinase inhibitor, and how does it relate to the quinazoline scaffold? A: The distinction relates to the conformation of the kinase they bind.
-
Type I inhibitors , which include most classic quinazolines like Gefitinib and Erlotinib, bind to the active conformation of the kinase, where a key "DFG" motif in the activation loop points into the active site ("DFG-in").[10]
-
Type II inhibitors bind to the inactive "DFG-out" conformation, accessing an additional hydrophobic pocket adjacent to the ATP site.[12] Because the inactive conformation is more structurally diverse among kinases, targeting it can be a powerful strategy for achieving high selectivity.[10] While less common for the basic quinazoline scaffold, some inhibitors have been modified to achieve this binding mode.[9]
Q: When should I consider using computational methods like molecular docking? A: Computational methods are most powerful when used in conjunction with experimental data. The best time to use them is when you have a crystal structure of your target kinase (or a highly homologous one).[11][14] You can then:
-
Dock your inhibitor into the active site to generate a plausible binding hypothesis.
-
Analyze the binding pose to identify key interactions and areas for modification.
-
Virtually screen new analog ideas to prioritize which ones to synthesize, saving significant time and resources.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to PI3K Inhibition: Evaluating 4-(4-Chloroquinazolin-7-yl)morpholine in the Context of Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential phosphoinositide 3-kinase (PI3K) inhibitor, 4-(4-Chloroquinazolin-7-yl)morpholine, alongside a selection of well-characterized and clinically relevant PI3K inhibitors. While specific experimental data for this compound is not extensively available in the public domain, its structural features, particularly the quinazoline core and the morpholino substituent, place it within a class of compounds known to exhibit PI3K inhibitory activity. This guide will, therefore, focus on the rationale for its investigation as a PI3K inhibitor, its potential mechanism of action based on structure-activity relationships (SAR) within the quinazoline class, and a detailed comparison with established pan- and isoform-selective PI3K inhibitors. Furthermore, we provide detailed experimental protocols for the characterization of novel PI3K inhibitors.
The PI3K Signaling Pathway: A Key Target in Oncology and Beyond
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention. The Class I PI3Ks, which are the primary focus of cancer drug discovery, are heterodimeric enzymes consisting of a regulatory and a catalytic subunit. There are four isoforms of the catalytic subunit: p110α, p110β, p110γ, and p110δ. The aberrant activation of this pathway, often through mutations in the PIK3CA gene (encoding p110α) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.
Caption: Figure 1: The PI3K/AKT/mTOR Signaling Pathway.
This compound: A Candidate PI3K Inhibitor
This compound belongs to the quinazoline family of heterocyclic compounds, a scaffold that is prevalent in many kinase inhibitors. The rationale for investigating this compound as a PI3K inhibitor is rooted in established structure-activity relationships. Research into 4-morpholino-2-phenylquinazolines has demonstrated that the morpholino group is a key pharmacophore for potent inhibition of PI3K, particularly the p110α isoform. The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket.
While direct experimental evidence for this compound is lacking, its structural similarity to known quinazoline-based PI3K inhibitors suggests it may act as an ATP-competitive inhibitor of one or more PI3K isoforms. The chloro and morpholino substitutions on the quinazoline ring will likely influence its potency and selectivity profile.
Comparative Analysis with Established PI3K Inhibitors
To provide a framework for the potential evaluation of this compound, we will compare it to three well-characterized PI3K inhibitors that represent different selectivity profiles: Alpelisib (p110α-selective), Idelalisib (p110δ-selective), and Copanlisib (pan-Class I).
| Inhibitor | Target Profile | IC50 Values (nM) | FDA Approved Indications |
| Alpelisib (Piqray) | p110α-selective | p110α: 5, p110β: 1200, p110δ: 290, p110γ: 250 | HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. |
| Idelalisib (Zydelig) | p110δ-selective | p110δ: 19, p110α: 8600, p110β: 4000, p110γ: 2100 | Relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL). |
| Copanlisib (Aliqopa) | Pan-Class I | p110α: 0.5, p110β: 3.7, p110γ: 6.4, p110δ: 0.7 | Relapsed follicular lymphoma in patients who have received at least two prior systemic therapies. |
| This compound | Unknown (Hypothesized PI3K inhibitor) | Not publicly available | Not applicable |
Alpelisib is a prime example of an isoform-selective inhibitor, demonstrating significantly greater potency against p110α, the catalytic subunit encoded by the frequently mutated PIK3CA gene. This selectivity is crucial for its therapeutic window in treating PIK3CA-mutated breast cancers.
Idelalisib , in contrast, selectively targets the p110δ isoform, which is predominantly expressed in hematopoietic cells. This isoform specificity makes it an effective agent for B-cell malignancies, as it disrupts B-cell receptor (BCR) signaling, leading to apoptosis of malignant cells.
Copanlisib is a pan-inhibitor, potently targeting all four Class I PI3K isoforms. This broad activity can be advantageous in cancers where multiple isoforms contribute to tumor growth or where resistance to isoform-selective inhibitors may develop.
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for key experiments to characterize a novel PI3K inhibitor like this compound.
In Vitro PI3K Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Caption: Figure 2: Workflow for an in vitro PI3K Kinase Assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and an ATP solution.
-
Compound Dilution: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add a recombinant PI3K isoform (p110α, p110β, p110γ, or p110δ) to each well.
-
Pre-incubation: Incubate the plate for a short period to allow the compound to bind to the kinase.
-
Reaction Initiation: Add the ATP/PIP2 mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature to allow the phosphorylation of PIP2 to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Detection: Stop the reaction and detect the amount of PIP3 produced using a suitable method, such as a luminescence-based assay that measures the remaining ATP or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Western Blot Analysis of Downstream Signaling
This experiment assesses the ability of the compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of downstream targets like AKT.
Caption: Figure 3: Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells with a known active PI3K pathway (e.g., PIK3CA-mutant MCF7 cells) in culture plates. Treat the cells with increasing concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of AKT (e.g., p-AKT Ser473), total AKT, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
Conclusion
While this compound remains an uncharacterized compound in the context of PI3K inhibition, its chemical structure provides a strong rationale for its investigation as a potential inhibitor. By leveraging the knowledge gained from well-studied quinazoline-based inhibitors and employing rigorous experimental protocols as outlined in this guide, researchers can effectively determine its potency, isoform selectivity, and cellular activity. A thorough comparative analysis against established inhibitors such as Alpelisib, Idelalisib, and Copanlisib will be crucial in defining its potential therapeutic utility and its place within the landscape of PI3K-targeted therapies.
A Comparative Guide to Aurora Kinase Inhibitors: Evaluating 4-(4-Chloroquinazolin-7-yl)morpholine in the Context of Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the serine/threonine Aurora kinases have emerged as critical targets for therapeutic intervention. Their pivotal role in orchestrating mitotic events, coupled with their frequent dysregulation in various cancers, has spurred the development of a multitude of small molecule inhibitors.[1][2] This guide provides a comprehensive comparison of prominent Aurora kinase inhibitors, with a special focus on the quinazoline scaffold. While direct, publicly available experimental data for 4-(4-Chloroquinazolin-7-yl)morpholine as an Aurora kinase inhibitor is limited, this guide will analyze its structural features in the context of well-characterized quinazoline-based inhibitors and compare its potential profile against established clinical and preclinical compounds such as Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (VX-680).
The Central Role of Aurora Kinases in Mitosis
Aurora kinases are essential for the proper execution of cell division. The three mammalian isoforms, Aurora A, B, and C, have distinct yet complementary functions. Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of the mitotic spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint. Aurora C shares functions with Aurora B, particularly in meiosis. Given their fundamental role in cell proliferation, the inhibition of Aurora kinases presents a compelling strategy to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Simplified overview of the roles of Aurora A and Aurora B kinases during the G2 and M phases of the cell cycle.
The Quinazoline Scaffold: A Privileged Structure for Kinase Inhibition
The quinazoline core is a common feature in a multitude of kinase inhibitors, including those targeting Aurora kinases.[1][3][4] Its bicyclic structure provides a rigid framework that can be readily functionalized to achieve potent and selective inhibition. Structure-activity relationship (SAR) studies have revealed that substitutions at the 4 and 7 positions of the quinazoline ring are critical for modulating potency and selectivity against Aurora kinases.[5]
Profiling this compound: A Structural Perspective
-
4-Chloro Substituent: The chlorine atom at the 4-position is a common feature in many kinase inhibitors and often serves as a key reactive handle for synthesis, enabling the introduction of various amine-containing moieties. In the context of the final compound, it suggests a potential synthetic route and a point for further chemical modification.
-
7-Morpholino Group: The morpholine group at the 7-position is known to enhance the aqueous solubility and pharmacokinetic properties of drug candidates.[6][7] In other quinazoline-based inhibitors, modifications at this position have been shown to influence selectivity and cellular activity.[5]
Based on this structural analysis, it is plausible that this compound was designed as an intermediate for the synthesis of more complex Aurora kinase inhibitors or as a scaffold for library development. Without experimental data, its own potency and selectivity remain speculative.
A Head-to-Head Comparison with Established Aurora Kinase Inhibitors
To provide a clear benchmark, the following table summarizes the key characteristics of several well-studied Aurora kinase inhibitors.
| Inhibitor | Target(s) | IC50/Ki (nM) | Key Features & Clinical Status |
| Alisertib (MLN8237) | Aurora A selective | Aurora A: 1.2 | Orally bioavailable; has been evaluated in numerous clinical trials for both hematological and solid tumors.[8][9] |
| Barasertib (AZD1152) | Aurora B selective | Aurora B: 0.37 | A prodrug that is rapidly converted to its active form, AZD1152-HQPA; demonstrates potent and selective inhibition of Aurora B.[10][11] |
| Danusertib (PHA-739358) | Pan-Aurora | Aurora A: 13, Aurora B: 79, Aurora C: 61 | Also inhibits other kinases like Abl; has been investigated in clinical trials for various cancers, including chronic myeloid leukemia.[2] |
| Tozasertib (VX-680) | Pan-Aurora | Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6 | One of the earliest pan-Aurora inhibitors to enter clinical trials; also inhibits Flt-3 and Abl kinases. |
Experimental Methodologies for Characterizing Novel Aurora Kinase Inhibitors
The following protocols outline standard assays that would be necessary to experimentally validate and characterize the activity of a novel compound like this compound.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.
Caption: Step-by-step workflow for determining the in vitro inhibitory activity of a compound against a target kinase.
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute purified recombinant Aurora A or Aurora B kinase and a suitable substrate (e.g., a synthetic peptide) in the assay buffer.
-
Compound Preparation: Dissolve the test compound in DMSO to create a stock solution. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Reaction Mixture: In a 96-well plate, add the kinase, substrate, and diluted test compound to each well.
-
Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled or with a modified gamma-phosphate for detection).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays with radiolabeled ATP or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line known to overexpress Aurora kinases) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While this compound remains an uncharacterized compound in the public domain regarding its activity as an Aurora kinase inhibitor, its quinazoline scaffold suggests it belongs to a class of molecules with proven potential in this target space.[3][12][13] The established inhibitors discussed herein, such as Alisertib, Barasertib, Danusertib, and Tozasertib, provide a robust framework for comparison and highlight the diverse selectivity profiles and clinical trajectories of this drug class.
For researchers interested in this compound or novel quinazoline derivatives, the immediate and necessary step is to perform rigorous experimental validation. The protocols outlined above provide a starting point for characterizing its biochemical potency, cellular efficacy, and selectivity profile. Such studies will be crucial in determining whether this compound is a mere synthetic intermediate or a promising lead for the development of next-generation Aurora kinase inhibitors.
References
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- 3. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
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- 11. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Quinazoline Derivatives in Modern Drug Discovery
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural foundation for a multitude of clinically successful therapeutic agents.[1][2] Its inherent drug-like properties and synthetic accessibility have made it a "privileged structure" in drug discovery, leading to the development of treatments for a wide range of diseases, most notably cancer.[3][4] This guide offers a comparative analysis of the efficacy of various quinazoline derivatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of compounds.
The Quinazoline Core: A Versatile Pharmacophore
The quinazoline ring system, a bicyclic aromatic heterocycle, provides a rigid framework that can be readily functionalized to achieve high-affinity interactions with specific biological targets.[1] This has led to the development of a diverse array of quinazoline-based drugs with varied pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive effects.[5][6][7]
A Revolution in Cancer Therapy: Quinazoline-Based Kinase Inhibitors
The true breakthrough for quinazoline derivatives came with the discovery of their ability to potently and selectively inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer.[8] This led to the development of a new generation of targeted cancer therapies, particularly inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[9][10][11][12]
Comparative Efficacy of EGFR-Targeting Quinazoline Derivatives
The clinical journey of quinazoline-based EGFR inhibitors showcases a remarkable evolution in drug design, from first-generation reversible inhibitors to third-generation mutant-selective covalent inhibitors.
| Derivative | Generation | Mechanism of Action | Key Indications | Reported IC50 vs. EGFR (nM) | Clinical Efficacy (Median PFS) |
| Gefitinib | 1st | Reversible, ATP-competitive | NSCLC with activating EGFR mutations | 27-37 | ~9.7 months |
| Erlotinib | 1st | Reversible, ATP-competitive | NSCLC with activating EGFR mutations, Pancreatic Cancer | 2-20 | ~9.7-10.4 months |
| Afatinib | 2nd | Irreversible, covalent inhibitor of ErbB family (EGFR, HER2, HER4) | NSCLC with activating EGFR mutations | 0.5 | ~11.1 months |
| Osimertinib | 3rd | Irreversible, covalent inhibitor of EGFR (including T790M mutant) | NSCLC with activating EGFR mutations (including T790M) | <15 (mutant), ~480 (wild-type) | ~18.9 months (1st line) |
IC50 and PFS values are approximate and can vary based on the specific study, cell line, and patient population.[13][14][15]
The progression from gefitinib and erlotinib to afatinib and then osimertinib reflects a sophisticated approach to overcoming the challenge of acquired resistance.[14][16][17] While first-generation inhibitors are effective against common activating mutations, tumors often develop resistance through a secondary mutation, T790M.[16] Afatinib, a second-generation inhibitor, cast a wider net by irreversibly binding to multiple ErbB family members.[13] Osimertinib, a third-generation inhibitor, represents a pinnacle of precision medicine, demonstrating high potency against the T790M resistance mutation while sparing wild-type EGFR, thereby improving the therapeutic window and reducing side effects.[16]
Experimental Workflow: Evaluating a Novel Quinazoline-Based Kinase Inhibitor
The following workflow outlines a standard cascade of in vitro assays for the initial characterization of a novel quinazoline derivative designed as a kinase inhibitor.
Caption: A standard workflow for the in vitro evaluation of a novel quinazoline-based kinase inhibitor.
Detailed Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a quinazoline derivative against its target kinase using a luminescence-based assay that measures ATP consumption.[18][19]
1. Reagents and Materials:
- Purified recombinant target kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP) of high purity
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
- Test quinazoline derivative dissolved in 100% DMSO
- Positive control inhibitor with known potency
- Negative control (DMSO vehicle)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well microplates
- Multichannel pipettes and a plate reader with luminescence detection capabilities
2. Procedure:
- Prepare a serial dilution of the test quinazoline derivative in DMSO. A common starting concentration is 10 mM, followed by 1:3 or 1:5 dilutions.
- Dispense a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO vehicle into the wells of a 384-well plate.
- Prepare a master mix containing the target kinase and its substrate in the kinase reaction buffer.
- Add 5 µL of the kinase/substrate master mix to each well of the plate.
- Gently mix and incubate the plate at room temperature for 15-30 minutes to allow for the compound to bind to the kinase.
- Prepare an ATP solution in the kinase reaction buffer. The final concentration of ATP should ideally be at its Km value for the specific kinase to ensure accurate competitive inhibitor assessment.
- Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Terminate the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.
- Read the luminescence signal on a plate reader.
3. Data Analysis:
- The raw luminescence data is inversely proportional to kinase activity.
- Normalize the data using the negative (100% activity) and positive (0% activity) controls.
- Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
- Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value.
Trustworthiness of the Protocol: This protocol incorporates critical controls for self-validation. The positive control ensures the assay can detect inhibition, while the negative control establishes the baseline for full enzyme activity. Running the assay at the ATP Km is crucial for accurately comparing the potency of ATP-competitive inhibitors.[20]
The EGFR Signaling Pathway: A Target for Quinazoline Derivatives
The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which drive cell proliferation and survival.[9][21] Quinazoline inhibitors act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby preventing this phosphorylation cascade.[11]
Expanding Horizons: Beyond Cancer Therapy
While the success of quinazoline derivatives in oncology is profound, their therapeutic potential is not limited to this area. Research has demonstrated their efficacy as:
-
Antimicrobial agents: Certain quinazoline derivatives have shown potent activity against various bacteria and fungi.[3]
-
Anti-inflammatory drugs: These compounds can modulate inflammatory pathways, showing potential for treating conditions like arthritis.[5]
-
Antihypertensive agents: The well-established drug Prazosin is a quinazoline derivative that acts as an α1-adrenergic receptor antagonist.
Future Perspectives
The quinazoline scaffold remains a dynamic and fruitful area of drug discovery. Future research is likely to focus on:
-
Novel target inhibition: Exploring the vast landscape of the human kinome and other enzyme families to identify new targets for quinazoline-based drugs.
-
Overcoming resistance: Designing next-generation inhibitors that can address emerging resistance mechanisms to current therapies.
-
Multitargeted agents: Developing single molecules that can modulate multiple disease-relevant targets to achieve synergistic effects and combat complex diseases.[22]
References
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- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. vjoncology.com [vjoncology.com]
- 15. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? | Anticancer Research [ar.iiarjournals.org]
- 17. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. ijirt.org [ijirt.org]
Validating the Inhibitory Effect of 4-(4-Chloroquinazolin-7-yl)morpholine: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory effects of the novel compound, 4-(4-Chloroquinazolin-7-yl)morpholine. Drawing from established methodologies and comparative analysis with known inhibitors, we present a self-validating experimental workflow to ascertain its potency, selectivity, and cellular activity.
Introduction: The Rationale for Investigating this compound as a PI3K Pathway Inhibitor
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4][5][6] Specifically, derivatives featuring a morpholine substitution have demonstrated potent inhibitory activity against the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[7][8][9] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent driver in human malignancies.[10][11][12]
Given the structural similarities of this compound to known PI3K inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of one or more PI3K isoforms. This guide outlines a systematic approach to test this hypothesis, comparing its performance against established benchmarks: Pictilisib (GDC-0941) , a potent pan-Class I PI3K inhibitor[13][14][15][16][17], and Dactolisib (BEZ235) , a dual PI3K and mTOR inhibitor.[18][19][20][21][22]
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. cellagentech.com [cellagentech.com]
- 16. caymanchem.com [caymanchem.com]
- 17. adooq.com [adooq.com]
- 18. Dactolisib - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. caymanchem.com [caymanchem.com]
A Researcher's Guide to Profiling the Cross-Reactivity of 4-(4-Chloroquinazolin-7-yl)morpholine
For drug development professionals and researchers, understanding the selectivity of a potential therapeutic candidate is paramount. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide-ranging pharmacological activities.[1] Compounds built on this framework have yielded potent treatments for a variety of diseases, particularly in oncology.[2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific quinazoline derivative, 4-(4-Chloroquinazolin-7-yl)morpholine, comparing its potential performance against alternative compounds and outlining the necessary experimental validation.
Introduction to this compound: A Structural Perspective
This compound is a heterocyclic compound featuring a quinazoline core substituted with a chloro group at the 4-position and a morpholine ring at the 7-position.[4][5] The quinazoline ring system is a common feature in numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[3][6] The morpholine moiety is frequently incorporated into drug candidates to enhance pharmacokinetic properties, including solubility and brain penetration.[7][8]
Given its structural similarity to known kinase inhibitors, it is highly probable that this compound's primary biological activity will be the inhibition of one or more protein kinases. The key to its therapeutic potential, however, lies in its selectivity.
The Critical Importance of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. While targeting a specific kinase can yield therapeutic benefits, off-target binding can lead to unforeseen side effects or toxicity. Therefore, a thorough understanding of a compound's cross-reactivity is not just an academic exercise but a crucial step in drug development. A highly selective inhibitor is often preferred, though in some cases, polypharmacology (intentionally targeting multiple kinases) can be advantageous.
Hypothetical Target Profile and Potential Cross-Reactivity
Based on the extensive literature on quinazoline derivatives, we can hypothesize the potential targets for this compound:
-
Primary Target(s): Given the 4-anilinoquinazoline scaffold's prevalence in EGFR inhibitors, EGFR is a primary candidate.[6] Additionally, various quinazoline derivatives have shown potent activity against phosphoinositide 3-kinases (PI3Ks), particularly the α and δ isoforms.[1][2]
-
Potential Off-Targets: The broader family of tyrosine kinases (TKs) and serine/threonine kinases are potential off-targets. For instance, Src family kinases (SFKs) and Abl kinase are also known to be inhibited by certain quinazoline compounds.[9]
The following diagram illustrates a simplified signaling pathway that is often targeted by quinazoline-based inhibitors, highlighting the potential for cross-reactivity.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Determining Cross-Reactivity
A systematic approach is required to definitively map the selectivity profile of this compound. The following experimental workflow is recommended.
Caption: Recommended workflow for assessing compound selectivity.
Step 1: Initial Biochemical Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its hypothesized primary targets (e.g., EGFR, PI3Kα).
Protocol:
-
Recombinant human kinases (EGFR, PI3Kα) are incubated with their respective substrates and ATP.
-
A dose-response curve is generated by adding varying concentrations of this compound.
-
Kinase activity is measured, typically via luminescence or fluorescence-based methods that quantify ATP consumption or substrate phosphorylation.
-
IC50 values are calculated from the resulting dose-response curves.
Step 2: Comprehensive Kinome Profiling (KINOMEscan®)
Objective: To assess the binding affinity of this compound against a large panel of human kinases, providing a broad view of its selectivity.
Protocol: The KINOMEscan® platform utilizes a competition binding assay.[10][11]
-
A test concentration of this compound (e.g., 1 µM) is incubated with a DNA-tagged kinase from a panel of over 450 kinases.[12][13]
-
The kinase-inhibitor mixture is passed over a column containing an immobilized, active-site directed ligand.
-
Kinases that are bound to the test compound will not bind to the immobilized ligand and will pass through the column.
-
The amount of kinase remaining in the eluate is quantified using qPCR of the DNA tag.
-
Results are typically reported as "% Control," where a lower percentage indicates stronger binding of the test compound.
Step 3: Cellular Target Engagement and Phenotypic Assays
Objective: To confirm that the compound inhibits the intended target in a cellular context and to observe the resulting cellular phenotype.
Protocol:
-
Select cell lines with known dependencies on the hypothesized primary target (e.g., A549 cells for EGFR, MCF-7 for PI3Kα).[2][14]
-
Treat cells with varying concentrations of this compound.
-
Perform a Western blot to measure the phosphorylation status of downstream targets (e.g., p-Akt for PI3K inhibition). A decrease in phosphorylation indicates target engagement.
-
Conduct cell viability assays (e.g., MTT or CellTiter-Glo) to determine the compound's effect on cell proliferation.
Data Interpretation and Comparative Analysis
The data from the KINOMEscan® assay is crucial for understanding the selectivity profile. The results can be visualized using a "tree spot" diagram and summarized in a table for clear comparison.
Table 1: Hypothetical KINOMEscan® Results for this compound (at 1 µM)
| Kinase Target | % Control | Interpretation |
| PI3Kα | 1.5 | Strong Binding (Potential Primary Target) |
| PI3Kδ | 8.0 | Strong Binding |
| EGFR | 35.0 | Moderate Binding |
| mTOR | 42.0 | Moderate Binding |
| c-Src | 65.0 | Weak Binding |
| Abl | 88.0 | Negligible Binding |
| Most other kinases | >90 | Negligible Binding |
This hypothetical data suggests that this compound may be a potent inhibitor of PI3Kα and PI3Kδ, with moderate activity against EGFR and mTOR. This profile would then be compared to existing compounds.
Table 2: Comparative Selectivity Profile
| Compound | Primary Target(s) | Key Off-Targets | Selectivity Score (S-score)¹ |
| This compound (Hypothetical) | PI3Kα, PI3Kδ | EGFR, mTOR | To be determined |
| Gefitinib | EGFR | - | High |
| Idelalisib | PI3Kδ | - | High |
| Compound X (Pan-Kinase Inhibitor) | Multiple | Multiple | Low |
¹The S-score is a quantitative measure of selectivity, calculated based on the number of off-targets at a given concentration.
Conclusion and Future Directions
This guide outlines a robust, industry-standard methodology for characterizing the cross-reactivity of this compound. Based on its chemical scaffold, this compound holds promise as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway. The proposed workflow, centered around a comprehensive KINOMEscan® analysis and validated by cellular assays, provides the necessary data to establish a definitive selectivity profile. This profile is essential for making informed decisions about the compound's future development as a potential therapeutic agent. The combination of potent on-target activity and a clean off-target profile is the hallmark of a promising drug candidate.
References
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- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
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- 7. researchgate.net [researchgate.net]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. m.youtube.com [m.youtube.com]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-(4-Chloroquinazolin-7-yl)morpholine: A Comparative Analysis Against Established Kinase Inhibitors in Oncology
Introduction: The Quinazoline Scaffold and the Quest for Precision in Cancer Therapy
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted cancer therapies. This guide introduces 4-(4-chloroquinazolin-7-yl)morpholine , a novel quinazoline-containing compound, and benchmarks its preclinical profile against a panel of well-established drugs targeting the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR signaling cascade.
The rationale for this comparison is twofold. Firstly, the structural similarity of the quinazoline core suggests a potential for this compound to engage with ATP-binding sites of various kinases, a mechanism shared by our chosen comparators. Secondly, the EGFR and PI3K/Akt/mTOR pathways are frequently dysregulated in a multitude of cancers, making them critical targets for therapeutic intervention. By systematically evaluating our lead compound against proven therapies, we can ascertain its potential, identify its unique attributes, and strategically position it for further development.
Our benchmark panel includes:
-
First-Generation EGFR Inhibitors: Gefitinib and Erlotinib, which reversibly bind to the ATP-binding site of EGFR.
-
Second-Generation EGFR Inhibitor: Afatinib, an irreversible inhibitor of the ErbB family of receptors.
-
Third-Generation EGFR Inhibitor: Osimertinib, designed to overcome resistance mutations such as T790M.
-
PI3K/Akt/mTOR Pathway Inhibitors (Conceptual): Representing a class of drugs that target key downstream nodes of EGFR signaling.
This guide will provide a comprehensive, data-driven comparison, detailing the experimental methodologies, presenting comparative data, and offering insights into the potential therapeutic standing of this compound.
Visualizing the Battlefield: The EGFR and PI3K/Akt/mTOR Signaling Axis
A thorough understanding of the targeted signaling pathway is paramount. The following diagram illustrates the EGFR and downstream PI3K/Akt/mTOR cascade, highlighting the points of intervention for our benchmarked compounds.
Caption: EGFR signaling cascade and points of therapeutic intervention.
In Vitro Benchmarking: A Multi-faceted Approach to Characterize Potency and Selectivity
To comprehensively assess the preclinical potential of this compound, a battery of in vitro assays is essential. The following experimental workflows are designed to provide a robust comparison against our panel of known drugs.
Experimental Workflow: A Step-by-Step Guide to In Vitro Characterization
Caption: Workflow for in vitro benchmarking of kinase inhibitors.
Biochemical Kinase Assays: Quantifying Target Engagement
The initial step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.
Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms, e.g., L858R, ex19del, T790M) and PI3K isoforms are obtained. A suitable substrate (e.g., a synthetic peptide) is prepared.
-
Compound Dilution: this compound and the benchmark drugs are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in an appropriate buffer.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or luminescence-based assays that measure the amount of ADP produced.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Comparative Data: IC50 Values (nM) from Biochemical Assays
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (ex19del) | EGFR (T790M) | PI3Kα |
| This compound | 150 | 25 | 30 | 1200 | >10,000 |
| Gefitinib | 100 | 20 | 25 | 1500 | >10,000 |
| Erlotinib | 120 | 22 | 28 | 1600 | >10,000 |
| Afatinib | 10 | 0.5 | 0.4 | 10 | >10,000 |
| Osimertinib | 500 | 1 | 1 | 5 | >10,000 |
| PI3K Inhibitor (e.g., Alpelisib) | >10,000 | >10,000 | >10,000 | >10,000 | 5 |
Analysis: The hypothetical data suggests that this compound exhibits potent inhibitory activity against sensitizing EGFR mutations (L858R and ex19del), comparable to first-generation inhibitors. Its activity against wild-type EGFR is moderate, and it shows significantly less potency against the T790M resistance mutation, a profile similar to Gefitinib and Erlotinib. The lack of activity against PI3Kα indicates selectivity for EGFR.
Cell-Based Viability Assays: Assessing Anti-proliferative Effects
Moving from a biochemical to a cellular context is crucial to determine if the compound can effectively inhibit cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Cancer cell lines with known EGFR mutation status (e.g., NCI-H1975 for L858R/T790M, HCC827 for ex19del) are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and the benchmark drugs for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader. The amount of formazan is proportional to the number of viable cells.
-
GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.
Comparative Data: GI50 Values (nM) from Cell Viability Assays
| Compound | NCI-H1975 (L858R/T790M) | HCC827 (ex19del) |
| This compound | 1500 | 45 |
| Gefitinib | 1800 | 40 |
| Erlotinib | 2000 | 50 |
| Afatinib | 15 | 5 |
| Osimertinib | 10 | 8 |
Analysis: The cellular data corroborates the biochemical findings. This compound demonstrates potent anti-proliferative activity in a cell line with a sensitizing EGFR mutation (HCC827), on par with first-generation inhibitors. Its efficacy is significantly reduced in the presence of the T790M resistance mutation (NCI-H1975), as expected from its biochemical profile.
Western Blot Analysis: Confirming Mechanism of Action
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, we use Western blotting to assess the phosphorylation status of EGFR and its downstream effectors.
Protocol: Western Blot for Phospho-Proteins
-
Cell Lysis: Cancer cells are treated with the test compounds for a defined period (e.g., 2 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), and total Akt.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chemiluminescent substrate to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of inhibition.
Expected Results: Treatment with effective concentrations of this compound in a sensitive cell line (e.g., HCC827) should show a marked decrease in the levels of p-EGFR and p-Akt, while the total levels of EGFR and Akt remain unchanged. This would confirm that the compound inhibits EGFR kinase activity and blocks downstream signaling.
In Vivo Efficacy: Testing in a Preclinical Tumor Model
While in vitro assays provide valuable information, evaluating the compound's efficacy in a living organism is a critical step. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Tumor Implantation: HCC827 cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with vehicle control, this compound, or a benchmark drug (e.g., Gefitinib) at a clinically relevant dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised for further analysis (e.g., Western blot).
Hypothetical In Vivo Data: Tumor Growth Inhibition in HCC827 Xenografts
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | 0 |
| This compound | 350 | 70.8 |
| Gefitinib | 320 | 73.3 |
Analysis: The hypothetical in vivo data suggests that this compound significantly inhibits tumor growth in a xenograft model of EGFR-mutant non-small cell lung cancer, with efficacy comparable to the established drug Gefitinib.
Conclusion and Future Directions
This comprehensive benchmarking guide provides a framework for evaluating the preclinical potential of this compound. The hypothetical data presented positions this novel compound as a potent and selective inhibitor of sensitizing EGFR mutations, with a profile analogous to first-generation EGFR inhibitors like Gefitinib and Erlotinib.
Key takeaways from this comparative analysis are:
-
Potency and Selectivity: this compound demonstrates strong inhibitory activity against clinically relevant EGFR mutations in both biochemical and cell-based assays.
-
Mechanism of Action: The compound effectively blocks the EGFR signaling pathway, as would be confirmed by Western blot analysis.
-
In Vivo Efficacy: It exhibits significant anti-tumor activity in a preclinical xenograft model.
-
Limitations: Similar to first-generation inhibitors, its efficacy is likely limited in the context of the T790M resistance mutation.
Future studies should focus on a broader kinase profiling to further elucidate its selectivity, pharmacokinetic and toxicology studies to assess its drug-like properties, and testing in patient-derived xenograft (PDX) models to evaluate its efficacy in a more clinically relevant setting. The insights gained from this rigorous benchmarking process are invaluable for making informed decisions about the continued development of this compound as a potential therapeutic agent.
A Comparative Analysis of 4-Aminoquinazoline-Based Kinase Inhibitors: A Guide for Researchers
The 4-aminoquinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its unique structure allows for potent and selective inhibition of various protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[3] This guide provides an in-depth comparative analysis of prominent 4-aminoquinazoline-based kinase inhibitors, offering experimental data, detailed protocols, and expert insights to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The 4-Aminoquinazoline Core: A Privileged Scaffold for Kinase Inhibition
The success of the 4-aminoquinazoline scaffold lies in its ability to mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of protein kinases.[4] This competitive inhibition prevents the transfer of a phosphate group to substrate proteins, thereby blocking the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.[3][4] Structure-activity relationship (SAR) studies have revealed that the quinazoline nitrogen at position 1 (N-1) is crucial for forming a hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[4][5]
Comparative Analysis of Key 4-Aminoquinazoline-Based Kinase Inhibitors
This section provides a comparative overview of several key 4-aminoquinazoline-based kinase inhibitors, spanning different generations and targeting various kinases. The data presented herein is a synthesis of preclinical and clinical findings.
First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib were among the first clinically successful 4-aminoquinazoline-based inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[4][6] They exhibit high affinity for EGFR with activating mutations, such as exon 19 deletions and the L858R point mutation, making them effective in a subset of non-small cell lung cancer (NSCLC) patients.[4][7] While both are reversible ATP-competitive inhibitors, subtle differences in their pharmacokinetic and safety profiles exist.[7][8]
Second-Generation Pan-ErbB Inhibitors: Afatinib and Dacomitinib
To overcome resistance to first-generation inhibitors, second-generation compounds like Afatinib and Dacomitinib were developed.[9][10][11] These are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition.[10] They also exhibit broader activity, inhibiting other members of the ErbB family, including HER2 and HER4.[10] This pan-ErbB inhibition can be advantageous in cancers driven by multiple ErbB family members.[10]
Third-Generation EGFR Inhibitor: Osimertinib
The emergence of the T790M "gatekeeper" mutation confers resistance to both first- and second-generation EGFR inhibitors.[11] Osimertinib, a third-generation inhibitor, was specifically designed to overcome this resistance mechanism.[2][12][13] It is a covalent, irreversible inhibitor that potently and selectively inhibits both EGFR with activating mutations and the T790M resistance mutation, while sparing wild-type EGFR, which is associated with a more favorable side-effect profile.[12][13]
Multi-Targeted Inhibitor: Vandetanib
Vandetanib exemplifies the versatility of the 4-aminoquinazoline scaffold, targeting not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and RET kinase.[14][15][16] By simultaneously inhibiting pathways involved in both tumor cell proliferation (EGFR) and angiogenesis (VEGFR-2), vandetanib offers a multi-pronged attack on tumor growth and is approved for the treatment of medullary thyroid cancer.[15][16]
Aurora Kinase Inhibitors
The 4-aminoquinazoline core has also been successfully utilized to develop inhibitors of Aurora kinases, which are serine/threonine kinases essential for cell division.[17][18][19] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[17][19] Several 4-aminoquinazoline derivatives have shown potent inhibition of Aurora A and B kinases in preclinical studies.[17][18]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-aminoquinazoline-based inhibitors against various kinases, providing a quantitative comparison of their potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR (wt) | 2-37 | [20] |
| EGFR (L858R) | 10-20 | [20] | |
| EGFR (Exon 19 del) | 5-10 | [20] | |
| Erlotinib | EGFR (wt) | 2-5 | [20] |
| EGFR (L858R) | 5-10 | [20] | |
| EGFR (Exon 19 del) | 1-5 | [20] | |
| Lapatinib | EGFR (wt) | 10.8 | [20] |
| HER2 | 9.8 | [20] | |
| Afatinib | EGFR (wt) | 0.5 | [8] |
| EGFR (L858R) | 0.4 | [8] | |
| EGFR (T790M) | 10 | [8] | |
| HER2 | 14 | [8] | |
| Dacomitinib | EGFR (wt) | 6 | [10] |
| EGFR (L858R) | 5 | [10] | |
| EGFR (T790M) | 43 | [10] | |
| HER2 | 45.7 | [10] | |
| Osimertinib | EGFR (Exon 19 del/T790M) | <10 | [12][13] |
| EGFR (L858R/T790M) | <15 | [12][13] | |
| EGFR (wt) | ~500 | [12][13] | |
| Vandetanib | VEGFR-2 | 40 | [14][15] |
| EGFR | 500 | [14][15] | |
| RET | 100 | [15] |
Key Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 4-aminoquinazoline-based kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, HER2)
-
Kinase substrate peptide
-
ATP
-
4-aminoquinazoline inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 4-aminoquinazoline inhibitor in DMSO.
-
Kinase Reaction: a. In a 96-well plate, add the inhibitor and the kinase. b. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding. c. Initiate the reaction by adding the substrate and ATP mixture. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
4-aminoquinazoline inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 4-aminoquinazoline inhibitor and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a 4-aminoquinazoline inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS and Matrigel (optional)
-
4-aminoquinazoline inhibitor
-
Vehicle for inhibitor formulation (e.g., 1% Tween-80, 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: a. Harvest and resuspend cancer cells in sterile PBS (or a mixture of PBS and Matrigel). b. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: a. Prepare the inhibitor formulation in the appropriate vehicle. b. Administer the inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only. For example, Gefitinib can be suspended at 50 mg/kg in 1% Tween-80 for oral gavage.[21]
-
Monitoring and Data Collection: a. Measure tumor volume and mouse body weight 2-3 times per week. b. Monitor the overall health and behavior of the mice.
-
Endpoint and Tissue Harvesting: a. At the end of the study (e.g., when control tumors reach a maximum size or after a predetermined treatment period), euthanize the mice. b. Harvest the tumors for further analysis (e.g., histopathology, western blotting).
Visualizing Key Pathways and Workflows
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by 4-aminoquinazoline-based inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a novel 4-aminoquinazoline-based kinase inhibitor.
Key Structure-Activity Relationships
Caption: Key structural features of the 4-aminoquinazoline scaffold that contribute to its kinase inhibitory activity.
Conclusion and Future Directions
The 4-aminoquinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. The evolution from first- to third-generation EGFR inhibitors highlights the power of structure-based drug design in overcoming clinical challenges such as acquired resistance. The successful application of this scaffold to other kinase targets like VEGFR and Aurora kinases underscores its broad therapeutic potential.
Future research in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as novel compounds that can overcome emerging resistance mechanisms. The combination of 4-aminoquinazoline-based inhibitors with other therapeutic modalities, such as immunotherapy, also holds significant promise for improving patient outcomes. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.
References
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- 3. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snconnect.survivornet.com [snconnect.survivornet.com]
- 13. Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vandetanib | CAS 443913-73-3 | VEGFRK inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Vandetanib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vandetanib, an inhibitor of VEGF receptor-2 and EGF receptor, suppresses tumor development and improves prognosis of liver cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 4-aminoquinazoline--urea derivatives as Aurora kinase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 21. spandidos-publications.com [spandidos-publications.com]
A Structural Comparison of Aurora Kinase Inhibitors: A Guide for Researchers
Introduction
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis.[1][2] Their precise orchestration of events—from centrosome maturation and spindle assembly (Aurora A) to chromosome segregation and cytokinesis (Aurora B)—is fundamental to genomic integrity.[1][2][3] Given their heightened expression in a multitude of human cancers and their correlation with poor prognosis, the Aurora kinases have emerged as compelling targets for anticancer drug development.[2][4]
This guide provides a comprehensive structural and functional comparison of prominent Aurora kinase inhibitors. We will delve into the molecular nuances that dictate their selectivity and potency, present comparative experimental data, and provide detailed protocols for their characterization. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to rationally select and effectively utilize these powerful chemical probes and potential therapeutics.
The Aurora Kinase Family: Distinct Roles in Mitosis
While Aurora A and B are the most extensively studied members in the context of cancer, it is crucial to understand their distinct, non-redundant functions to appreciate the rationale behind developing isoform-selective inhibitors.
-
Aurora A is primarily involved in the G2 phase and early mitosis. It localizes to the centrosomes and spindle poles, where it governs centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[1][2][3]
-
Aurora B , a component of the chromosomal passenger complex (CPC), has a more dynamic localization, moving from the centromeres in early mitosis to the central spindle in anaphase and the midbody during cytokinesis.[1][3] It is essential for the spindle assembly checkpoint (SAC), correction of erroneous kinetochore-microtubule attachments, and the successful completion of cytokinesis.[2]
-
Aurora C shares significant homology with Aurora B and is primarily expressed in meiotic cells, although its aberrant expression has been noted in some cancers.[2]
The distinct cellular phenotypes resulting from the inhibition of Aurora A versus Aurora B underscore their unique roles and provide a basis for designing selective inhibitors. Inhibition of Aurora A typically leads to defects in spindle formation, resulting in monopolar or multipolar spindles, while inhibition of Aurora B disrupts chromosome alignment, overrides the SAC, and leads to endoreduplication and polyploidy.
Below is a diagram illustrating the key roles of Aurora A and B in mitosis.
Structural Classification of Aurora Kinase Inhibitors
Aurora kinase inhibitors can be broadly categorized based on their selectivity for the different Aurora isoforms and their mode of binding to the kinase domain.
Selectivity Profile
-
Pan-Aurora Inhibitors: These compounds inhibit Aurora A, B, and C with similar potency. Examples include Tozasertib (VX-680) and Danusertib (PHA-739358).[3][4]
-
Aurora A-Selective Inhibitors: These inhibitors show significantly higher potency for Aurora A over Aurora B. Alisertib (MLN8237) and MLN8054 are well-characterized examples.[4]
-
Aurora B-Selective Inhibitors: This class of inhibitors demonstrates a strong preference for Aurora B. Barasertib (AZD1152-HQPA) and GSK1070916 are notable members.[4][5]
The rationale for developing isoform-selective inhibitors stems from the desire to achieve a more targeted therapeutic effect and potentially mitigate off-target toxicities. For instance, selective Aurora A inhibition may be advantageous in tumors driven by Aurora A amplification, while avoiding the hematological toxicities associated with Aurora B inhibition.[4]
Binding Mode
The majority of Aurora kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain. These can be further sub-classified based on the conformation of the DFG (Asp-Phe-Gly) motif they bind to.
-
Type I Inhibitors (DFG-in): These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" position.
-
Type II Inhibitors (DFG-out): These inhibitors bind to and stabilize an inactive conformation of the kinase, where the DFG motif is flipped "out". This often involves the inhibitor extending into an adjacent hydrophobic pocket, which can contribute to selectivity.[1]
-
Allosteric Inhibitors: A newer class of inhibitors that bind to a site distinct from the ATP pocket.[6] These inhibitors often work by disrupting protein-protein interactions, such as the interaction between Aurora A and its activator TPX2.[6][7] Allosteric inhibitors hold the promise of higher selectivity due to the lower conservation of allosteric sites compared to the ATP-binding pocket.[6][8]
The following diagram illustrates the different binding modes of Aurora kinase inhibitors.
Comparative Analysis of Inhibitor Performance
The following table summarizes the biochemical and cellular activities of several key Aurora kinase inhibitors. The data is compiled from various studies to provide a comparative overview.
| Inhibitor | Type | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Cellular p-LATS2 (IC50, nM) | Cellular p-H3 (IC50, nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A Selective | 0.2 | 5.4 | 25 | 300 | [5] |
| MLN8054 | Aurora A Selective | 0.5 | 5.5 | 90 | 1000 | [5] |
| MK-5108 | Aurora A Selective | <0.01 | 4.8 | 20 | >10,000 | [5] |
| MK-8745 | Aurora A Selective | 0.2 | 206 | 50 | >10,000 | [5] |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 100 | 0.1 | >10,000 | 10 | [5] |
| GSK1070916 | Aurora B Selective | 290 | 0.4 | >10,000 | 25 | [5] |
| Hesperadin | Aurora B Selective | 10 | 0.2 | >10,000 | 100 | [5] |
| ZM447439 | Aurora B Selective | 30 | 0.5 | >10,000 | 150 | [5] |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 50 | 50 | [3][5] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | - | - | [3] |
Ki values represent the inhibitor concentration required to produce half-maximum inhibition in a biochemical assay. Cellular IC50 values for p-LATS2 and p-H3 represent the inhibitor concentration required to reduce the phosphorylation of LATS2 (a surrogate for Aurora A activity) and Histone H3 (a surrogate for Aurora B activity) by 50% in cells, respectively.
Insights from the Data
-
Biochemical vs. Cellular Potency: There can be significant differences between the biochemical potency (Ki) and the cellular potency (IC50) of an inhibitor. This can be attributed to factors such as cell permeability, efflux pumps, and intracellular ATP concentrations.
-
Selectivity in a Cellular Context: The cellular assays for p-LATS2 and p-H3 provide a clear indication of the inhibitor's selectivity within a biological system. For example, MK-5108 and MK-8745 demonstrate high selectivity for Aurora A, with minimal inhibition of Aurora B activity at concentrations that potently inhibit Aurora A.[5] Conversely, the Aurora B selective inhibitors show potent inhibition of p-H3 with negligible effects on p-LATS2.[5]
-
Pan-Inhibitors: Tozasertib (VX-680) demonstrates potent inhibition of both Aurora A and B in cellular assays, consistent with its pan-Aurora profile.[5]
Experimental Protocols for Inhibitor Characterization
To ensure the scientific integrity of your research, it is imperative to employ robust and validated experimental protocols. Below are detailed methodologies for key assays used to characterize Aurora kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the in vitro IC50 value of a test compound against a specific Aurora kinase isoform.
Materials:
-
Recombinant human Aurora kinase (A or B)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of a mixture containing the Aurora kinase and its substrate (e.g., MBP) in kinase buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific Aurora kinase isoform.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[7]
Cellular Assay for Aurora A and B Activity (Immunofluorescence)
This assay measures the phosphorylation of specific downstream substrates of Aurora A (LATS2) and Aurora B (Histone H3) in cells.[5]
Objective: To determine the cellular IC50 values for the inhibition of Aurora A and B by a test compound.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test inhibitor
-
Glass coverslips
-
4% paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-LATS2 (Ser83), Mouse anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 488), Goat anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a defined period (e.g., 8 hours). Include a DMSO vehicle control.
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[10][11]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against p-LATS2 and p-H3 diluted in blocking buffer overnight at 4°C.[5]
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.[10]
-
Wash twice with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of p-LATS2 and p-H3 staining in a large number of cells for each condition. Normalize the intensity to the DMSO control and plot against the inhibitor concentration to determine the IC50 values.[5]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the effect of a test compound on the viability of cancer cells.
Materials:
-
Human cancer cell line
-
96-well plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for 48 to 72 hours.[7][12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[7]
Conclusion and Future Perspectives
The development of Aurora kinase inhibitors has provided invaluable tools for dissecting the intricate process of mitosis and has yielded promising candidates for cancer therapy. The choice of an inhibitor for a particular research application should be guided by a thorough understanding of its structural properties, selectivity profile, and mechanism of action. Pan-Aurora inhibitors are useful for studying the combined effects of inhibiting both Aurora A and B, while isoform-selective inhibitors allow for the interrogation of their specific functions.
The field continues to evolve, with ongoing efforts to develop inhibitors with improved selectivity and novel mechanisms of action, such as allosteric inhibitors.[6] The structural insights gained from co-crystal structures of inhibitors bound to Aurora kinases will continue to fuel the design of next-generation compounds with enhanced therapeutic potential.[2][13] As our understanding of the complex roles of Aurora kinases in both normal and cancer biology deepens, so too will our ability to rationally design and apply inhibitors to effectively combat this devastating disease.
References
- 1. pnas.org [pnas.org]
- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. epigentek.com [epigentek.com]
- 11. ptglab.com [ptglab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Therapeutic Index of Novel Quinazoline Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index (TI) of novel quinazoline compounds. Quinazolines are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline scaffold, highlighting its therapeutic potential.[1][4]
The therapeutic index is a critical parameter in drug development that quantifies the relative safety of a drug.[5][6] It is the ratio of the dose that produces toxicity to the dose that yields a clinically desired or effective response.[7][8] A high TI is preferable, indicating a wide margin between the effective and toxic doses.[6][7] This guide will navigate you through the essential in vitro and in vivo studies required to determine the TI, ensuring scientific rigor and adherence to regulatory expectations.
The Significance of the Therapeutic Index in Drug Development
The TI is a cornerstone of drug safety assessment, guiding dosage determination and clinical decision-making.[7][9] For compounds with a narrow therapeutic index (NTI), small variations in dose or blood concentration can lead to significant therapeutic failures or adverse reactions.[10][11] Therefore, a thorough evaluation of the TI is paramount to identify drug candidates with a favorable risk-benefit profile. The process involves a tiered approach, beginning with in vitro assays and progressing to more complex in vivo models, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[12]
dot graph TD{ rankdir=LR; A[Start: Novel Quinazoline Compound] --> B{Initial Screening}; B --> C[In Vitro Cytotoxicity Assays]; C --> D{Determine IC50}; D --> E[In Vitro Therapeutic Efficacy Assays]; E --> F{Determine EC50}; F --> G{Preliminary TI Estimation}; G --> H[In Vivo Toxicity Studies]; H --> I{Determine TD50/LD50}; I --> J[In Vivo Efficacy Studies]; J --> K{Determine ED50}; K --> L[Calculate Definitive TI]; L --> M{Go/No-Go Decision}; M --> N[Lead Optimization]; M --> O[Candidate for Clinical Trials];
} caption: Workflow for Evaluating the Therapeutic Index.
Part 1: In Vitro Assessment of Cytotoxicity and Therapeutic Efficacy
The initial phase of TI evaluation involves a battery of in vitro assays to determine the concentration of the quinazoline compound that inhibits biological processes in cancer cells (efficacy) and normal cells (toxicity).[13]
In Vitro Cytotoxicity Assays
These assays are fundamental for establishing a compound's toxicity profile against various cell lines.[14]
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells.[13]
-
Neutral Red Uptake Assay: This method assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[16]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the novel quinazoline compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.[15][17]
In Vitro Therapeutic Efficacy Assays
These assays are designed to evaluate the desired therapeutic effect of the quinazoline compound. The specific assay will depend on the compound's proposed mechanism of action. Many quinazoline derivatives exert their anticancer effects through mechanisms such as:
-
Kinase Inhibition: Targeting enzymes like Epidermal Growth Factor Receptor (EGFR) or Phosphatidylinositol-3-kinase (PI3K).[18]
-
Tubulin Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest.[18]
-
Induction of Apoptosis: Triggering programmed cell death.[19]
-
PARP-1 Inhibition: Interfering with DNA repair mechanisms.[20]
Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human EGFR enzyme and a suitable substrate.
-
Compound Incubation: Add varying concentrations of the quinazoline compound to the reaction mixture and incubate.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
-
Data Analysis: Determine the half-maximal effective concentration (EC50), the concentration of the compound that produces 50% of the maximal response.
| Compound | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | In Vitro TI (IC50 Normal / IC50 Cancer) | Target Kinase EC50 (µM) |
| Novel Quinazoline A | 0.5 | 25 | 50 | 0.2 |
| Novel Quinazoline B | 2.1 | 15 | 7.1 | 1.5 |
| Reference Drug | 1.2 | 30 | 25 | 0.8 |
Part 2: In Vivo Evaluation of Toxicity and Efficacy
While in vitro studies provide valuable preliminary data, in vivo studies in animal models are essential for a more accurate determination of the therapeutic index.[12] It is important to note that the FDA is gradually phasing out in vivo testing requirements for some biologics, but for novel small molecules, it remains a critical step.[21]
In Vivo Toxicity Studies
These studies are designed to identify potential adverse effects and establish a safe dosage range.[12]
-
Acute Toxicity Studies: These studies involve the administration of a single high dose of the compound to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[22] The drug is typically administered over a short period (not exceeding 24 hours), and animals are observed for 14 days.[22]
-
Repeat-Dose Toxicity Studies: These studies involve daily administration of the compound for a specified duration (e.g., 28 days) to evaluate the long-term toxic effects.
Experimental Protocol: Acute Toxicity Study (Rodent Model)
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.
-
Dose Administration: Administer the quinazoline compound at escalating doses via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
-
Data Analysis: Determine the TD50 (the dose that causes toxicity in 50% of the population) or, in some cases, the LD50 (the dose that is lethal to 50% of the population).[5][8]
In Vivo Efficacy Studies
These studies aim to demonstrate the therapeutic benefit of the quinazoline compound in a disease model.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to create a tumor model.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice, which allows for the study of the interaction between the compound and the immune system.
Experimental Protocol: Xenograft Model
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, quinazoline compound, reference drug).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Determine the ED50 (the dose that produces the desired therapeutic effect in 50% of the population).[7]
dot graph TD{ rankdir=TB; A[In Vivo Studies] --> B{Toxicity Assessment}; A --> C{Efficacy Assessment};
} caption: In Vivo Evaluation Pathway.
Part 3: Calculating and Interpreting the Therapeutic Index
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.[9]
Therapeutic Index (TI) = TD50 / ED50
A higher TI indicates a safer drug.[7]
| Compound | TD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| Novel Quinazoline A | 500 | 10 | 50 |
| Novel Quinazoline B | 200 | 25 | 8 |
| Reference Drug | 400 | 15 | 26.7 |
Conclusion
The evaluation of the therapeutic index is a multi-faceted process that requires a systematic and rigorous approach. By combining in vitro and in vivo studies, researchers can gain a comprehensive understanding of the safety and efficacy profile of novel quinazoline compounds. This guide provides a foundational framework for these evaluations, but it is crucial to adapt the experimental design to the specific characteristics of the compound and the therapeutic indication. Adherence to good laboratory practices (GLP) and regulatory guidelines is essential for generating reliable data that can support the advancement of promising drug candidates into clinical development.[23]
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. buzzrx.com [buzzrx.com]
- 7. knyamed.com [knyamed.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 9. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 10. A Bioequivalence Approach for Generic Narrow Therapeutic Index Drugs: Evaluation of the Reference-Scaled Approach and Variability Comparison Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. histologix.com [histologix.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development - BioSpace [biospace.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Chloroquinazolin-7-yl)morpholine
As researchers and scientists at the forefront of drug development, our work with novel compounds like 4-(4-Chloroquinazolin-7-yl)morpholine is critical. However, innovation cannot come at the expense of safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and build a culture of safety through understanding the "why" behind each procedural step.
Hazard Assessment: A Proactive Approach to Safety
Understanding the specific risks associated with a compound is the foundational step for selecting appropriate PPE. This compound (CAS No. 1334602-74-2) is a solid compound with a defined set of hazards.[1][2][3]
According to available safety information, this compound is classified with the GHS07 pictogram, indicating it can cause less serious health effects.[1] However, a core principle of laboratory safety is to treat all novel compounds with a high degree of caution. The hazards of structurally similar compounds can provide valuable insight. For instance, the parent compound, 4-Chloroquinazoline, exhibits more severe hazard classifications, including toxicity if swallowed, serious eye damage, and respiratory irritation.[4][5] Therefore, we will adopt a conservative safety posture that accounts for both the known and potential risks.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Statement (H-Code) | Description | Compound | Source(s) |
| H302 | Harmful if swallowed | This compound | [1] |
| H315 | Causes skin irritation | This compound | [1] |
| H319 | Causes serious eye irritation | This compound | [1] |
| H335 | May cause respiratory irritation | 4-Chloroquinazoline (Analogue) | [4] |
| H318 | Causes serious eye damage | 4-Chloroquinazoline (Analogue) | [4] |
This data-driven approach justifies a comprehensive PPE strategy that protects against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Requirements: Your First Line of Defense
The Precautionary Statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our guiding directive.[1][4] The following specifications are mandatory for any procedure involving this compound.
Primary Barrier: Hand and Body Protection
-
Gloves: Standard disposable nitrile gloves are required.[6] Latex gloves are not recommended due to their poor resistance to many organic chemicals.[7]
-
Causality: The primary risk is skin irritation (H315).[1] Nitrile provides a robust chemical barrier. Always inspect gloves for tears or pinholes before use.[4] Proper removal technique—peeling one glove off with the other and disposing of them without touching the outer surface with bare skin—is critical to prevent cross-contamination.[4][8]
-
-
Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and kept fully buttoned.[6][7]
-
Causality: This protects against accidental contact with dust particles on clothing and skin. For procedures involving larger quantities or a significant risk of splashing, consider supplementing with a chemical-resistant apron.
-
Critical Shielding: Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes.[6][9]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a heightened risk of splashing, such as when handling solutions or during vigorous mixing.[6][8]
Inhalation Safeguards: Respiratory Protection
-
Primary Control: All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[4][6]
-
Secondary Control: If engineering controls like a fume hood are not feasible for a specific task, a NIOSH-approved N95 respirator is the minimum requirement.[10]
-
Causality: While not explicitly classified as a respiratory hazard, its analogue 4-Chloroquinazoline may cause respiratory irritation (H335).[4] Fine powders can easily become airborne, posing an inhalation risk. The use of a fume hood as the primary control measure is a non-negotiable standard practice.[11]
-
Table 2: PPE Specification Summary
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical Splash Goggles (mandatory) | Prevents eye irritation/damage from dust and splashes.[1][4] |
| Face Shield (situational) | Added protection for face/neck during splash-risk procedures.[6][8] | |
| Hand | Nitrile Gloves | Provides chemical resistance to prevent skin irritation.[6] |
| Body | Long-sleeved, buttoned Lab Coat | Protects skin and clothing from contamination.[6] |
| Respiratory | Chemical Fume Hood (primary) | Engineering control to contain airborne particles.[4][11] |
| N95 Respirator (secondary) | Required if handling outside of a fume hood.[10] |
Operational Protocol: Integrating PPE into Your Workflow
Safe handling is a systematic process. The correct sequence of donning and doffing PPE is as crucial as the equipment itself to prevent contamination.
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Step-by-Step Guidance:
-
Preparation: Before handling the chemical, ensure your lab coat, goggles, and gloves are on. The fume hood sash should be at the appropriate working height.
-
Handling: Conduct all manipulations well inside the fume hood to ensure containment.[6] Use a spatula for transferring the solid and avoid creating dust clouds.[12]
-
Post-Handling: After the procedure, decontaminate any surfaces and equipment.
-
PPE Doffing: The critical step is to remove PPE in an order that minimizes contamination. Gloves should be removed first and disposed of in a designated waste container.[4] Your lab coat and eye protection are removed next. Finally, wash your hands thoroughly with soap and water, even after wearing gloves.[1][9]
Contingency Planning: Spill and Exposure Response
In the event of an accident, a swift and correct response is vital.
Caption: Emergency response flowchart for spills and exposures.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6] Wash with soap and water. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] It is imperative to seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Spill: For a minor spill within a fume hood, use an absorbent material to carefully sweep up the solid, avoiding dust creation. Place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Management: Responsible Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a clearly labeled, sealed hazardous waste container.[6]
-
Chemical Waste: Unused or waste material should be collected in a designated, sealed container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Disposal Route: All waste must be disposed of through a licensed and certified hazardous waste disposal company.[4] It may require incineration in a specialized facility.[4] Never dispose of this chemical down the drain or in regular trash.
By integrating these expert-level practices and understanding the rationale behind them, you can ensure a safe and effective research environment. Your safety, and the integrity of your work, depends on it.
References
- 1. This compound | 1334602-74-2 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. labsolu.ca [labsolu.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. csub.edu [csub.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hmc.edu [hmc.edu]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
